molecular formula C16H13NO4 B10762827 Papaveroline CAS No. 23740-74-1

Papaveroline

Cat. No.: B10762827
CAS No.: 23740-74-1
M. Wt: 283.28 g/mol
InChI Key: MXQKCNCLQIHHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Papaveroline is a benzylisoquinoline alkaloid of significant interest in scientific research . As a tetrahydroxy derivative of the well-known compound Papaverine, it serves as a key intermediate in biosynthetic pathways . This relationship makes it a valuable compound for investigating the biological activities and metabolic pathways of the broader benzylisoquinoline alkaloid class. Researchers are exploring the potential of this compound in various pharmacological contexts, building upon the established activities of its structural relatives, which include antispasmodic and vasodilatory effects . Current research applications for this compound are primarily foundational, focusing on its role as a chemical scaffold and a metabolite. Its experimental status underscores the need for further investigation to fully elucidate its specific mechanisms of action and unique research value. This compound is presented exclusively for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKCNCLQIHHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23740-74-1 (HBr)
Record name Papaveroline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50972889
Record name 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-77-6, 23740-74-1
Record name Papaveroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papaveroline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Papaveroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAPAVEROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Papaveroline Biosynthesis Pathway in Papaver somniferum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the papaveroline (B1241581) biosynthesis pathway in the opium poppy, Papaver somniferum. The biosynthesis of benzylisoquinoline alkaloids (BIAs) in this plant is a complex network of enzymatic reactions leading to a diverse array of pharmacologically important compounds. While the pathways to morphine and codeine have been extensively studied, the route to papaverine (B1678415) has been a subject of debate. This document details the current understanding of the two proposed pathways, the enzymes involved, their kinetic properties, and the regulatory mechanisms that govern the production of this compound. Furthermore, it provides detailed experimental protocols for the analysis of this pathway, catering to the needs of researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery.

Introduction to this compound and its Biosynthesis

Papaverine is a benzylisoquinoline alkaloid found in the latex of Papaver somniferum. Unlike the morphinan (B1239233) alkaloids such as morphine and codeine, papaverine does not possess narcotic properties. Instead, it acts as a potent vasodilator and smooth muscle relaxant, making it a valuable therapeutic agent. The biosynthesis of papaverine, like other BIAs, originates from the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA)[1][2][3]. This initial step, catalyzed by norcoclaurine synthase (NCS), forms the central precursor (S)-norcoclaurine, from which various BIA branches diverge[1][2][3].

From (S)-norcoclaurine, two primary pathways have been proposed for the biosynthesis of this compound, the immediate precursor to papaverine: the N-methylated (NCH₃) pathway and the N-desmethyl (NH) pathway. Current evidence, particularly from comparative transcriptome analysis of high-papaverine mutants, strongly suggests that the NH pathway, proceeding through (S)-coclaurine, is the predominant route in Papaver somniferum[4].

The Competing Biosynthetic Pathways to this compound

The biosynthesis of this compound is characterized by a series of hydroxylation and O-methylation reactions. The key distinction between the two proposed pathways lies in the methylation state of the nitrogen atom in the isoquinoline (B145761) ring.

The N-desmethyl (NH) Pathway (Preferred Route)

This pathway involves intermediates that are not methylated at the nitrogen atom until the later stages. The key steps are:

  • (S)-Norcoclaurine is first O-methylated at the 6-hydroxyl group by (S)-norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine .

  • (S)-Coclaurine then undergoes 3'-hydroxylation, a step for which the specific enzyme is not yet fully characterized in P. somniferum.

  • The resulting intermediate is then O-methylated at the 4'-hydroxyl group.

  • A subsequent O-methylation at the 7-hydroxyl group is catalyzed by norreticuline 7-O-methyltransferase (N7OMT) .

  • Finally, a series of further O-methylations leads to the formation of tetrahydropapaverine (this compound), which is then oxidized to papaverine.

Transcriptomic studies have shown an enhanced expression of 6OMT and N7OMT in high-papaverine mutants, providing strong support for this pathway.

The N-methylated (NCH₃) Pathway

This proposed route involves intermediates that are methylated at the nitrogen atom early in the pathway:

  • (S)-Norcoclaurine is first O-methylated by 6OMT to (S)-coclaurine.

  • (S)-Coclaurine is then N-methylated by coclaurine N-methyltransferase (CNMT) to form (S)-N-methylcoclaurine .

  • (S)-N-methylcoclaurine is hydroxylated at the 3'-position by (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 enzyme.

  • The resulting (S)-3'-hydroxy-N-methylcoclaurine is O-methylated at the 4'-position by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to yield the central BIA intermediate, (S)-reticuline .

  • From (S)-reticuline, a series of O-methylations, including the action of reticuline 7-O-methyltransferase (7OMT) , would lead to laudanosine.

  • A final N-demethylation and oxidation would then produce papaverine.

However, studies have shown a down-regulation of 7OMT in high-papaverine mutants, suggesting this is not the primary route to papaverine.

Quantitative Data on the this compound Biosynthesis Pathway

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding and engineering metabolic pathways. The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthesis pathway.

EnzymeSubstrateKmkcat/Km (s⁻¹mM⁻¹)Plant SourceReference
Norcoclaurine Synthase (NCS)Dopamine--Papaver somniferum[5]
4-Hydroxyphenylacetaldehyde1.0 mM-Papaver somniferum[5]
Norcoclaurine 6-O-methyltransferase (6OMT)(R,S)-Norcoclaurine-7.4Papaver somniferum[6][7]
Coclaurine N-methyltransferase (CNMT)(R)-Coclaurine0.38 mM-Coptis japonica[7]
S-Adenosyl-L-methionine (SAM)0.65 mM-Coptis japonica[7]
Reticuline 7-O-methyltransferase (7OMT)(S)-Reticuline-4.5Papaver somniferum[6][7]
(R)-Reticuline-4.2Papaver somniferum[6][7]
Scoulerine 9-O-methyltransferase 1 (SOMT1)(S)-Norreticuline--Papaver somniferum[8]
(S)-Reticuline--Papaver somniferum[8]

Table 1: Kinetic Parameters of Key Enzymes in Benzylisoquinoline Alkaloid Biosynthesis. Note: Data for some enzymes are from related species due to limited availability for P. somniferum.

CultivarPapaverine Content (% of dried latex)Reference
High Papaverine Mutant (pap1)6.0%
Normal Cultivar (BR086)0.48%

Table 2: Papaverine Content in Different Papaver somniferum Cultivars.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Alkaloid Extraction from Papaver somniferum Latex for Quantitative Analysis

This protocol outlines a general procedure for the extraction of benzylisoquinoline alkaloids from poppy latex for analysis by HPLC or LC-MS/MS.

Materials:

  • Fresh or dried poppy latex

  • Methanol (B129727)

  • Formic acid

  • Acetonitrile

  • Deionized water

  • 0.45 µm syringe filters

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of dried latex or 50 mg of fresh latex into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of extraction solvent (e.g., methanol with 1% formic acid).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample in a sonication bath for 30 minutes.

  • Centrifuge the sample at 14,000 x g for 15 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean 2 mL microcentrifuge tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for analysis by HPLC or LC-MS/MS.

Quantitative Analysis of this compound and its Precursors by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its precursors using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined by infusing pure standards. For papaverine, a common transition is m/z 340.1 -> 202.1.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Quantification:

  • Prepare a series of calibration standards of known concentrations for each analyte.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of the analytes in the extracted samples by interpolating their peak areas on the calibration curve.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for the production of recombinant enzymes for biochemical characterization.

Procedure:

  • Gene Cloning: Amplify the coding sequence of the target enzyme from P. somniferum cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

  • Heterologous Expression: Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: Clarify the cell lysate by centrifugation. Purify the recombinant protein from the supernatant using an appropriate chromatography technique based on the purification tag (e.g., Nickel-NTA affinity chromatography for His-tagged proteins).

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

  • Concentration Determination: Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzyme Activity Assay

This protocol provides a general method for determining the activity of methyltransferase enzymes involved in the this compound pathway.

Reaction Mixture (Example for a Methyltransferase):

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 1 mM Dithiothreitol (DTT)

  • 50 µM Substrate (e.g., (S)-coclaurine)

  • 100 µM S-adenosyl-L-methionine (SAM)

  • Purified enzyme (appropriate concentration)

Procedure:

  • Combine all reaction components except the enzyme in a microcentrifuge tube and pre-incubate at the optimal temperature for the enzyme (e.g., 30 °C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or by heat inactivation).

  • Analyze the reaction products by HPLC or LC-MS/MS to quantify the amount of product formed.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Mandatory Visualizations

Biosynthetic Pathways to this compound

Papaveroline_Biosynthesis cluster_common Common Pathway cluster_NH NH Pathway (Preferred) cluster_NCH3 NCH3 Pathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA S_Norcoclaurine (S)-Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT Dopamine4-HPAA Dopamine4-HPAA Dopamine4-HPAA->S_Norcoclaurine NCS 3_OH_Coclaurine 3'-Hydroxy- (S)-coclaurine S_Coclaurine->3_OH_Coclaurine 3'-Hydroxylase S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_Norreticuline (S)-Norreticuline 3_OH_Coclaurine->S_Norreticuline 4'OMT Norlaudanosoline Norlaudanosoline S_Norreticuline->Norlaudanosoline 7OMT Tetrahydropapaverine Tetrahydropapaverine (this compound) Norlaudanosoline->Tetrahydropapaverine OMTs Papaverine Papaverine Tetrahydropapaverine->Papaverine Oxidase 3_OH_N_Methylcoclaurine 3'-Hydroxy-N-methyl- (S)-coclaurine S_N_Methylcoclaurine->3_OH_N_Methylcoclaurine NMCH S_Reticuline (S)-Reticuline 3_OH_N_Methylcoclaurine->S_Reticuline 4'OMT Laudanosine Laudanosine S_Reticuline->Laudanosine 7OMT, 3'OMT Demethyl_Laudanosine N-Demethyl- laudanosine Laudanosine->Demethyl_Laudanosine N-Demethylase Demethyl_Laudanosine->Tetrahydropapaverine

Caption: Proposed biosynthetic pathways to papaverine in Papaver somniferum.

Experimental Workflow for Quantitative Alkaloid Analysis

Alkaloid_Analysis_Workflow Sample Poppy Latex (or other tissue) Extraction Alkaloid Extraction (Methanol/Formic Acid) Sample->Extraction Centrifugation Centrifugation (14,000 x g) Extraction->Centrifugation Filtration Supernatant Filtration (0.45 µm) Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Acquisition (MRM) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Alkaloid Concentration Quantification->Result

Caption: Workflow for quantitative analysis of this compound and its precursors.

Regulatory Network of this compound Biosynthesis

Regulatory_Network Jasmonate Jasmonate WRKY_TF WRKY TFs Jasmonate->WRKY_TF induces C3H_TF C3H TFs Jasmonate->C3H_TF induces BIA_Genes BIA Biosynthesis Genes (e.g., 6OMT, N7OMT) C3H_TF->BIA_Genes regulates Papaverine Papaverine BIA_Genes->Papaverine

Caption: Simplified regulatory network of papaverine biosynthesis.

Conclusion

The biosynthesis of this compound in Papaver somniferum is a finely tuned process that is now understood to primarily follow the N-desmethyl (NH) pathway. While significant progress has been made in identifying the key enzymes and their corresponding genes, further research is required to fully elucidate the entire pathway, particularly the characterization of the 3'-hydroxylase and the subsequent O-methyltransferases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis. A deeper understanding of this pathway, including its regulation by transcription factors and signaling molecules, will be instrumental for the metabolic engineering of Papaver somniferum or microbial systems for the enhanced production of this important pharmaceutical compound.

References

The Endogenous Pathway of Papaveroline (Tetrahydropapaveroline) Formation from Dopamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the endogenous formation of papaveroline, more specifically known in mammalian systems as (S)-tetrahydrothis compound (THP) or norlaudanosoline, from the neurotransmitter dopamine (B1211576). This document is intended for researchers, scientists, and professionals in drug development who are investigating catecholamine metabolism, neurodegenerative diseases, and related pharmacological pathways. Herein, we detail the core biochemical reactions, present quantitative data, provide comprehensive experimental protocols, and visualize the key pathways involved in the synthesis and activity of this endogenous alkaloid.

Executive Summary

(S)-Tetrahydrothis compound (THP) is an endogenous tetrahydroisoquinoline alkaloid formed in mammalian systems through the condensation of dopamine with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). While this reaction can occur non-enzymatically, the stereoselective presence of the (S)-enantiomer in the human brain strongly suggests the involvement of a yet-to-be-fully-characterized enzymatic process. The formation of THP is a critical branch of dopamine metabolism, regulated by the activities of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). Elevated levels of THP have been implicated in the pathophysiology of Parkinson's disease and in alcohol dependence, making this pathway a significant area of research. This guide synthesizes the current understanding of THP formation, its biological interactions, and the methodologies required to study it.

The Biochemical Pathway: From Dopamine to Tetrahydrothis compound

The synthesis of THP is a two-step process initiated within the cytosol of dopaminergic neurons and other cells expressing the necessary enzymes.

Step 1: Oxidative Deamination of Dopamine Cytosolic dopamine is first metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane. This reaction deaminates dopamine to form the highly reactive catecholaldehyde, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1][2]

Step 2: Pictet-Spengler Condensation DOPAL then undergoes a Pictet-Spengler condensation reaction with another molecule of dopamine. This reaction involves the cyclization of the dopamine molecule onto the aldehyde group of DOPAL, forming the tetrahydroisoquinoline core structure of THP.[3] This condensation can proceed non-enzymatically under physiological conditions (pH 7.4, 37°C). However, the exclusive detection of (S)-THP in human brain tissue points towards a stereoselective enzymatic catalysis, likely by a mammalian equivalent of a norlaudanosoline or norcoclaurine synthase.[3][4]

The overall metabolic flux towards THP is critically regulated by the efficiency of DOPAL detoxification. Aldehyde dehydrogenase (ALDH) rapidly converts DOPAL to the less toxic metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). Inhibition of ALDH, whether by genetic factors, environmental toxins, or drugs like ethanol (B145695), can lead to an accumulation of DOPAL, thereby increasing the rate of THP formation.[2][5]

THP Formation Pathway cluster_cytosol Cytosol cluster_regulation Regulation Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL Monoamine Oxidase (MAO) (Outer Mitochondrial Membrane) THP (S)-Tetrahydrothis compound (THP / Norlaudanosoline) Dopamine->THP DOPAL->THP Pictet-Spengler Condensation (Enzymatic / Non-enzymatic) DOPAC 3,4-Dihydroxyphenyl- acetic acid (DOPAC) DOPAL->DOPAC Aldehyde Dehydrogenase (ALDH) ALDH_Inhibition ALDH Inhibition (e.g., Ethanol, Toxins) ALDH_Inhibition->DOPAL Increases DOPAL levels

Figure 1: Biochemical pathway of (S)-Tetrahydrothis compound (THP) formation from dopamine.

Quantitative Data Summary

The following tables summarize the known quantitative data related to THP, including its measured concentrations in biological tissues and its interaction with key neuronal proteins. To date, specific Michaelis-Menten kinetic parameters (Km, Vmax) for the putative mammalian (S)-norlaudanosoline synthase have not been reported in the literature.

Table 1: Endogenous Concentrations of Tetrahydrothis compound (THP)

Biological MatrixSpeciesConditionConcentration (pmol/g wet weight)Reference(s)
Whole BrainHumanControl0.12 - 0.22[4]
StriatumRatAcute Ethanol (3 g/kg)0.33 - 0.38[6]
MidbrainRatAcute Ethanol (3 g/kg)~0.50[6]
HypothalamusRatAcute Ethanol (3 g/kg)~0.20[6]

Table 2: Kinetic Parameters of THP Interactions with Neuronal Proteins

Target ProteinInteraction TypeSpeciesKi / IC50Substrate (for inhibition)Reference(s)
Dopamine Transporter (DAT)Competitive InhibitionRatKi: 42 µM (4.2 x 10⁻⁵ M)[³H]Dopamine[7]
Dopamine Transporter (DAT)InhibitionHuman (HEK293 cells)Ki: 41 µM[³H]Dopamine[8]
Tyrosine Hydroxylase (TH)Uncompetitive InhibitionBovine (Adrenal)Ki: 300 µM (0.30 mM)L-Tyrosine[9]
Tyrosine Hydroxylase (TH)InhibitionBovine (Adrenal)IC50: 153.9 µM-[9]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the endogenous formation and quantification of THP.

Protocol 1: Quantification of THP in Brain Tissue by LC-MS/MS

This protocol describes the extraction and analysis of THP from brain tissue, adapted from established methods for catecholamine metabolite analysis.

1. Materials and Reagents:

  • Brain tissue (e.g., striatum, cortex)

  • Internal Standard (IS): Deuterated THP (THP-d4) or a structural analog

  • Homogenization Buffer: 0.1 M Perchloric acid with 0.1% EDTA and 0.1% sodium metabisulfite

  • Solid Phase Extraction (SPE): Mixed-mode weak cation exchange cartridges

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 5% Methanol in water

  • SPE Elution Solvent: 5% Formic acid in Methanol

  • LC Mobile Phase A: 0.1% Formic acid in Water

  • LC Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

2. Sample Preparation:

  • Weigh frozen brain tissue (~50-100 mg) and place in a pre-chilled 2 mL tube.

  • Add 500 µL of ice-cold Homogenization Buffer and the internal standard (e.g., 10 µL of 100 ng/mL THP-d4).

  • Homogenize the tissue using a probe sonicator or bead beater until fully disrupted. Keep samples on ice throughout.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

3. Solid Phase Extraction (SPE):

  • Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of Wash Solvent.

  • Dry the cartridge under vacuum or nitrogen for 1 minute.

  • Elute the analytes with 1 mL of Elution Solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an LC-MS vial.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Injection Volume: 5 µL

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Gradient: 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • THP: m/z 288.1 → 164.1

    • THP-d4 (IS): m/z 292.1 → 168.1

  • Quantification: Generate a standard curve using known concentrations of THP and a fixed concentration of the IS. Calculate the concentration in samples based on the peak area ratio of the analyte to the IS.

LC-MS_Workflow Tissue 1. Brain Tissue Sample (+ Internal Standard) Homogenize 2. Homogenize in Perchloric Acid Buffer Tissue->Homogenize Centrifuge 3. Centrifuge (15,000 x g, 15 min, 4°C) Homogenize->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant SPE 5. Solid Phase Extraction (SPE) (Load -> Wash -> Elute) Supernatant->SPE Evaporate 6. Evaporate to Dryness SPE->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 8. Analyze by LC-MS/MS (MRM Mode) Reconstitute->LCMS

Figure 2: Experimental workflow for the quantification of THP in brain tissue.
Protocol 2: In Vitro THP Formation Assay in a Dopaminergic Cell Line

This protocol uses the SH-SY5Y human neuroblastoma cell line, a common model for dopaminergic neurons, to measure the formation of THP from dopamine.[1][10]

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To induce a more mature dopaminergic phenotype, differentiate the cells by treating with 10 µM all-trans-retinoic acid (RA) for 5-7 days in low-serum (1% FBS) medium.

2. In Vitro Reaction:

  • Harvest differentiated SH-SY5Y cells and wash with ice-cold PBS.

  • Prepare a cell lysate by resuspending the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors) and sonicating briefly on ice.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant (cell lysate).

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Set up the reaction in a microcentrifuge tube:

    • Cell Lysate: 50-100 µg total protein

    • Dopamine (substrate): 100 µM

    • MAO Cofactor: FAD (10 µM)

    • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4) to a final volume of 200 µL.

  • (Optional) Include a condition with an ALDH inhibitor (e.g., disulfiram) to maximize DOPAL availability.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding 20 µL of 2 M Perchloric acid.

  • Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant for THP content using the LC-MS/MS method described in Protocol 4.1.

Signaling Pathways and Biological Interactions

THP is not merely an inert metabolite; it actively interacts with key components of the dopaminergic system and may influence intracellular signaling cascades.

Regulation of THP Formation

The primary regulation of THP synthesis is metabolic, controlled by the availability of its precursors, dopamine and DOPAL. The activity of two key enzymes, Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH), creates a crucial control point. High MAO activity increases DOPAL production, while high ALDH activity efficiently removes it. Therefore, conditions that inhibit ALDH activity, such as exposure to certain pesticides or high ethanol consumption, can shift the metabolic balance towards increased DOPAL accumulation and subsequently enhance THP formation.

Downstream Effects of THP

Emerging evidence suggests that THP can modulate neuronal function and signaling. It has been shown to be a competitive inhibitor of the dopamine transporter (DAT), which could lead to increased extracellular dopamine levels.[7][8] Additionally, THP can inhibit tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, suggesting a potential negative feedback mechanism on dopamine production.[9] While direct, comprehensive studies are still needed, there are indications that THP-induced neurotoxicity may involve the PI3K/Akt and ERK signaling pathways. The sensitization of cells to THP-induced death upon inhibition of these survival pathways suggests that THP may exert its toxic effects by disrupting these critical cellular cascades.

THP_Signaling_Effects cluster_dopamine_homeostasis Dopamine Homeostasis cluster_survival_pathways Cell Survival Pathways THP Tetrahydrothis compound (THP) DAT Dopamine Transporter (DAT) THP->DAT Inhibits TH Tyrosine Hydroxylase (TH) THP->TH Inhibits PI3K PI3K/Akt Pathway THP->PI3K Disrupts? ERK ERK Pathway THP->ERK Disrupts? DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_synthesis Dopamine Synthesis TH->DA_synthesis Survival Neuronal Survival & Proliferation PI3K->Survival ERK->Survival

Figure 3: Known and putative interactions of THP with neuronal signaling pathways.

Conclusion

The endogenous formation of (S)-tetrahydrothis compound from dopamine represents a significant metabolic pathway with important implications for neuroscience and drug development. Governed by the interplay of MAO and ALDH, the production of this psychoactive alkaloid can be influenced by both endogenous and exogenous factors. The protocols and data presented in this guide offer a framework for researchers to investigate this pathway, quantify its products, and elucidate its role in health and disease. Further research is critically needed to identify the putative mammalian (S)-norlaudanosoline synthase, determine its kinetic properties, and fully map the downstream signaling cascades affected by THP. Such efforts will be vital in understanding its role as a potential neuromodulator or neurotoxin and in developing novel therapeutic strategies for related neurological disorders.

References

An In-depth Technical Guide on the Core Mechanism of Action of Papaveroline in Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Papaveroline (B1241581), a dopamine-derived benzylisoquinoline alkaloid, has been identified as a potential endogenous neurotoxin implicated in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease. Its formation through the condensation of dopamine (B1211576) and its reactive metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), is of significant interest in dopaminergic systems. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its cytotoxic effects on dopaminergic neurons. The primary modes of action detailed herein are the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, and the profound disruption of mitochondrial function via the inhibition of respiratory Complex I. These actions culminate in energy failure, oxidative stress, and the induction of apoptotic cell death. This document consolidates key quantitative data, details relevant experimental methodologies, and provides visual diagrams of the critical pathways to serve as a resource for researchers in the field.

Biosynthesis of this compound in Dopaminergic Neurons

This compound is not a direct metabolite of dopamine but rather an aberrant condensation product. Its synthesis is intrinsically linked to the catabolism of dopamine.

  • Dopamine Oxidation: Within the neuron, dopamine is oxidized by monoamine oxidase (MAO) to produce 3,4-dihydroxyphenylacetaldehyde (DOPAL).

  • Aldehyde Condensation: DOPAL is a highly reactive aldehyde. Under conditions where it is not efficiently detoxified by aldehyde dehydrogenase (ALDH), it can undergo a non-enzymatic Pictet-Spengler condensation reaction with another molecule of dopamine.[1]

  • Formation of Tetrahydrothis compound (B182428) (THP): This condensation reaction yields tetrahydrothis compound (THP), the reduced precursor to this compound.[1]

  • Oxidation to this compound: Subsequent oxidation of THP results in the formation of the aromatic this compound molecule.

The accumulation of the DOPAL intermediate is a critical step, suggesting that factors impairing ALDH activity could potentiate this compound formation.

G cluster_0 cluster_1 dopamine1 Dopamine dopal DOPAL (3,4-Dihydroxyphenylacetaldehyde) dopamine1->dopal Monoamine Oxidase (MAO) thp Tetrahydrothis compound (THP) dopal->thp Pictet-Spengler Condensation (Non-enzymatic) dopamine2 Dopamine dopamine2->thp This compound This compound thp->this compound Oxidation

Figure 1: Biosynthetic pathway of this compound from dopamine.

Core Mechanisms of Action

This compound and its related compounds exert neurotoxic effects through multiple mechanisms, primarily targeting dopamine homeostasis and mitochondrial function. While direct quantitative data for this compound is sparse, studies on its immediate precursor, tetrahydrothis compound (THP), and the structurally related compound papaverine (B1678415), provide critical insights.

Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of all catecholamines, including dopamine.[2] Inhibition of TH leads to a direct depletion of dopamine stores, impairing dopaminergic neurotransmission and potentially contributing to neuronal dysfunction. Tetrahydrothis compound (THP) has been shown to be a potent inhibitor of TH activity.[3]

  • Mechanism of Inhibition: Studies have demonstrated that THP exhibits uncompetitive inhibition with respect to the substrate L-tyrosine.[3] This suggests that THP binds to the enzyme-substrate complex, locking the substrate in the active site and preventing product formation.

  • Consequence: The inhibition of TH by THP reduces the basal dopamine content within dopaminergic neurons, compromising their function.[3]

Mitochondrial Dysfunction via Complex I Inhibition

A primary mechanism of this compound-related neurotoxicity is the severe impairment of mitochondrial respiration. Papaverine is a potent inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[4][5] This inhibition disrupts the entire process of oxidative phosphorylation.

  • Mechanism of Inhibition: Papaverine and THP directly inhibit the enzymatic activity of Complex I, blocking the transfer of electrons from NADH to ubiquinone.[4] The order of toxicity for related compounds on dopaminergic neurons (papaverine > THP) directly correlates with their inhibitory effect on Complex I activity.[6]

  • Consequences of Inhibition:

    • ATP Depletion: Inhibition of the electron transport chain cripples the cell's ability to produce ATP, leading to a severe energy deficit. The reduced form, THP, has been shown to markedly reduce cellular ATP levels.[7]

    • Oxidative Stress: The blockage of electron flow at Complex I is a major source of reactive oxygen species (ROS) production, as electrons are prematurely leaked to molecular oxygen, forming superoxide (B77818) radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[8]

Induction of Apoptotic Cell Death

The combination of dopamine depletion, ATP crisis, and severe oxidative stress creates a cellular environment ripe for programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in human dopaminergic neuroblastoma SH-SY5Y cells.[7] The mitochondrial pathway of apoptosis is the principal route triggered by this toxin.

  • Mitochondrial Damage: Increased ROS and energy failure lead to the permeabilization of the mitochondrial outer membrane.

  • Cytochrome c Release: This damage facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[9]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment of procaspase-9.[9]

  • Caspase Cascade Activation: The assembly of this "apoptosome" complex leads to the cleavage and activation of the initiator caspase-9. Active caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which are responsible for the systematic dismantling of the cell.[9]

Interestingly, while this compound induces apoptosis, its reduced form, THP, causes necrotic cell death, a distinction that appears to be dependent on cellular ATP concentrations.[7] Apoptosis is an ATP-dependent process; the severe ATP depletion caused by THP may preclude the execution of the apoptotic program, leading instead to necrosis.[7]

G This compound This compound complex1 Mitochondrial Complex I This compound->complex1 Inhibits atp ATP Production ↓ complex1->atp ros ROS Production ↑ (Oxidative Stress) complex1->ros mito_damage Mitochondrial Damage atp->mito_damage ros->mito_damage cyt_c Cytochrome c Release mito_damage->cyt_c apoptosome Apoptosome Formation (Apaf-1 + pro-Caspase-9) cyt_c->apoptosome casp9 Active Caspase-9 apoptosome->casp9 casp3 Active Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2: this compound-induced mitochondrial dysfunction and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound-related compounds. It is critical to note that much of the detailed enzymatic analysis has been performed on tetrahydrothis compound (THP) and papaverine.

Table 1: Inhibition of Tyrosine Hydroxylase

Compound Enzyme Source Parameter Value Reference
Tetrahydrothis compound Bovine Adrenal IC₅₀ 153.9 µM [3]

| Tetrahydrothis compound | Bovine Adrenal | Kᵢ (vs L-tyrosine) | 0.30 mM |[3] |

Table 2: Inhibition of Mitochondrial Complex I & Dopamine Transporter

Compound Target/Assay Cell/System Parameter Value Reference
Papaverine Complex I (Oxygen Consumption Rate) A549 cells IC₅₀ 15.4 µM [7][10]

| Tetrahydrothis compound | Dopamine Transporter (DAT) | HEK293 cells | Kᵢ | ~41 µM | |

Experimental Protocols

Protocol: Tyrosine Hydroxylase (TH) Activity Assay

This protocol is adapted from HPLC-based methods for quantifying L-DOPA production.

Objective: To measure the enzymatic activity of TH in tissue homogenates in the presence or absence of an inhibitor.

Materials:

  • Tissue sample (e.g., adrenal medulla, substantia nigra)

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.0)

  • L-tyrosine (Substrate)

  • (6R)-BH₄ (Cofactor)

  • Catalase

  • FeSO₄

  • Aromatic L-amino acid decarboxylase inhibitor (e.g., NSD-1055)

  • Perchloric acid (0.1 M)

  • HPLC system with electrochemical or coulometric detection

Procedure:

  • Tissue Preparation: Homogenize the tissue sample on ice in Homogenization Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, L-tyrosine, (6R)-BH₄, catalase, FeSO₄, and NSD-1055. Add the test compound (e.g., THP) or vehicle control.

  • Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a specific amount of the enzyme-containing supernatant (e.g., 100 µg protein).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid.

  • Sample Processing: Centrifuge the terminated reaction at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Filter the supernatant and inject a defined volume into the HPLC system. Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve.

  • Data Analysis: Express TH activity as pmol of L-DOPA formed per minute per mg of protein. Calculate the percentage inhibition caused by the test compound relative to the vehicle control.

G start Start homogenize 1. Tissue Homogenization & Protein Quantification start->homogenize prepare_mix 2. Prepare Reaction Mix (Substrate, Cofactors, Inhibitor) homogenize->prepare_mix initiate 3. Initiate Reaction with Enzyme Supernatant prepare_mix->initiate incubate 4. Incubate at 37°C initiate->incubate terminate 5. Terminate with Perchloric Acid incubate->terminate process 6. Centrifuge & Filter terminate->process quantify 7. Quantify L-DOPA via HPLC process->quantify end End quantify->end

Figure 3: Experimental workflow for a Tyrosine Hydroxylase (TH) assay.
Protocol: Mitochondrial Complex I Activity Assay

This protocol is based on spectrophotometric methods that measure the rate of NADH oxidation.

Objective: To measure the activity of Mitochondrial Complex I in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂)

  • NADH

  • Ubiquinone (or analog like decylubiquinone)

  • Potassium cyanide (KCN) (to inhibit Complex IV)

  • Rotenone (B1679576) (a specific Complex I inhibitor, for control)

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol or a commercial kit. Determine the protein concentration.

  • Reaction Setup: In a cuvette, add Assay Buffer, ubiquinone, and KCN.

  • Control Reaction: For the control, add rotenone to a separate cuvette to measure non-Complex I NADH oxidation.

  • Sample Addition: Add a small amount of isolated mitochondria (e.g., 5-10 µg) to the cuvette(s) containing the test compound (e.g., papaverine) or vehicle.

  • Reaction Initiation: Place the cuvette in the spectrophotometer and start the measurement. Initiate the reaction by adding NADH.

  • Kinetic Measurement: Immediately begin recording the decrease in absorbance at 340 nm over time (e.g., for 5-15 minutes). The oxidation of NADH to NAD⁺ results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of NADH oxidation (ΔA₃₄₀/min). The specific Complex I activity is the difference between the rate in the absence of rotenone and the rate in the presence of rotenone. Express activity as nmol NADH oxidized per minute per mg of mitochondrial protein.

Conclusion

This compound represents a significant endogenous neurotoxin whose mechanism of action directly targets the fundamental biology of dopaminergic neurons. Its ability to disrupt dopamine synthesis via tyrosine hydroxylase inhibition, coupled with its profound impairment of mitochondrial energy production through Complex I inhibition, initiates a cascade of cytotoxic events. The resulting energy failure and oxidative stress are potent inducers of the mitochondrial apoptotic pathway, leading to the selective degeneration of these vital neurons. Understanding these core mechanisms is essential for developing therapeutic strategies aimed at mitigating the neurodegenerative processes in which this compound and related compounds are implicated. Further research to obtain direct kinetic data for this compound is warranted to fully elucidate its toxicological profile.

References

The Historical Odyssey of Papaveroline: From Biosynthetic Precursor to a Molecule of Interest

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Isolation, and Biological Significance of Papaveroline for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound, the demethylated precursor of the well-known vasodilator papaverine (B1678415), holds a unique position in the history of alkaloid chemistry. Its discovery was not a singular event but rather a gradual unraveling of the intricate biosynthetic pathways within the opium poppy, Papaver somniferum. This technical guide provides a comprehensive overview of the historical context of this compound's identification, detailed experimental methodologies for its synthesis and isolation, and an exploration of its known and potential signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams. This document serves as a critical resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the scientific journey and therapeutic potential of this foundational benzylisoquinoline alkaloid.

Historical Discovery and Context

The story of this compound is intrinsically linked to the quest to understand the biosynthesis of papaverine, which was first isolated from opium in 1848 by Georg Merck. The journey to identifying this compound began with early 20th-century hypotheses about the formation of benzylisoquinoline alkaloids.

1.1. Early Postulates and the Dawn of Biosynthetic Theory

In 1910, Winterstein and Trier first proposed that norlaudanosoline (a reduced form of this compound, also known as tetrahydrothis compound) was the central precursor for a multitude of benzylisoquinoline alkaloids.[1][2] This hypothesis laid the groundwork for decades of research into the intricate chemical transformations occurring within the opium poppy. The initial theory suggested that norlaudanosoline undergoes a series of methylations to form various alkaloids, including papaverine.

1.2. Elucidation of the Papaverine Biosynthetic Pathway

Subsequent research, notably by Brochmann-Hanssen and his colleagues, refined this initial hypothesis.[1] Through extensive labeling studies and the isolation of various intermediates from Papaver somniferum, they established that the biosynthesis of papaverine is a more complex process than initially imagined. Their work demonstrated that the pathway proceeds through a series of N-methylated and N-demethylated intermediates.[1][3]

The "discovery" of this compound, in its various forms (norlaudanosoline, tetrahydrothis compound), was therefore not a classic isolation of a novel natural product but rather the identification of a key, transient intermediate in a complex biological pathway. Its existence was first predicted by theory and later confirmed through meticulous experimentation aimed at understanding the synthesis of other alkaloids.

Physicochemical Properties

This compound and its parent compound, Papaverine, share a common structural backbone but differ in their functional groups, which significantly impacts their physicochemical properties.

PropertyThis compoundPapaverine
IUPAC Name 1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
Molecular Formula C₁₆H₁₃NO₄C₂₀H₂₁NO₄
Molar Mass 283.28 g/mol 339.39 g/mol
CAS Number 574-77-658-74-2
Appearance Likely a solidWhite crystalline powder
Solubility Higher polarity, likely more soluble in polar solventsLess polar, soluble in organic solvents

Experimental Protocols

The transient nature of this compound in Papaver somniferum makes its direct isolation from natural sources challenging. Therefore, chemical synthesis and modern biotechnological approaches are the primary methods for obtaining this compound for research purposes.

3.1. Chemical Synthesis of this compound (Norlaudanosoline)

The synthesis of the isoquinoline (B145761) core of this compound can be achieved through classic organic reactions such as the Bischler-Napieralski and Pictet-Gams reactions.

3.1.1. Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. For this compound synthesis, a suitably protected dopamine (B1211576) derivative would be acylated with a protected 3,4-dihydroxyphenylacetic acid, followed by cyclization and subsequent deprotection.

  • Step 1: Amide Formation: Reaction of a protected dopamine (e.g., N-benzyloxycarbonyl-dopamine) with a protected 3,4-dihydroxyphenylacetyl chloride.

  • Step 2: Cyclization: Treatment of the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization to a dihydroisoquinoline.[4][5]

  • Step 3: Aromatization: The dihydroisoquinoline is then aromatized, often through oxidation.

  • Step 4: Deprotection: Removal of the protecting groups to yield this compound.

3.1.2. Pictet-Gams Synthesis

This method is a variation of the Bischler-Napieralski reaction that utilizes a β-hydroxy-β-phenylethylamide, which undergoes dehydration and cyclization to directly form the isoquinoline ring.[6][7]

3.2. General Protocol for Alkaloid Extraction from Papaver somniferum

While not ideal for obtaining large quantities of this compound, this general protocol can be adapted for the analytical identification of this compound and other alkaloids from plant material.[8][9][10]

  • 1. Maceration: Dried and powdered plant material (e.g., poppy capsules) is macerated with an acidified alcoholic solvent (e.g., methanol (B129727) with 10% acetic acid) to extract the protonated alkaloids.

  • 2. Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure.

  • 3. Acid-Base Partitioning: The concentrated extract is dissolved in an acidic aqueous solution and washed with a non-polar organic solvent to remove neutral and weakly basic impurities. The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

  • 4. Purification: The crude alkaloid mixture is purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3.3. Biotechnological Production of Norlaudanosoline

Recent advances in synthetic biology have enabled the production of norlaudanosoline in microbial hosts like Saccharomyces cerevisiae (yeast).[11][12] This approach offers a more sustainable and controlled method for producing this compound and its derivatives.

  • Metabolic Engineering: Yeast is engineered with the necessary biosynthetic genes from plants, such as tyrosine hydroxylase, DOPA decarboxylase, and norcoclaurine synthase, to produce norlaudanosoline from simple sugars.[12]

  • Fermentation: The engineered yeast is grown in a bioreactor under controlled conditions to produce and secrete norlaudanosoline.

  • Downstream Processing: The norlaudanosoline is then purified from the fermentation broth using standard chromatographic techniques.

Signaling Pathways and Biological Activity

Much of the known pharmacology of this class of compounds comes from studies on Papaverine. However, the structural similarity of this compound suggests that it may interact with similar biological targets.

4.1. Phosphodiesterase (PDE) Inhibition

Papaverine is a well-characterized non-specific inhibitor of phosphodiesterase (PDE) enzymes.[1][2][13] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, Papaverine increases intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation.[1][14] It is plausible that this compound also possesses PDE inhibitory activity.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP PDE->ATP Hydrolyzes cAMP to AMP GTP GTP PDE->GTP Hydrolyzes cGMP to GMP AC Adenylyl Cyclase ATP->AC GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation PKG->Smooth_Muscle_Relaxation

Potential Phosphodiesterase Inhibition by this compound.

4.2. Neuroprotective and Anti-inflammatory Effects

Recent studies have highlighted the neuroprotective and anti-inflammatory properties of Papaverine.[15][16][17][18] These effects are thought to be mediated, at least in part, through the protein kinase A (PKA) signaling pathway and the inhibition of the Receptor for Advanced Glycation End Products (RAGE)-NF-κB pathway.[17][18] Given that neuroinflammation and oxidative stress are implicated in various neurodegenerative diseases, this compound could be a valuable lead compound for the development of novel neuroprotective agents.

cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TBI) RAGE RAGE Inflammatory_Stimulus->RAGE NFkB NF-κB RAGE->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Induces Transcription Neuroinflammation_Apoptosis Neuroinflammation & Apoptosis Pro_inflammatory_Cytokines->Neuroinflammation_Apoptosis This compound This compound This compound->RAGE Inhibits

Potential Inhibition of the RAGE-NF-κB Pathway by this compound.

Future Directions

The historical journey of this compound from a hypothetical biosynthetic intermediate to a molecule with tangible therapeutic potential is a testament to the enduring value of natural product research. While much of the pharmacological data is extrapolated from its methylated counterpart, Papaverine, there is a growing interest in the distinct biological activities of this compound itself. Future research should focus on:

  • Dedicated Pharmacological Profiling: A comprehensive evaluation of this compound's activity against a panel of PDE isoforms and other potential targets.

  • In Vivo Efficacy Studies: Investigating the neuroprotective and anti-inflammatory effects of this compound in animal models of neurodegenerative diseases and stroke.

  • Optimization of Production: Further development of microbial fermentation processes to produce this compound in quantities sufficient for preclinical and clinical studies.

Conclusion

This compound stands as a fascinating example of a molecule whose significance has evolved over time. Initially a theoretical construct in the biosynthesis of papaverine, it has emerged as a compound of interest in its own right, with potential applications in the treatment of a range of disorders. This technical guide provides a solid foundation for researchers and drug development professionals to understand the history, chemistry, and biology of this compound, and to explore its potential as a therapeutic agent of the future.

References

In Vivo Synthesis of Tetrahydropapaveroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropapaveroline (B182428) (THP), also known as norlaudanosoline, is a pivotal benzylisoquinoline alkaloid that serves as a precursor to a wide array of pharmacologically significant compounds. Its endogenous formation in mammals, particularly in the brain, and its biosynthesis in plants and engineered microorganisms have garnered considerable interest due to its neurochemical properties and its role as a key intermediate in the synthesis of various alkaloids. This technical guide provides an in-depth overview of the in vivo synthesis of THP, detailing the biosynthetic pathways, key enzymes, and experimental methodologies for its study. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core concepts.

Biosynthetic Pathways of Tetrahydrothis compound

The in vivo synthesis of tetrahydrothis compound occurs through distinct pathways in mammals and in plants and engineered microbes.

Non-Enzymatic Synthesis in Mammals

In the mammalian brain, THP can be formed non-enzymatically through a Pictet-Spengler condensation reaction.[1][2] This reaction involves the condensation of dopamine (B1211576) with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (dopaldehyde).[1][2] The formation of THP in the brain is particularly noted under conditions of elevated dopamine levels, such as during L-DOPA therapy for Parkinson's disease, and in the context of ethanol (B145695) consumption.[1][3] While this reaction can occur spontaneously, the stereospecific presence of the (S)-enantiomer of THP in the human brain suggests the possibility of an enzymatic role in its synthesis.[1]

non_enzymatic_synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopaldehyde 3,4-Dihydroxyphenyl- acetaldehyde (Dopaldehyde) Dopamine->Dopaldehyde Monoamine Oxidase (MAO) THP Tetrahydrothis compound (THP) Dopamine->THP Dopaldehyde->THP Pictet-Spengler Condensation

Non-enzymatic synthesis of THP in the mammalian brain.
Enzymatic Synthesis in Plants and Engineered Microbes

In plants such as the opium poppy (Papaver somniferum) and in metabolically engineered microorganisms like Saccharomyces cerevisiae, the synthesis of THP and related alkaloids is a well-defined enzymatic process.

A key pathway revision in poppies suggests that papaverine (B1678415), for which tetrahydropapaverine is a precursor, is derived from (S)-reticuline.[4][5] The pathway begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[4][5]

In engineered yeast, a de novo pathway for THP production has been established.[6][7] This involves the heterologous expression of several enzymes, including engineered variants with improved activity on non-native substrates.[6][8] This microbial platform provides a promising alternative for the sustainable production of THP and its derivatives.[6][7]

enzymatic_synthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) 4_HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Reticuline (S)-Reticuline Norcoclaurine->Reticuline Series of Enzymatic Steps Laudanine (S)-Laudanine Reticuline->Laudanine Methylation Laudanosine Laudanosine Laudanine->Laudanosine Methylation THP Tetrahydrothis compound Laudanosine->THP N-demethylation

Revised enzymatic pathway to THP in Papaver species.

Key Enzymes in Tetrahydrothis compound Biosynthesis

Several enzymes play critical roles in the in vivo synthesis of THP and its precursors. The properties and kinetic parameters of some of these key enzymes are summarized below.

EnzymeSourceSubstrate(s)ProductKmHill CoefficientOptimal pHOptimal Temp. (°C)
Norcoclaurine Synthase (NCS) Thalictrum flavumDopamine, 4-Hydroxyphenylacetaldehyde(S)-Norcoclaurine335 µM (for 4-HPAA)1.8 (for Dopamine)6.5 - 7.042 - 55
Tyrosine Aminotransferase (TyrAT) Papaver somniferumL-Tyrosine, α-Ketoglutarate4-Hydroxyphenylpyruvic acid, L-Glutamate1.82 mM (for L-Tyr), 0.35 mM (for α-KG)---
Engineered TfS9OMT Variant Thalictrum flavum (engineered)Norreticuline, NorlaudanineO-methylated products----
Engineered EcNMCH Variant Escherichia coli (engineered)CoclaurineNorreticuline----

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vivo synthesis and analysis of tetrahydrothis compound.

Quantification of THP in Rat Brain by HPLC-ECD

This protocol describes the determination of THP concentrations in rat brain tissue using high-performance liquid chromatography with electrochemical detection.

Materials:

  • Rat brain tissue

  • Perchloric acid (0.1 M)

  • Internal standard (e.g., 3,4-dihydroxybenzylamine)

  • Homogenizer

  • Centrifuge

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Phosphate (B84403) buffer with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol)

Procedure:

  • Tissue Homogenization: Dissect and weigh the rat brain tissue. Homogenize the tissue in ice-cold 0.1 M perchloric acid containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to precipitate proteins.

  • Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-ECD Analysis:

    • Inject a defined volume of the filtered sample onto the HPLC system.

    • Separate the compounds on a C18 reverse-phase column using an isocratic mobile phase.

    • Detect THP and the internal standard using an electrochemical detector set at an appropriate oxidation potential.

  • Quantification: Construct a standard curve using known concentrations of THP. Determine the concentration of THP in the brain tissue samples by comparing the peak area ratio of THP to the internal standard against the standard curve.

De Novo Synthesis of THP in Engineered Saccharomyces cerevisiae

This protocol outlines the general procedure for producing THP in a metabolically engineered yeast strain.

Materials:

  • Engineered S. cerevisiae strain harboring the THP biosynthesis pathway genes.

  • Appropriate yeast growth medium (e.g., synthetic defined medium with necessary supplements).

  • Fermentor or shake flasks.

  • Extraction solvent (e.g., ethyl acetate).

  • LC-MS system for product analysis.

Procedure:

  • Yeast Culture: Inoculate a pre-culture of the engineered yeast strain into a larger volume of growth medium.

  • Fermentation: Grow the yeast culture in a fermentor or shake flasks under controlled conditions (temperature, pH, aeration) to allow for cell growth and product formation.

  • Extraction of THP:

    • After a set fermentation period, harvest the yeast culture by centrifugation.

    • Extract the supernatant and/or the cell pellet with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to concentrate the extract.

  • Analysis of THP Production:

    • Resuspend the dried extract in a suitable solvent.

    • Analyze the sample using an LC-MS system to identify and quantify the produced THP.

    • Compare the retention time and mass spectrum of the product with an authentic THP standard.

Quantitative Data from Engineered Yeast: A study utilizing an engineered yeast strain reported a THP concentration of 121 µg/L after strain engineering and optimization of media conditions.[6]

Norcoclaurine Synthase (NCS) Activity Assay

This protocol describes a method to determine the enzymatic activity of norcoclaurine synthase.

Materials:

  • Purified NCS enzyme or cell-free extract containing NCS.

  • Assay buffer (e.g., phosphate buffer at pH 7.0).

  • Dopamine solution.

  • 4-Hydroxyphenylacetaldehyde (4-HPAA) solution.

  • Quenching solution (e.g., perchloric acid).

  • HPLC system for product quantification.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, dopamine solution, and the NCS enzyme source.

  • Initiation of Reaction: Start the enzymatic reaction by adding the 4-HPAA solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for NCS (e.g., 40°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Product Quantification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of (S)-norcoclaurine formed.

  • Calculation of Enzyme Activity: Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein) based on the amount of product formed, the reaction time, and the protein concentration.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the analysis of THP in biological samples and the process of metabolic engineering for THP production.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Brain Tissue Sample Homogenization Homogenization (in Perchloric Acid) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration HPLC HPLC Separation Filtration->HPLC ECD Electrochemical Detection HPLC->ECD Quantification Quantification ECD->Quantification

Workflow for THP analysis in brain tissue.

metabolic_engineering_workflow Host Select Host Organism (e.g., S. cerevisiae) Pathway Identify Biosynthetic Pathway and Key Enzymes Host->Pathway Gene Gene Synthesis and Codon Optimization Pathway->Gene Expression Construct Expression Plasmids Gene->Expression Transformation Transform Host Organism Expression->Transformation Screening Screen for THP Production Transformation->Screening Optimization Optimize Fermentation Conditions Screening->Optimization Scale_up Scale-up Production Optimization->Scale_up

Workflow for metabolic engineering of THP production.

Conclusion

The in vivo synthesis of tetrahydrothis compound is a multifaceted process with significant implications for neuroscience and biotechnology. The non-enzymatic pathway in mammals highlights a potential link between dopamine metabolism, L-DOPA therapy, and neuroactive alkaloid formation. In parallel, the elucidation of enzymatic pathways in plants and the successful engineering of microbial production platforms have opened new avenues for the sustainable synthesis of THP and its valuable derivatives. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further investigate the synthesis, regulation, and application of this important benzylisoquinoline alkaloid. Continued research in this area will undoubtedly contribute to a deeper understanding of its physiological roles and enhance its potential for therapeutic applications.

References

Papaveroline: A Potential Biomarker in the Pathophysiology of Alcoholism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alcohol use disorder (AUD) remains a significant global health challenge, and the identification of robust biomarkers is crucial for early diagnosis, monitoring of treatment efficacy, and understanding the underlying neurobiological mechanisms. Papaveroline (B1241581), also known as tetrahydrothis compound (B182428) (THP), has emerged as a compelling candidate biomarker. This endogenous alkaloid is formed through the condensation of the neurotransmitter dopamine (B1211576) with its aldehyde metabolite, dopaldehyde. The metabolism of ethanol (B145695) significantly influences this process, suggesting a direct link between alcohol consumption and the formation of this neuroactive compound. Animal studies have demonstrated that the administration of this compound can induce a preference for alcohol, pointing to its potential role in the addictive process. This technical guide provides a comprehensive overview of this compound's biochemistry, its proposed role in alcoholism, the analytical methods for its detection, and the cellular signaling pathways it modulates.

Biochemical Formation of this compound

The formation of this compound is intrinsically linked to dopamine metabolism and is exacerbated by alcohol consumption. The primary metabolite of ethanol, acetaldehyde, plays a crucial role in this pathway. Acetaldehyde competitively inhibits the enzyme aldehyde dehydrogenase, which is responsible for the oxidation of aldehydes, including dopaldehyde (3,4-dihydroxyphenylacetaldehyde). This inhibition leads to an accumulation of dopaldehyde, which then undergoes a Pictet-Spengler condensation reaction with dopamine to form (S)-tetrahydrothis compound.

cluster_0 Ethanol Metabolism cluster_1 Dopamine Metabolism cluster_2 This compound Formation Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase Aldehyde Dehydrogenase_2 Aldehyde Dehydrogenase Acetaldehyde->Aldehyde Dehydrogenase_2 Inhibits Alcohol Dehydrogenase Alcohol Dehydrogenase Dopamine Dopamine Dopaldehyde Dopaldehyde Dopamine->Dopaldehyde MAO Condensation Pictet-Spengler Condensation Dopamine->Condensation DOPAC DOPAC Dopaldehyde->DOPAC Aldehyde Dehydrogenase Dopaldehyde->Condensation MAO MAO This compound (S)-Tetrahydrothis compound (this compound) Condensation->this compound

Figure 1: Biochemical pathway of this compound formation.

This compound as a Potential Biomarker in Alcoholism

The potential of this compound as a biomarker for alcoholism is supported by evidence from animal studies and preliminary human observations. Chronic infusion of tetrahydrothis compound into the cerebral ventricles of rats, which normally reject alcohol, leads to a significant and lasting increase in voluntary alcohol consumption.[1][2][3] This suggests that this compound may be a key mediator in the development of alcohol preference and dependence.

Data Presentation

While direct quantitative comparisons of this compound levels in human alcoholics versus non-alcoholics are limited in the published literature, data from animal studies and qualitative human observations provide valuable insights.

Table 1: Quantitative Analysis of Tetrahydrothis compound (THP) in Animal Models Following Ethanol Administration

SpeciesConditionBrain RegionTHP Concentration (pmol/g tissue)Reference
RatUntreated ControlAll tested regionsNot Detected[4]
RatAcute Ethanol (3.0 g/kg)Midbrain0.50[4]
RatAcute Ethanol (3.0 g/kg)Hypothalamus0.20[4]
RatAcute Ethanol (3.0 g/kg)Striatum0.33 - 0.38[4]

Table 2: Qualitative and Indirect Evidence of Tetrahydrothis compound (THP) in Humans

FindingPopulationSample TypeSignificanceReference
Very low levels of THP detectedAbstinent alcoholicsUrineSuggests THP levels decrease with abstinence.[5]
Significantly higher urinary excretion of dopamine-related tetrahydroisoquinolines (salsolinol)Alcoholics vs. Non-alcoholicsUrineProvides a strong rationale for a similar pattern with THP.[6]

It is important to note that while salsolinol (B1200041) is a different dopamine-derived alkaloid, its documented elevation in the urine of alcoholics provides a strong rationale for investigating a similar pattern for this compound.[6]

Neurobiological and Cellular Mechanisms of this compound

This compound exerts its effects through various neurobiological and cellular mechanisms, primarily centered around the dopaminergic system and downstream signaling cascades.

Interaction with the Dopamine Transporter

Tetrahydrothis compound has been shown to inhibit the dopamine transporter (DAT).[7] This inhibition leads to an increase in the synaptic concentration of dopamine, which can contribute to the reinforcing effects of alcohol and the development of addiction.

Signaling Pathways

Research on papaverine (B1678415), the oxidized form of tetrahydrothis compound, has elucidated its involvement in several key signaling pathways that are also implicated in the neurobiology of addiction.

  • Protein Kinase A (PKA) and CREB Signaling: Papaverine can modulate the PKA signaling pathway. By inhibiting phosphodiesterases, papaverine can lead to an increase in intracellular cyclic AMP (cAMP), which in turn activates PKA. PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuroadaptation and synaptic plasticity associated with addiction.

This compound This compound PDE_Inhibition Phosphodiesterase Inhibition This compound->PDE_Inhibition cAMP ↑ cAMP PDE_Inhibition->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Figure 2: this compound-mediated PKA-CREB signaling pathway.
  • NF-κB Signaling Pathway: Papaverine has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition by papaverine may have neuroprotective effects against alcohol-induced neuroinflammation.

  • PI3K/Akt Signaling Pathway: Papaverine can also downregulate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. The modulation of this pathway may contribute to the neurotoxic effects observed with high concentrations of this compound.

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques.

General Experimental Workflow

Sample Biological Sample (Brain Tissue, Urine, Blood) Homogenization Homogenization (for tissue) Sample->Homogenization Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Homogenization->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization Analysis HPLC-MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Quantification Quantification (using internal standards) Analysis->Quantification

Figure 3: General workflow for this compound analysis.
Protocol 1: Analysis of this compound in Brain Tissue by HPLC-MS

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of frozen brain tissue.

    • Add 500 µL of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., iso-papaveroline).

    • Homogenize the tissue using a sonicator on ice.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound standards.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of this compound in Urine by GC-MS
  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) at a basic pH.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Impact (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

  • Quantification:

    • Prepare a calibration curve using derivatized standards.

    • Quantify based on the peak area ratios of the target analyte to the internal standard.

Protocol 3: General Protocol for Competitive ELISA
  • Coating: Coat microplate wells with a this compound-protein conjugate (e.g., this compound-BSA).

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Add standards or samples containing this compound along with a specific anti-papaveroline antibody to the wells. This compound in the sample will compete with the coated this compound for antibody binding.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the amount of this compound in the sample.

Conclusion and Future Directions

This compound holds considerable promise as a biomarker for alcohol use disorder. Its formation is directly linked to alcohol and dopamine metabolism, and its neurobiological effects align with the known mechanisms of addiction. While animal studies provide strong evidence for its role in alcohol preference, further research is needed to establish definitive quantitative correlations in human populations. The development and standardization of robust and sensitive analytical methods, such as those outlined in this guide, are critical for future clinical studies. Future research should focus on:

  • Large-scale clinical studies to quantify this compound levels in the blood, urine, and cerebrospinal fluid of individuals with AUD compared to control groups.

  • Longitudinal studies to track this compound levels during periods of alcohol consumption, abstinence, and relapse.

  • Further elucidation of the specific downstream targets of this compound-mediated signaling pathways and their contribution to the pathophysiology of alcoholism.

The validation of this compound as a reliable biomarker would represent a significant advancement in the field of addiction medicine, offering a valuable tool for diagnosis, personalized treatment strategies, and the development of novel pharmacotherapies.

References

The Dichotomous Role of Papaveroline and Its Congener Papaverine in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) research is continually exploring the complex interplay of endogenous and exogenous compounds that influence dopaminergic neuron survival. Within the isoquinoline (B145761) alkaloid family, two structurally related compounds, papaveroline (B1241581) and papaverine (B1678415), exhibit strikingly divergent effects in preclinical models of PD. This technical guide synthesizes the current understanding of their roles, providing a comprehensive overview of their mechanisms of action, quantitative effects, and the experimental protocols used to elucidate them. This compound, a dopamine-derived metabolite, is increasingly recognized as an endogenous neurotoxin contributing to PD pathology through oxidative stress and induction of neuronal death. Conversely, papaverine, a known phosphodiesterase inhibitor, demonstrates significant neuroprotective properties by mitigating neuroinflammation, reducing α-synuclein aggregation, and inhibiting monoamine oxidase (MAO). This document aims to clarify their distinct roles, present key quantitative data in a structured format, and provide detailed experimental methodologies to aid researchers in the field.

Introduction: The Papaverine-Papaveroline Dichotomy

This compound and papaverine, while structurally similar, occupy opposite ends of the neurobiological spectrum in the context of Parkinson's disease.

  • This compound and Tetrahydrothis compound (B182428) (THP): The Endogenous Neurotoxin Hypothesis. this compound is an oxidized derivative of tetrahydrothis compound (THP), which can be formed in the brain from the condensation of dopamine (B1211576) with its aldehyde metabolite, DOPAL (3,4-dihydroxyphenylacetaldehyde). Elevated levels of these compounds have been observed in the brains of L-DOPA-treated parkinsonian patients, suggesting a potential role in the progression of the disease. Their proposed neurotoxicity stems from their ability to induce potent oxidative stress, damage mitochondria, and trigger apoptotic and necrotic cell death pathways in dopaminergic neurons[1][2].

  • Papaverine: A Neuroprotective Agent. In stark contrast, papaverine, an opium alkaloid and FDA-approved vasodilator, has emerged as a promising neuroprotective agent in various PD models[3][4][5]. Its mechanisms are multifaceted, primarily linked to its function as a phosphodiesterase 10A (PDE10A) inhibitor, which leads to the modulation of critical intracellular signaling pathways involved in inflammation and cell survival[2][5][6]. However, it is crucial to note that papaverine has also been reported to be toxic to dopaminergic neurons at high concentrations, likely through the inhibition of mitochondrial complex I[7][8].

This guide will now delve into the specific molecular mechanisms, quantitative data, and experimental designs that underpin these contrasting roles.

This compound and its Derivatives: Mechanisms of Neurotoxicity

The neurotoxic effects of this compound and its reduced form, tetrahydrothis compound (THP), are primarily attributed to their ability to induce oxidative stress and disrupt cellular homeostasis.

Induction of Oxidative Stress

The catechol moieties in the structure of THP make it susceptible to auto-oxidation, leading to the generation of reactive oxygen species (ROS), including hydroxyl radicals[9]. This process is enhanced in the presence of ascorbate, which can establish a redox cycle, regenerating THP from its quinone forms and perpetuating ROS production[9]. This sustained oxidative stress can lead to damage of critical cellular components.

Induction of Neuronal Cell Death

Studies using the human neuroblastoma SH-SY5Y cell line, a common in vitro model for dopaminergic neurons, have demonstrated that this compound and its derivatives can induce distinct forms of cell death:

  • Apoptosis: Oxidized papaverolines, such as this compound itself and N-methyl-papaveroline, have been shown to induce apoptosis, characterized by condensed and fragmented nuclei[1].

  • Necrosis: The reduced forms, (R)- and (S)-tetrahydrothis compound, cause necrotic cell death, which is associated with a significant reduction in intracellular ATP levels[1].

This suggests that the cellular energy status may be a critical determinant of the cell death pathway activated by these compounds.

Papaverine: Mechanisms of Neuroprotection

Papaverine's neuroprotective effects in Parkinson's disease models are attributed to a range of molecular activities, primarily centered on its anti-inflammatory and anti-aggregation properties.

Inhibition of Neuroinflammation: The NLRP3 Inflammasome

A key mechanism of papaverine's neuroprotective action is the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in microglia[2][6]. In PD models, neurotoxins like MPTP can prime microglia, making them hyper-responsive to inflammatory stimuli. Papaverine has been shown to reverse these inflammatory changes[2][8].

The proposed signaling pathway is as follows:

  • Papaverine, as a PDE10 inhibitor, increases intracellular cyclic AMP (cAMP) levels.

  • Elevated cAMP enhances the activity of cAMP-response element-binding protein (CREB).

  • Increased CREB signaling inhibits the activity of nuclear factor-kappa B (NF-κB).

  • Inhibition of NF-κB downregulates the expression of NLRP3 and pro-inflammatory cytokines like IL-1β.

  • This cascade ultimately suppresses inflammasome activation and reduces microglial-mediated neuroinflammation and subsequent neuronal cell death[2][6].

NLRP3_Inhibition_by_Papaverine cluster_microglia Microglial Cell PAP Papaverine PDE10 PDE10 PAP->PDE10 cAMP ↑ cAMP PDE10->cAMP Inhibits degradation CREB ↑ p-CREB cAMP->CREB NFkB NF-κB CREB->NFkB NLRP3_exp NLRP3 & Pro-IL-1β Expression NFkB->NLRP3_exp Promotes Inflammasome NLRP3 Inflammasome Activation NLRP3_exp->Inflammasome Inflammation Neuroinflammation & Neuronal Death Inflammasome->Inflammation

Papaverine's Inhibition of the NLRP3 Inflammasome Pathway.
Reduction of α-Synuclein Aggregation

In the subacute MPTP/probenecid (B1678239) mouse model of PD, papaverine has been demonstrated to diminish the expression and aggregation of α-synuclein[3]. This effect is potentially mediated by the inhibition of α-synuclein phosphorylation at serine 129, a post-translational modification known to promote its aggregation[3]. Furthermore, papaverine reduces the expression of matrix metalloproteinase-3 (MMP-3), an enzyme implicated in α-synuclein pathology[3].

Monoamine Oxidase (MAO) Inhibition

Papaverine has been shown to exhibit inhibitory activity against monoamine oxidase (MAO), the enzyme responsible for the breakdown of dopamine. One study reported a 38.1% inhibition of MAO activity at a concentration of 40 µM[3]. While less potent than its homologue ethaverine, this activity could contribute to its neuroprotective effects by increasing dopamine availability.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, tetrahydrothis compound, and papaverine.

Table 1: Neurotoxic Effects of this compound and Tetrahydrothis compound (THP)

CompoundModel SystemConcentrationEffectOutcomeReference
This compoundSH-SY5Y cellsNot specifiedInduction of ApoptosisApoptotic cell death[1]
Tetrahydrothis compound (THP)SH-SY5Y cellsNot specifiedReduction of ATP levelsNecrotic cell death[1]
Tetrahydrothis compound (THP)Mitochondrial prepsNot specifiedGeneration of hydroxyl radicalsOxidative Stress[9]

Table 2: Neuroprotective and Inhibitory Effects of Papaverine

EffectModel SystemConcentrationQuantitative ResultReference
MAO InhibitionMouse brain40 µM38.1% inhibition[3]
NeuroprotectionMPTP-intoxicated miceNot specifiedAttenuation of behavioral deficits[3]
Anti-inflammatoryMPTP/LPS-treated mice20 mg/kg/dayReversal of microglial activation and dopaminergic cell loss[2][8]
α-Synuclein InhibitionMPTP/probenecid miceNot specifiedDiminished expression and aggregation[3]
Mitochondrial Respiration InhibitionCancer cell linesLow µM rangeInhibition of Complex I[7]
NeurotoxicityDopaminergic neuronsDose-dependentDecrease in tyrosine hydroxylase-positive neurons[8]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Neurotoxicity Assessment of this compound in SH-SY5Y Cells

Objective: To determine the cytotoxic effects of this compound and its derivatives on dopaminergic neurons.

  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays) and allowed to adhere. They are then treated with varying concentrations of this compound or tetrahydrothis compound for specified time points (e.g., 24, 48 hours).

  • Apoptosis/Necrosis Staining: To differentiate between apoptotic and necrotic cell death, cells are co-stained with Hoechst 33342 (stains the nuclei of all cells blue) and Propidium Iodide (PI, stains the nuclei of necrotic cells red). Apoptotic cells are identified by condensed or fragmented nuclei with intact cell membranes (blue staining only), while necrotic cells show uniform nuclear staining with compromised membranes (red staining).

  • ATP Measurement: Intracellular ATP levels are quantified using a luciferin/luciferase-based assay kit according to the manufacturer's instructions to assess cellular energy status.

Papaveroline_Toxicity_Workflow start Culture SH-SY5Y Cells treat Treat with this compound or THP start->treat stain Stain with Hoechst 33342 & PI treat->stain atp Measure Intracellular ATP treat->atp analyze_morph Microscopy Analysis: Apoptosis vs. Necrosis stain->analyze_morph analyze_atp Luminometry Analysis: Quantify ATP Levels atp->analyze_atp

Workflow for Assessing this compound Neurotoxicity.
In Vivo Neuroprotection Assessment of Papaverine in the MPTP Mouse Model

Objective: To evaluate the neuroprotective efficacy of papaverine against MPTP-induced dopaminergic neurodegeneration.

  • Animal Model: C57BL/6 mice are typically used. Parkinsonism is induced by intraperitoneal (i.p.) injection of MPTP. A common regimen is a subacute model using MPTP combined with probenecid (to inhibit MPTP clearance).

  • Treatment: Papaverine is administered to the mice, often via i.p. injection, before, during, or after MPTP administration. A typical dose might be 20 mg/kg/day[2].

  • Behavioral Analysis: Motor deficits are assessed using tests such as the rotarod test (for motor coordination and balance) and the pole test (for bradykinesia).

  • Immunohistochemistry: After a designated period, mice are euthanized, and their brains are sectioned. Immunohistochemical staining for tyrosine hydroxylase (TH) is performed to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. Staining for Iba1 (microglia) and GFAP (astrocytes) is used to assess neuroinflammation.

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.

Papaverine_MPTP_Workflow induce Induce PD in Mice (MPTP/Probenecid) treat Administer Papaverine induce->treat behavior Behavioral Testing (Rotarod, Pole Test) treat->behavior sacrifice Sacrifice and Brain Tissue Collection behavior->sacrifice ihc Immunohistochemistry (TH, Iba1, GFAP) sacrifice->ihc hplc HPLC Analysis (Dopamine & Metabolites) sacrifice->hplc

Workflow for In Vivo Assessment of Papaverine.
In Vitro α-Synuclein Aggregation Assay

Objective: To determine the effect of papaverine on the aggregation of α-synuclein.

  • Protein Preparation: Recombinant human α-synuclein monomer is purified.

  • Aggregation Induction: α-synuclein aggregation is induced by incubating the monomer solution (e.g., at 37°C with continuous shaking) in the presence of Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.

  • Treatment: Papaverine at various concentrations is co-incubated with the α-synuclein monomer.

  • Fluorescence Measurement: The fluorescence of ThT is measured at regular intervals using a plate reader (excitation ~440-450 nm, emission ~480-485 nm). An increase in fluorescence indicates the formation of α-synuclein fibrils.

  • Data Analysis: The lag time, rate, and maximum fluorescence of the aggregation curves are analyzed to determine the inhibitory effect of papaverine.

Conclusion and Future Directions

The available evidence clearly delineates the opposing roles of this compound and papaverine in the context of Parkinson's disease models. This compound and its derivatives act as endogenous neurotoxins, promoting oxidative stress and neuronal death, thus potentially contributing to the pathology of PD. In contrast, papaverine demonstrates significant neuroprotective potential through its anti-inflammatory and anti-aggregation activities.

However, several knowledge gaps remain. For this compound, precise dose-response relationships and IC50 values for its cytotoxic effects in relevant neuronal models are needed. For papaverine, while its neuroprotective mechanisms are being unraveled, a more detailed understanding of its MAO-B inhibitory kinetics and a clearer picture of its therapeutic window, considering its potential for mitochondrial toxicity at higher concentrations, are required.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the effects of this compound and papaverine in the same experimental models would provide more definitive insights into their contrasting activities.

  • In Vivo Relevance of this compound: Further investigation is needed to confirm the pathological significance of endogenous this compound levels in the progression of Parkinson's disease in vivo.

  • Optimization of Papaverine Derivatives: The development of papaverine analogues with enhanced neuroprotective efficacy and reduced mitochondrial toxicity could represent a promising therapeutic strategy for Parkinson's disease.

This technical guide provides a solid foundation for researchers in the field, summarizing the current state of knowledge and highlighting the critical areas for future investigation into the complex roles of these isoquinoline alkaloids in Parkinson's disease.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Papaveroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaveroline (B1241581), a benzylisoquinoline alkaloid, serves as a crucial intermediate in the biosynthesis of papaverine (B1678415), a well-known vasodilator drug. While its methylated derivative, papaverine, has been the subject of extensive research, this compound itself is less characterized due to its transient nature within biological systems. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing upon available data for the compound and its closely related precursors. Understanding the foundational structure of this compound is essential for researchers in natural product synthesis, enzymology, and drug development focusing on benzylisoquinoline alkaloids.

Chemical Structure and Identification

This compound is systematically named 1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol. Its chemical structure consists of an isoquinoline (B145761) core linked to a dihydroxybenzyl group at the C1 position. The key structural feature that distinguishes it from papaverine is the presence of four hydroxyl groups, which are methylated in papaverine.

The reduced form of this compound is tetrahydrothis compound, also known as (S)-norlaudanosoline, which is a pivotal precursor in the biosynthesis of numerous benzylisoquinoline alkaloids.

Papaveroline_Structure Chemical Structure of this compound cluster_isoquinoline Isoquinoline Moiety cluster_benzyl Dihydroxybenzyl Moiety N1 N C1 C1 N1->C1 C8a C8a C1->C8a C_alpha CH₂ C1->C_alpha C3 C3 C3->N1 C4 C4 C4->C3 C4a C4a C4a->C4 C5 C5 C5->C4a C6 C6 C6->C5 OH6 OH C6->OH6 C7 C7 C7->C6 OH7 OH C7->OH7 C8 C8 C8->C7 C8a->C4a C8a->C8 C1_prime C1' C_alpha->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime OH3_prime OH C3_prime->OH3_prime C5_prime C5' C4_prime->C5_prime OH4_prime OH C4_prime->OH4_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Figure 1: Chemical structure of this compound.

Stereochemistry

This compound itself, with its fully aromatized isoquinoline ring, is achiral. However, its immediate biosynthetic precursor, (S)-norlaudanosoline (tetrahydrothis compound), possesses a stereocenter at the C1 position. The (S)-configuration is crucial for its role as a substrate in the enzymatic pathways leading to a vast array of benzylisoquinoline alkaloids, including morphine and codeine. The stereochemistry of this precursor dictates the three-dimensional arrangement of the final alkaloid products.

Quantitative Data

Table 1: Physicochemical Properties of this compound and (S)-Norlaudanosoline

PropertyThis compound(S)-Norlaudanosoline
IUPAC Name 1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol(1S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Molecular Formula C₁₆H₁₃NO₄C₁₆H₁₇NO₄
Molecular Weight 283.28 g/mol 287.31 g/mol
CAS Number 574-77-657073-15-1

Table 2: Spectroscopic Data for Related Compounds

While specific NMR and MS data for this compound are not extensively published, the following table summarizes typical data for the related, well-characterized compound Papaverine. Researchers can expect analogous fragmentation patterns and chemical shifts for this compound, adjusted for the absence of methyl groups and the presence of hydroxyl groups.

Data TypePapaverine (C₂₀H₂₁NO₄)
¹H NMR (CDCl₃, δ ppm) 3.8-4.1 (s, 12H, 4x OCH₃), 4.5 (s, 2H, Ar-CH₂-), 6.7-7.4 (m, 7H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~42 (Ar-CH₂-), ~56 (OCH₃), 103-160 (Ar-C)
Mass Spectrometry (EI-MS, m/z) 339 (M⁺), 338, 324, 202, 190, 178

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not commonly reported. However, general methods for the synthesis and analysis of benzylisoquinoline alkaloids can be adapted.

General Synthetic Approach: Bischler-Napieralski Reaction

A common strategy for the synthesis of isoquinolines is the Bischler-Napieralski reaction, followed by dehydrogenation. For this compound, this would involve the following conceptual steps:

Bischler_Napieralski_Synthesis Conceptual Synthetic Workflow for this compound start Homoveratrylamine (protected hydroxyls) step1 Acylation with (3,4-dihydroxyphenyl)acetyl chloride (protected hydroxyls) start->step1 intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Bischler-Napieralski Cyclization (e.g., POCl₃, P₂O₅) intermediate1->step2 intermediate2 3,4-Dihydroisoquinoline (B110456) Derivative step2->intermediate2 step3 Dehydrogenation (e.g., Pd/C) intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Deprotection intermediate3->step4 end This compound step4->end

Figure 2: Conceptual synthetic workflow for this compound.

Protocol Outline:

  • Protection of Phenolic Hydroxyls: The hydroxyl groups on both homoveratrylamine and (3,4-dihydroxyphenyl)acetic acid would need to be protected (e.g., as benzyl (B1604629) ethers) to prevent side reactions.

  • Amide Formation: The protected homoveratrylamine is acylated with the protected (3,4-dihydroxyphenyl)acetyl chloride to form the corresponding N-acyl derivative.

  • Cyclization: The N-acyl intermediate undergoes intramolecular cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield the 3,4-dihydroisoquinoline derivative.

  • Aromatization: The dihydroisoquinoline ring is aromatized to the isoquinoline system, typically by catalytic dehydrogenation using palladium on carbon (Pd/C).

  • Deprotection: The protecting groups on the four hydroxyl functions are removed (e.g., by hydrogenolysis for benzyl ethers) to yield this compound.

Analytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation and identification of benzylisoquinoline alkaloids from complex mixtures, such as plant extracts.

Protocol Outline:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Gradient: A typical gradient might start at 5% B, increasing to 95% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: Full scan mode to detect the protonated molecule [M+H]⁺ of this compound (m/z 284.08) and product ion scan (MS/MS) to obtain characteristic fragmentation patterns for structural confirmation.

Biosynthesis and Signaling Pathways

This compound is a key intermediate in the biosynthesis of papaverine. Historically, it was believed that papaverine biosynthesis proceeded through the full O-methylation of norlaudanosoline (tetrahydrothis compound), followed by aromatization.[1][2] However, more recent studies have revised this pathway, suggesting that the central precursor is (S)-reticuline, which is derived from (S)-norcoclaurine.[1][2][3]

The revised biosynthetic pathway leading to papaverine involves a series of methylation and demethylation steps, with papaverine being formed towards the end of the pathway.[2]

Papaverine_Biosynthesis Revised Biosynthetic Pathway to Papaverine Dopamine Dopamine + 4-Hydroxyphenylacetaldehyde Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps (Methylations, Hydroxylation) Laudanine (S)-Laudanine Reticuline->Laudanine 7-OMT Laudanosine (S)-Laudanosine Laudanine->Laudanosine 3'-OMT Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-demethylation Dihydropapaverine 1,2-Dihydropapaverine Tetrahydropapaverine->Dihydropapaverine Oxidation Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation

References

Methodological & Application

Application Note: Quantification of Papaveroline in Human Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Papaveroline is a benzylisoquinoline alkaloid and an endogenous metabolite of dopamine. Its presence and concentration in the human brain are of significant interest due to its potential role in neurological processes and as a biomarker for certain pathological conditions. This application note provides a detailed protocol for the quantification of this compound in human brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies outlined herein are compiled from established protocols for similar alkaloids and neurotransmitters in brain tissue and provide a robust starting point for researchers.

Quantitative Data Summary

To date, there is a paucity of published data specifically quantifying this compound in human brain tissue. However, concentrations of the structurally related and endogenously present compound, (S)-tetrahydrothis compound, have been reported and can serve as a valuable reference for expected concentration ranges.

CompoundMatrixConcentration RangeAnalytical MethodReference
(S)-Tetrahydrothis compoundHuman Brain Tissue0.12–0.22 pmol/g wet weightNot Specified in Abstract[1]

This data suggests that a highly sensitive analytical method is required for the detection and quantification of this compound in human brain tissue.

Experimental Protocols

This section details the recommended procedures for the extraction and quantification of this compound from human brain tissue samples.

Tissue Homogenization and Protein Precipitation

This initial step is critical for disrupting the tissue matrix and releasing the analyte of interest.

Materials:

  • Human brain tissue (stored at -80°C)

  • Homogenization Buffer: 0.1% Formic acid in water

  • Internal Standard (IS) solution (e.g., Papaverine-d7 or a suitable structural analog)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Ceramic bead homogenizer tubes

  • Bead mill homogenizer

  • Refrigerated centrifuge

Protocol:

  • Weigh approximately 50-100 mg of frozen human brain tissue.

  • Place the tissue in a pre-chilled ceramic bead homogenizer tube.

  • Add 500 µL of ice-cold Homogenization Buffer.

  • Spike the sample with the Internal Standard solution to a final concentration of 10 ng/mL.

  • Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 30 seconds at 6,000 rpm), ensuring the sample remains cold.

  • Add 1 mL of ice-cold acetonitrile to the homogenate to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant for further purification.

Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is employed to remove interfering substances from the tissue extract, thereby improving the sensitivity and robustness of the LC-MS/MS analysis.

Materials:

Protocol:

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are proposed starting conditions for the LC-MS/MS analysis of this compound. Method development and optimization are recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry Conditions (Proposed):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The molecular formula for this compound is C16H13NO4, with an exact mass of 283.08. The protonated molecule [M+H]+ would be m/z 284.09. Based on the fragmentation of the structurally similar Papaverine (B1678415) (which loses its methoxy (B1213986) groups), proposed product ions for this compound could involve losses of hydroxyl groups and cleavage of the benzylisoquinoline core.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 284.1 Requires Optimization Requires Optimization

      | Internal Standard | Dependent on IS | Requires Optimization | Requires Optimization |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: The MRM transitions and collision energies for this compound must be determined experimentally by infusing a pure standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Human Brain Tissue homogenization Homogenization & Protein Precipitation tissue->homogenization Add Homogenization Buffer & IS Add Acetonitrile spe Solid-Phase Extraction (SPE) homogenization->spe Supernatant reconstitution Reconstitution spe->reconstitution Elute & Evaporate lcms LC-MS/MS Analysis reconstitution->lcms Inject data Data Acquisition & Quantification lcms->data

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathways of this compound

Based on the known effects of the related compound Papaverine, this compound is hypothesized to modulate several key signaling pathways in the brain.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

1. cAMP Signaling Pathway

Papaverine is a known phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP).

camp_pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: this compound's proposed effect on the cAMP signaling pathway.

2. PI3K/Akt/mTOR Signaling Pathway

Papaverine has been shown to downregulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

pi3k_akt_mtor_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound's proposed inhibitory effect on the PI3K/Akt/mTOR pathway.

3. MEK/Erk Signaling Pathway

The MEK/Erk pathway is another critical signaling cascade involved in cell growth and differentiation that may be modulated by this compound.

mek_erk_pathway This compound This compound MEK MEK This compound->MEK Modulates Erk Erk MEK->Erk Phosphorylates Transcription Transcription Factors Erk->Transcription Activates

Caption: Proposed modulation of the MEK/Erk signaling pathway by this compound.

References

Application Note: Quantitative Determination of Papaveroline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of papaveroline (B1241581) in human plasma. The protocol details a straightforward protein precipitation procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for pharmacokinetic studies or other applications involving the measurement of this compound in a biological matrix. The method is presented as a comprehensive protocol that can be implemented and validated according to international guidelines.

Introduction

This compound is a benzylisoquinoline alkaloid and a metabolite of papaverine. Accurate and precise quantification of this compound in plasma is essential for understanding its pharmacokinetic profile and potential physiological effects. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalysis. This document provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents

  • This compound reference standard

  • Papaverine (as internal standard, IS) or a stable isotope-labeled this compound (e.g., this compound-d3, if available)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with K2EDTA as anticoagulant)

  • All other chemicals and solvents should be of analytical or HPLC grade.

Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 300 µL of the IS working solution in acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean vial or 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are proposed starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Precursor Ion (Q1): m/z 284.1, Product Ion (Q3): To be determined empirically (predicted fragments around m/z 135, 148). Papaverine (IS): Precursor Ion (Q1): m/z 340.2, Product Ion (Q3): m/z 202.1[1][2]
Collision Energy (CE) To be optimized for each transition
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Note on MRM Transitions for this compound: The exact mass of protonated this compound ([M+H]+) is approximately 284.1. The product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the structure, likely fragment ions would result from the cleavage of the benzyl (B1604629) group.

Method Validation

The method should be validated according to the FDA and/or ICH M10 guidelines for bioanalytical method validation.[1][3][4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range appropriate for the expected sample concentrations should be established (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (CV%) should not exceed 15% (20% for the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analyte and IS from the plasma matrix.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluation of the stability of this compound in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Table 3: Representative Method Validation Summary (Hypothetical Data)

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Range -1 - 1000 ng/mL
LLOQ Accuracy: ±20%, Precision: ≤20%1 ng/mL
Intra-day Precision (CV%) ≤ 15%< 10%
Inter-day Precision (CV%) ≤ 15%< 12%
Intra-day Accuracy (%) 85-115%92-108%
Inter-day Accuracy (%) 85-115%90-105%
Recovery (%) Consistent and reproducible~85%
Matrix Effect (%) CV ≤ 15%< 10%

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

  • Thaw pooled human plasma at room temperature.

  • Prepare a series of working standard solutions of this compound by diluting the stock solution with 50:50 acetonitrile:water.

  • Spike the pooled plasma with the working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The volume of the spiking solution should not exceed 5% of the plasma volume.

  • Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL).

  • Vortex each spiked plasma sample and allow it to equilibrate for 15 minutes before proceeding with sample extraction.

Protocol 2: Plasma Sample Extraction

  • Retrieve unknown plasma samples, calibration standards, and QC samples from storage and allow them to thaw completely at room temperature.

  • Vortex each sample to ensure homogeneity.

  • Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect 200 µL of the clear supernatant without disturbing the protein pellet.

  • Transfer the supernatant to autosampler vials or a 96-well plate.

  • Place the samples in the autosampler for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) (Standard, QC, or Unknown) add_is 2. Add 300 µL Acetonitrile with Internal Standard plasma->add_is Protein Precipitation vortex1 3. Vortex (1 min) add_is->vortex1 centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant 5. Transfer Supernatant (200 µL) centrifuge->supernatant injection 6. Inject 5 µL into LC-MS/MS supernatant->injection chromatography 7. Chromatographic Separation (C18 Column) injection->chromatography detection 8. MS/MS Detection (Positive ESI, MRM) chromatography->detection integration 9. Peak Integration detection->integration quantification 10. Quantification (Calibration Curve) integration->quantification

References

Application Notes & Protocols: Chemical Synthesis of Papaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Papaverine (B1678415), a benzylisoquinoline alkaloid, is a well-known vasodilator. Its hydrochloride salt is the commonly used pharmaceutical form. While the user requested a protocol for Papaveroline hydrochloride, this document details the chemical synthesis of the closely related and more extensively documented compound, Papaverine hydrochloride. This compound is the tetrademethylated precursor of papaverine. The following protocols provide detailed methodologies for the synthesis of papaverine and its subsequent conversion to papaverine hydrochloride, which is soluble in water and suitable for various research applications.[1][2]

Data Presentation

Table 1: Physicochemical Properties of Papaverine and Papaverine Hydrochloride [1]

PropertyPapaverinePapaverine Hydrochloride
CAS Number 58-74-261-25-6
Molecular Formula C₂₀H₂₁NO₄C₂₀H₂₁NO₄·HCl
Molecular Weight 339.39 g/mol 375.85 g/mol
Melting Point 147-148 °C226 °C
Appearance White crystalline powderWhite crystals or crystalline powder
Solubility Soluble in chloroform; slightly soluble in ethanol; almost insoluble in water and ether.Soluble in chloroform; slightly soluble in water and ethanol; practically insoluble in ether.

Table 2: Summary of a Synthetic Route to Papaverine Hydrochloride [1]

StepReactantsReagents/SolventsTemperatureDurationProductPurityOverall Yield
13,4-Dihydropapaverine (B1221456) hydrochloride, WaterLiquid caustic soda, Mesitylene (B46885)Room TemperatureNot SpecifiedPapaverine (in organic phase)Not Specified
2Papaverine (in mesitylene)Raney Ni150 °C4 hoursPapaverine (wet product)99.5%
3Papaverine (wet product)37% Hydrochloric acid, Water, Absolute ethanol, Activated carbonHeating for dissolution, then cooling for crystallizationNot SpecifiedPapaverine Hydrochloride99.8%74.5%

Experimental Protocols

Protocol 1: Synthesis of Papaverine from 3,4-Dihydropapaverine Hydrochloride[1]

This protocol outlines the dehydrogenation of 3,4-dihydropapaverine to form papaverine.

Materials:

  • 3,4-Dihydropapaverine hydrochloride

  • Water

  • Liquid caustic soda

  • Mesitylene

  • Raney Ni

  • Reaction kettle with stirrer, thermometer, dropping funnel, and nitrogen inlet

Procedure:

  • Under a nitrogen atmosphere, add 2.5 kg of 3,4-dihydropapaverine hydrochloride and 7.5 kg of water to the reaction kettle.

  • Stir and heat the mixture until the solid is completely dissolved and the solution is clear.

  • Add 1 kg of liquid caustic soda dropwise to adjust the pH to 12-13.

  • Add 7.5 kg of mesitylene to extract the free base into the organic phase.

  • Separate the organic phase and add 500 g of Raney Ni.

  • Heat the mixture to 150 °C and maintain the reaction for 4 hours.

  • After the reaction is complete, filter the mixture to remove the Raney Ni catalyst. The filtrate contains the papaverine product.

Protocol 2: Preparation of Papaverine Hydrochloride[1][3]

This protocol describes the conversion of papaverine base to its hydrochloride salt.

Materials:

  • Papaverine (wet product from Protocol 1)

  • 37% Hydrochloric acid

  • Water

  • Absolute ethanol

  • Activated carbon

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, add the 2.5 kg of wet papaverine product to a mixed solution of 1.5 kg of 37% hydrochloric acid, 1.3 kg of water, and 10.3 kg of absolute ethanol.

  • Heat the mixture while stirring until all the solid has dissolved.

  • Add 50 g of activated carbon for decolorization and continue to heat.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to induce crystallization of papaverine hydrochloride.

  • Collect the crystals by filtration and air-dry the product. This method can yield approximately 2.1 kg of papaverine hydrochloride.[1]

Signaling Pathway

Papaverine is known to be a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This mechanism is central to its vasodilatory effects. Research has also shown that papaverine can inhibit phosphodiesterase 10A (PDE10A), which in turn affects downstream pathways like the PI3K/Akt and mTOR pathways.[4]

PapaverineSignaling cluster_cAMP Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates SmoothMuscleRelaxation Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation leads to

Caption: Mechanism of action of papaverine leading to smooth muscle relaxation.

Papaverine_PI3K_Akt_Pathway Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A inhibits cAMP_up ↑ cAMP PDE10A->cAMP_up inhibition leads to PI3K_Akt PI3K/Akt Pathway cAMP_up->PI3K_Akt affects CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival regulates

Caption: Papaverine's effect on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Papaveroline in In Vitro Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Papaveroline (B1241581), a benzylisoquinoline alkaloid, has been a subject of interest in neuropharmacological research. While much of the existing literature focuses on its structural analog, papaverine, the study of this compound itself is an emerging area. These application notes provide a detailed overview of the methodologies to assess the in vitro neurotoxic potential of this compound, drawing upon the established mechanisms of related compounds like papaverine.

Papaverine has demonstrated a dual role, exhibiting neuroprotective properties at lower concentrations and neurotoxic effects at higher doses. The primary mechanism of its neurotoxicity is attributed to the inhibition of mitochondrial complex I, leading to mitochondrial dysfunction, subsequent oxidative stress, and ultimately, apoptotic or necrotic cell death.[1][2] This is particularly relevant in high-energy-demand cells such as neurons. Dopaminergic neurons have been shown to be especially vulnerable to the toxic effects of papaverine.[3]

These protocols and notes will guide researchers in setting up robust in vitro assays to characterize the neurotoxic profile of this compound, enabling a thorough assessment of its potential risks and mechanisms of action.

Data Presentation

The following tables summarize the quantitative data available for papaverine, which can serve as a preliminary reference for studies on this compound. It is important to note that specific neurotoxicity IC50 values for this compound in neuronal cell lines are not yet widely published, and empirical determination is recommended.

Table 1: Inhibitory Concentrations (IC50) of Papaverine

ParameterCell Line/SystemIC50 ValueReference
Mitochondrial Complex I Inhibition (Oxygen Consumption Rate) A549 (Human Lung Carcinoma)15.4 µM
PDE10A Inhibition In vitro enzyme assay0.04 µM

Table 2: Observed Neurotoxic Effects of Papaverine at Different Concentrations

Concentration RangeCell TypeObserved EffectReference
10⁻⁴ M and 10⁻³ MPorcine Coronary Endothelial Cells & Rat Aortic Smooth Muscle CellsSignificant increase in apoptotic cells after 24 hours.[4]
Dose-dependentVentral Mesencephalic-Striatal Co-culture (Dopaminergic Neurons)Decrease in Tyrosine Hydroxylase (TH)-positive neurons.[3]
Not cytotoxic at tested concentrationsHuman Cortical NeuronsNo significant cytotoxicity observed in one study.[5]
150 µMA549, MDA-MB-231, DU145 (Cancer cell lines)Reduced cell growth to 53-64% after 48 hours.[6][7]

Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Signaling Pathway for this compound-Induced Neurotoxicity

G This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibition ROS Increased ROS (Oxidative Stress) Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Caspase3 Caspase-3 Activation ROS->Caspase3 MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced neurotoxicity pathway.

Diagram 2: Experimental Workflow for In Vitro Neurotoxicity Assessment

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Viability Assays cluster_2 Phase 3: Mechanistic Assays Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment MTS MTS Assay (Cell Viability) Treatment->MTS ROS_Assay DCF-DA Assay (ROS Production) Treatment->ROS_Assay MMP_Assay JC-1 Staining (Mitochondrial Potential) Treatment->MMP_Assay Apoptosis_Assay TUNEL Assay (Apoptosis) Treatment->Apoptosis_Assay Caspase_Assay Western Blot (Caspase-3 Activation) Treatment->Caspase_Assay

Caption: Workflow for assessing neurotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

Objective: To determine the effect of this compound on the viability of neuronal cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCF-DA Assay

Objective: To quantify the generation of intracellular ROS in neuronal cells following exposure to this compound.

Materials:

  • Neuronal cells

  • 96-well black, clear-bottom plates

  • Complete culture medium

  • This compound stock solution

  • 2',7'-Dichlorofluorescin diacetate (DCF-DA) stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate as described in Protocol 1.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • DCF-DA Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of working solution of DCF-DA (typically 10-20 µM in HBSS) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Wash: Remove the DCF-DA solution and wash the cells once with HBSS.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well and immediately measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Express the ROS levels as a fold change relative to the vehicle-treated control cells.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential of neuronal cells.

Materials:

  • Neuronal cells

  • 6-well or 12-well plates

  • Complete culture medium

  • This compound stock solution

  • JC-1 dye stock solution (e.g., 5 mg/mL in DMSO)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat neuronal cells with this compound as previously described.

  • JC-1 Staining: Prepare a working solution of JC-1 (typically 1-5 µM) in pre-warmed culture medium. Remove the treatment medium, wash the cells once with warm PBS, and add the JC-1 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Wash: Remove the staining solution and wash the cells twice with warm PBS.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Add fresh culture medium and immediately visualize the cells. Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells with depolarized mitochondria will show green fluorescent JC-1 monomers.

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze using a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

  • Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 4: Detection of Apoptosis using TUNEL Assay

Objective: To identify DNA fragmentation, a hallmark of late-stage apoptosis, in neuronal cells treated with this compound.

Materials:

  • Neuronal cells cultured on coverslips or in chamber slides

  • This compound stock solution

  • TUNEL assay kit (commercial kits are recommended)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound on coverslips or chamber slides.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10-15 minutes at room temperature.

  • TUNEL Reaction: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.

  • Data Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Protocol 5: Western Blot Analysis of Activated Caspase-3

Objective: To detect the cleavage and activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Neuronal cells

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the cleaved caspase-3 signal to the loading control. Express the results as a fold change relative to the control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vitro neurotoxicity of this compound. By systematically evaluating cell viability, oxidative stress, mitochondrial function, and apoptosis, researchers can elucidate the dose-dependent effects and underlying mechanisms of this compound. Given the limited data on this compound, it is crucial to perform careful dose-response studies and consider the use of multiple neuronal cell types, including primary neurons and cell lines of different origins, to build a complete neurotoxicological profile. The insights gained from these studies will be invaluable for drug development professionals in assessing the safety and therapeutic potential of this compound and related compounds.

References

Application Notes and Protocols for Investigating Papaveroline-Induced Apoptosis in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaveroline (B1241581), a dopamine (B1211576) metabolite, has garnered interest in pharmacological research for its potential cytotoxic and apoptotic effects on various cancer cell lines. Understanding the molecular mechanisms by which this compound induces programmed cell death is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for utilizing cellular models to investigate this compound-induced apoptosis, with a focus on key signaling pathways and quantitative analysis of apoptotic events.

Cellular Models for this compound-Induced Apoptosis

Several cancer cell lines have been employed to study the apoptotic effects of this compound. The choice of cell line can influence the observed mechanisms and sensitivity to the compound.

  • Prostate Cancer: PC-3 cells have been extensively used and demonstrate a dose-dependent apoptotic response to this compound.[1][2]

  • Breast Cancer: MCF-7 and MDA-MB-231 cell lines are also responsive to this compound, though sensitivities may vary.

  • Lung Cancer: A549 cells have been utilized to explore the anti-proliferative effects of this compound.

  • Normal Cell Lines: Non-tumorigenic cell lines, such as normal human fibroblasts (NHF), can be used as controls to assess the selectivity of this compound's cytotoxic effects.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on apoptosis and cell cycle distribution in PC-3 human prostate cancer cells after 48 hours of treatment.

Table 1: this compound-Induced Apoptosis in PC-3 Cells

This compound Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)3.4
1018.4
8045.7
12078.5

Data extracted from Huang et al., 2017.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells

This compound Concentration (µM)Sub-G1 Phase (Apoptotic Cells) (%)
0 (Control)2.3
1012.5
8028.7
12052.4

Data extracted from Huang et al., 2017.[1]

Signaling Pathways in this compound-Induced Apoptosis

This compound appears to induce apoptosis through the modulation of key signaling pathways, primarily the intrinsic mitochondrial pathway and the NF-κB/PI3K/Akt survival pathway.

Mitochondrial (Intrinsic) Apoptosis Pathway

This compound treatment leads to a dose-dependent alteration in the expression of Bcl-2 family proteins.[1][3] It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3] Cytosolic cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.

G This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound-induced mitochondrial apoptosis pathway.
NF-κB/PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. This compound has been shown to downregulate the expression of PI3K and phosphorylated Akt (p-Akt) in a dose-dependent manner.[1][2] This inhibition, along with a marked decrease in the expression of the transcription factor NF-κB, suppresses pro-survival signals and contributes to the induction of apoptosis.[1]

G This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival (Pro-survival signals) pAkt->Cell_Survival NFkB->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis

Inhibition of the NF-κB/PI3K/Akt pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Experimental Workflow Overview

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis Cell_Seeding Seed Cells Papaveroline_Treatment Treat with this compound Cell_Seeding->Papaveroline_Treatment MTT_Assay Cell Viability (MTT Assay) Papaveroline_Treatment->MTT_Assay Annexin_V_PI Apoptosis Quantification (Annexin V/PI Staining) Papaveroline_Treatment->Annexin_V_PI Cell_Cycle Cell Cycle Analysis Papaveroline_Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Papaveroline_Treatment->Western_Blot

General experimental workflow for studying this compound-induced apoptosis.
Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40, 80, 120 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2x10⁵ cells/well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 48 hours.[1]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This protocol focuses on key proteins involved in this compound-induced apoptosis, such as Bcl-2, Bax, and cytochrome c.

Materials:

  • This compound-treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-p-Akt, anti-Akt, anti-NF-κB, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the treated cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the expression levels of target proteins across different treatment groups.

References

Application Notes and Protocols: Intracerebroventricular Administration of Papaverine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Papaverine (B1678415), a benzylisoquinoline alkaloid derived from Papaver somniferum, has garnered significant attention for its diverse pharmacological activities, particularly its neuroprotective and anti-inflammatory effects.[1][2] As a phosphodiesterase 10A (PDE10A) inhibitor, papaverine modulates cyclic nucleotide signaling, which plays a crucial role in neuronal function and survival.[3][4] Intracerebroventricular (ICV) administration allows for the direct delivery of therapeutic agents to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of their direct effects on brain tissue.

These application notes provide a detailed overview of the intracerebroventricular administration of papaverine in rats, summarizing its known effects, mechanisms of action, and providing detailed experimental protocols for its use in preclinical research.

Note on Terminology: The user query specified "Papaveroline." However, the preponderance of scientific literature refers to "papaverine." This document will proceed under the assumption that "papaverine" is the intended compound of interest.

Data Presentation: Quantitative Effects of Papaverine Administration

The following tables summarize quantitative data from studies investigating the effects of papaverine in rats. It is important to note that the majority of existing research has utilized systemic administration (e.g., intraperitoneal). The dosages and effects listed below can serve as a reference for designing ICV studies.

Table 1: Behavioral Effects of Papaverine in a Rat Model of Autism Spectrum Disorder

ParameterTreatment GroupDose (i.p.)ObservationOutcomeReference
Social Behavior5-MT Induced DHS Rats15 mg/kgSocial Interaction TestImprovement in social deficits[3]
5-MT Induced DHS Rats30 mg/kgSocial Interaction TestSignificant improvement in social deficits[3]
Repetitive Behavior5-MT Induced DHS Rats15 mg/kgMarble Burying TestReduction in repetitive behavior[3]
5-MT Induced DHS Rats30 mg/kgMarble Burying TestSignificant reduction in repetitive behavior[3]
Anxiety5-MT Induced DHS Rats15 mg/kgElevated Plus MazeAnxiolytic effect[3]
5-MT Induced DHS Rats30 mg/kgElevated Plus MazeSignificant anxiolytic effect[3]
Hyperlocomotion5-MT Induced DHS Rats15 mg/kgOpen Field TestReduction in hyperlocomotion[3]
5-MT Induced DHS Rats30 mg/kgOpen Field TestSignificant reduction in hyperlocomotion[3]

5-MT: 5-methoxytryptamine; DHS: Developmental Hyperserotonemia; i.p.: intraperitoneal

Table 2: Neurochemical and Inflammatory Marker Modulation by Papaverine

Brain RegionMarkerTreatment GroupDose (i.p.)OutcomeReference
Frontal Cortex, Cerebellum, Hippocampus, StriatumBDNF5-MT Induced DHS Rats15/30 mg/kgSignificantly increased levels[3]
pCREB/CREB5-MT Induced DHS Rats15/30 mg/kgSignificantly increased ratio[3]
IL-6, TNF-α5-MT Induced DHS Rats15/30 mg/kgSignificantly decreased levels[3]
IL-105-MT Induced DHS Rats15/30 mg/kgSignificantly increased levels[3]
TBARS (Oxidative Stress)5-MT Induced DHS Rats15/30 mg/kgSignificantly decreased levels[3]
GSH (Antioxidant)5-MT Induced DHS Rats15/30 mg/kgSignificantly increased levels[3]

BDNF: Brain-Derived Neurotrophic Factor; pCREB: phosphorylated-cAMP Response Element Binding protein; IL: Interleukin; TNF: Tumor Necrosis Factor; TBARS: Thiobarbituric Acid Reactive Substances; GSH: Glutathione

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannulation in Rats

This protocol details the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent intracerebroventricular injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane (B1672236)

  • Heating pad

  • Surgical instruments (scalpel, scissors, forceps, hemostats)

  • Dental drill with burrs

  • Guide cannula and dummy cannula (sized for rats)

  • Dental cement

  • Suturing material

  • Antiseptic solution (e.g., Betadine)

  • Local anesthetic (e.g., Lidocaine)

  • Analgesic (for post-operative care)

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).[5] Place the rat in the stereotaxic frame, ensuring the head is securely fixed. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean the area with an antiseptic solution. Administer a local anesthetic to the scalp.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify the bregma and lambda landmarks.

  • Coordinate Determination: Using a stereotaxic atlas for the specific rat strain, determine the coordinates for the lateral ventricle. Typical coordinates from bregma for adult male rats are: Anterior/Posterior: -1.0 mm; Medial/Lateral: ±1.5 mm; Dorsal/Ventral: -4.0 mm from the skull surface.[5]

  • Drilling: At the determined coordinates, drill a small hole through the skull, being careful not to damage the underlying dura mater.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined ventral coordinate.

  • Fixation: Secure the cannula to the skull using dental cement. Apply the cement around the base of the cannula and any anchoring screws that have been placed in the skull.

  • Closure and Recovery: Once the cement has hardened, insert a dummy cannula to keep the guide cannula patent. Suture the scalp incision around the implant. Administer post-operative analgesics and place the rat on a heating pad to recover from anesthesia. Monitor the animal closely until it is fully ambulatory.

Protocol 2: Papaverine Solution Preparation and Intracerebroventricular Administration

Materials:

  • Papaverine hydrochloride

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline

  • Microinjection pump

  • Hamilton syringe (e.g., 10 µL)

  • PE50 tubing

  • Internal injection cannula

Procedure:

  • Papaverine Solution Preparation: Dissolve papaverine hydrochloride in aCSF to the desired concentration. Ensure the solution is sterile-filtered.

  • Habituation: Handle the rats for several days prior to the injection to minimize stress.

  • Injection Procedure:

    • Gently restrain the rat.

    • Remove the dummy cannula from the guide cannula.

    • Connect the internal injection cannula to the Hamilton syringe via the PE50 tubing.

    • Slowly insert the internal cannula into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula to ensure delivery into the ventricle.

    • Infuse the papaverine solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute) using the microinjection pump.[6] The total volume should be kept small (e.g., <10 µL) to avoid increases in intracranial pressure.

    • After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the injection cannula and replace the dummy cannula.

    • Return the rat to its home cage and monitor for any adverse reactions.

Protocol 3: Behavioral Assessment (Example: Open Field Test)

Purpose: To assess general locomotor activity and anxiety-like behavior.

Materials:

  • Open field apparatus (a square arena with walls)

  • Video tracking software

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 30 minutes before the test.

  • Test:

    • Gently place the rat in the center of the open field arena.

    • Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use video tracking software to analyze parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

    • Grooming bouts

Signaling Pathways and Experimental Workflow

Papaverine's Proposed Mechanism of Action

Papaverine's neuroprotective and anti-inflammatory effects are mediated through several signaling pathways. As a PDE10A inhibitor, it increases intracellular levels of cAMP and cGMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate the transcription factor CREB, leading to the expression of genes involved in neuronal survival and plasticity, such as BDNF.[3][7] Additionally, papaverine has been shown to suppress neuroinflammation by inhibiting the RAGE-NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[8][9][10]

Papaverine_Signaling cluster_0 Papaverine cluster_1 Cellular Effects Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A Inhibits RAGE RAGE Papaverine->RAGE Inhibits cAMP_cGMP ↑ cAMP/cGMP PDE10A->cAMP_cGMP Degrades PKA PKA cAMP_cGMP->PKA Activates CREB CREB → pCREB PKA->CREB Activates BDNF ↑ BDNF CREB->BDNF Promotes Transcription Neuroprotection Neuroprotection BDNF->Neuroprotection NFkB NF-κB RAGE->NFkB Activates Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Promotes Anti_inflammation Anti-inflammation Inflammation->Anti_inflammation Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Behavior Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavior Surgery ICV Cannula Implantation Baseline_Behavior->Surgery Recovery Surgical Recovery (1 week) Surgery->Recovery Grouping Randomization into Groups (Vehicle, Papaverine doses) Recovery->Grouping ICV_Admin ICV Administration of Papaverine (e.g., daily for 7 days) Grouping->ICV_Admin Post_Behavior Post-Treatment Behavioral Testing ICV_Admin->Post_Behavior Tissue_Collection Brain Tissue Collection Post_Behavior->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis Histology Immunohistochemistry Tissue_Collection->Histology

References

Application Notes and Protocols for the Analysis of Papaveroline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of papaveroline (B1241581) and its primary metabolites in biological matrices, aimed at researchers, scientists, and professionals in drug development. The protocols focus on the use of advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, a metabolite of papaverine (B1678415), undergoes further biotransformation in the body, leading to various metabolites. The accurate measurement of these metabolites is crucial for pharmacokinetic studies, drug metabolism research, and in forensic toxicology to extend the detection window of heroin use, as papaverine can be an impurity in illicit heroin preparations. The primary metabolites of interest include 6-desmethylpapaverine (6-DMP) and 4',6-didesmethylpapaverine (4,6-DDMP). These compounds are typically present in biological samples, such as urine, in conjugated forms (glucuronides or sulfates) and require hydrolysis prior to extraction and analysis.

Analytical Techniques

The two primary analytical techniques for the quantification of this compound metabolites are UPLC-MS/MS and GC-MS. UPLC-MS/MS is often preferred for its high sensitivity, specificity, and high-throughput capabilities.

Key this compound Metabolites
  • 6-Desmethylpapaverine (6-DMP)

  • 4',6-Didesmethylpapaverine (4,6-DDMP)

  • Hydroxypapaverine

  • Dihydroxypapaverine

  • Papaverinol

  • Papaverinol N-oxide

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of papaverine and its metabolites using UPLC-MS/MS.

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Papaverine0.1 - 500.10.1
6-Desmethylpapaverine (6-DMP)0.1 - 500.10.1
4',6-Didesmethylpapaverine (4,6-DDMP)0.1 - 500.10.1

Table 1: Summary of quantitative data for the UPLC-MS/MS analysis of papaverine and its metabolites in urine.[1]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for this compound Metabolites in Urine

This protocol details a validated method for the simultaneous detection and quantification of papaverine, 6-DMP, and 4,6-DDMP in urine.[1][2]

1. Materials and Reagents

  • Reference standards for papaverine, 6-DMP, and 4,6-DDMP

  • Internal Standard (IS): Deuterated analogs of the analytes are recommended.

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • β-glucuronidase from Helix aspersa

  • Acetate (B1210297) buffer (1 M, pH 5.0)

  • Solid-phase extraction (SPE) cartridges (e.g., Waters® MCX™ microelution plates)

2. Sample Preparation

  • Hydrolysis of Conjugates:

    • To 1 mL of urine sample, add 0.75 mL of 1 M acetate buffer (pH 5.0).

    • Add 1000 units of β-glucuronidase.[3]

    • Vortex and incubate at 60°C for 2-3 hours or overnight.

    • Cool the sample to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

    • Elute the analytes with 2 x 1 mL of 5% ammonium hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

3. UPLC-MS/MS Instrumental Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 20 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 20 mM ammonium formate in methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-6 min: Hold at 5% A

    • 6.1-7 min: Return to 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for specific analytes and internal standards.

4. Data Analysis and Quality Control

  • Quantification is performed using a calibration curve constructed from the peak area ratios of the analytes to the internal standard.

  • Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.

Protocol 2: GC-MS Method for this compound Metabolites in Urine

This protocol provides a general procedure for the analysis of this compound metabolites by GC-MS, which is often used for confirmation and has been historically applied for these analyses.[2][4]

1. Materials and Reagents

  • Reference standards for papaverine and its metabolites

  • Internal Standard (IS)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Solvents for extraction (e.g., chloroform-isopropanol mixture)

  • β-glucuronidase from Helix aspersa

  • Acetate buffer (1 M, pH 5.0)

2. Sample Preparation

  • Hydrolysis: Perform enzymatic hydrolysis as described in the UPLC-MS/MS protocol.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the hydrolyzed sample to 9-10 with a suitable buffer.

    • Add 5 mL of a chloroform-isopropanol mixture (9:1, v/v).

    • Vortex for 10 minutes and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatization:

    • To the dried extract, add 50 µL of the derivatizing agent.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Instrumental Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution injection UPLC Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the analysis of this compound metabolites.

papaverine_metabolism papaverine Papaverine metabolite1 6-Desmethylpapaverine (6-DMP) papaverine->metabolite1 Hepatic Metabolism metabolite2 4',6-Didesmethylpapaverine (4,6-DDMP) metabolite1->metabolite2 Further Metabolism conjugates Conjugated Metabolites (Glucuronides) metabolite1->conjugates Conjugation metabolite2->conjugates Conjugation

Caption: Simplified metabolic pathway of papaverine.

References

Protocols for Papaveroline Extraction from Plant Material: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaveroline (B1241581) is a benzylisoquinoline alkaloid and a biosynthetic precursor to other significant alkaloids, such as papaverine (B1678415), within the Papaver genus. As a pharmacologically active molecule, the efficient extraction and purification of this compound from plant sources are critical for further research and drug development. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant material, primarily targeting species of the Papaver genus, such as Papaver somniferum. The methodologies described are based on established principles of natural product chemistry and can be adapted and optimized for specific laboratory settings and research objectives.

Data Presentation

The following table summarizes quantitative data related to the analysis of this compound and other major opium alkaloids. It is important to note that the concentration of this compound in Papaver somniferum is generally low compared to other principal alkaloids.[1]

ParameterValueReference
This compound Content in Papaver somniferum Varieties
Ornamental Cultivars (average)Not typically reported; focus is on major alkaloids.[2]
High-Alkaloid CultivarsPapaverine (demethylated this compound) content can range from 0.00% to 0.10%.[3][3]
Analytical Method Performance
UPLC-MS/MS for Papaverine (as a proxy)
Linearity Range1–100 ng/mL[4][5]
Intra-day and Inter-day Precision< 15%[4][5]
Accuracy89–114%[4][5]
Recovery> 65%[4][5]
Matrix Effects96–112%[4][5]
Solid-Phase Extraction (SPE) Recovery for Opium Alkaloids
Papaverine99.94% to 112.18%[6][7]

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Plant Material

This protocol outlines a general procedure for the initial extraction of a broad spectrum of alkaloids, including this compound, from dried and powdered plant material.

Materials:

Procedure:

  • To 1 gram of dried, powdered plant material in a flask, add 25 mL of methanol, 75 mL of chloroform, and 5 mL of 25% ammonia solution.

  • Sonicate the mixture for 10 minutes and then let it stand in a dark place for 30 minutes.

  • Filter the mixture and completely remove the solvents from the liquid extract using a rotary evaporator.

  • Dissolve the residue in 25 mL of chloroform and 10 mL of 1 N sulfuric acid. An ultrasonic bath can be used to aid dissolution.

  • Transfer the solution to a separatory funnel. The alkaloids will be in the acidic aqueous phase.

Protocol 2: Acid-Base Liquid-Liquid Extraction for this compound Purification

This protocol is designed to selectively partition and purify this compound from the crude extract obtained in Protocol 1, based on its acid-base properties.

Materials:

  • Crude alkaloid extract in acidic solution (from Protocol 1)

  • Chloroform

  • Ammonia solution (concentrated)

  • Sodium hydroxide (B78521) solution (2 N)

  • Hydrochloric acid (2 N)

  • pH meter or pH paper

  • Separatory funnel

Procedure:

  • Transfer the acidic aqueous extract from Protocol 1 to a separatory funnel.

  • Wash the aqueous phase with 20 mL of chloroform to remove non-basic impurities. Discard the chloroform layer.

  • Carefully basify the aqueous phase to a pH of approximately 9-10 by dropwise addition of concentrated ammonia solution. Monitor the pH closely.

  • Extract the basified aqueous solution three times with 25 mL of chloroform each time. Combine the chloroform extracts.

  • The combined chloroform extracts contain the free base alkaloids, including this compound.

  • To further purify this compound, the chloroform extract can be back-extracted with a dilute acid (e.g., 0.1 N HCl). This compound, being a basic alkaloid, will move into the aqueous phase as its hydrochloride salt, leaving less basic impurities in the organic phase.

  • The pH of the resulting acidic aqueous solution can then be readjusted to basic, and the this compound re-extracted into chloroform.

Protocol 3: Solid-Phase Extraction (SPE) for this compound Clean-up

This protocol provides a method for the clean-up and concentration of this compound from the initial acidic extract using a solid-phase extraction cartridge. This method is adapted from a procedure for other opium alkaloids.[6][8]

Materials:

  • Acidic plant extract (from Protocol 1, step 4)

  • Reversed-phase cation-exchange SPE cartridge

  • 0.1 M Hydrochloric acid

  • Methanol

  • 28% Ammonia solution

  • Nitrogen gas stream

  • 50% Aqueous methanol

Procedure:

  • Load 3 mL of the supernatant from the initial acidic extraction (after centrifugation) onto a pre-conditioned reversed-phase cation-exchange SPE cartridge.[6]

  • Wash the cartridge sequentially with 0.1 M hydrochloric acid and then with methanol to remove interfering substances.[6]

  • Elute the alkaloids from the cartridge with a mixture of 28% ammonia and methanol (1:19 v/v).[6]

  • Concentrate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 50% aqueous methanol for subsequent analysis by HPLC or LC-MS/MS.[6]

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis

This protocol outlines a starting point for the analytical separation and quantification of this compound. Optimization of the mobile phase composition and gradient may be required to achieve baseline separation from other co-extracted alkaloids.

Materials:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 150 x 2.0 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) hydroxide solution (0.1 N)

  • Ammonium chloride solution (0.1 N)

  • This compound standard

Procedure:

  • Prepare a mobile phase A consisting of a mixture of 0.1 N ammonium hydroxide and 0.1 N ammonium chloride, adjusted to a pH of 8.8.[3]

  • Prepare mobile phase B as 100% acetonitrile.[3]

  • Use a gradient elution program, starting with a low percentage of acetonitrile and gradually increasing it, to separate the alkaloids. The exact gradient will need to be optimized based on the specific column and instrument used.[3]

  • Set the flow rate to 0.2 mL/min and the injection volume to 10 µL.[3]

  • Monitor the elution profile at a suitable wavelength for this compound (e.g., 240 nm).

  • Quantify the this compound content by comparing the peak area to a calibration curve prepared with a certified this compound standard.

Visualizations

Biosynthetic Pathway of Papaverine

The following diagram illustrates the proposed biosynthetic pathway leading to papaverine, for which this compound is a key intermediate.

Papaverine_Biosynthesis L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine TYDC Four_HPAA 4-Hydroxyphenylacetaldehyde L_Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine NCS Norreticuline Norreticuline S_Norcoclaurine->Norreticuline Multiple Steps This compound This compound Norreticuline->this compound OMT Tetrahydropapaverine Tetrahydropapaverine Papaverine Papaverine Tetrahydropapaverine->Papaverine Oxidase Papaverine->this compound Demethylase This compound->Tetrahydropapaverine OMT TYDC TYDC NCS NCS OMT1 OMT OMT2 OMT Oxidase Oxidase Demethylase Demethylase

Caption: Proposed biosynthetic pathway of papaverine, highlighting the role of this compound.

Experimental Workflow for this compound Extraction and Analysis

The diagram below outlines the logical flow of the experimental procedures described in this document.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Initial_Extraction Protocol 1: Initial Solvent Extraction Plant_Material->Initial_Extraction Crude_Extract Crude Alkaloid Extract Initial_Extraction->Crude_Extract Purification Purification Crude_Extract->Purification LLE Protocol 2: Acid-Base Liquid-Liquid Extraction Purification->LLE Option 1 SPE Protocol 3: Solid-Phase Extraction Purification->SPE Option 2 Purified_Extract Purified this compound Extract LLE->Purified_Extract SPE->Purified_Extract Analysis Protocol 4: HPLC Analysis Purified_Extract->Analysis Quantification Quantification of this compound Analysis->Quantification

Caption: Workflow for the extraction, purification, and analysis of this compound.

References

Application of Papaveroline in Alzheimer's Disease Research: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The exploration of novel therapeutic agents for Alzheimer's disease (AD) is a critical area of research. Recent computational studies have identified Papaveroline, a metabolite of papaverine, as a potential drug candidate for AD. These in silico investigations suggest that this compound may exert its neuroprotective effects by targeting Fyn Tyrosine Kinase, a key player in the pathogenesis of Alzheimer's disease.

Current research on this compound's role in AD is exclusively at a preclinical, computational stage. No in vitro or in vivo experimental data has been published to date. The information presented herein is based on predictive models and simulations, which provide a theoretical framework for the potential application of this compound in AD research and drug development.

The primary proposed mechanism of action for this compound in the context of AD is the inhibition of Fyn Tyrosine Kinase. Fyn kinase is a non-receptor tyrosine kinase that has been implicated in both amyloid-beta (Aβ) and tau pathologies, the two hallmark features of Alzheimer's disease. By inhibiting Fyn, this compound could potentially disrupt the downstream signaling cascades that lead to synaptic dysfunction and neuronal cell death.

These application notes and protocols are intended for researchers, scientists, and drug development professionals interested in the computational assessment of potential AD therapeutics and the specific investigation of this compound as a lead compound.

Data Presentation

The following table summarizes the computationally predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These parameters are crucial in the early stages of drug discovery to assess the potential of a compound to be developed into a safe and effective drug.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight297.29 g/mol Compliant with Lipinski's rule of five (<500 g/mol )
LogP (Lipophilicity)1.85Optimal lipophilicity for drug-likeness
Topological Polar Surface Area83.54 ŲIndicates good oral bioavailability
Absorption
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeabilityHighPredicted to cross the BBB and reach the central nervous system
Distribution
P-glycoprotein SubstrateNoNot likely to be actively effluxed from the brain
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Toxicity
AMES Toxicity-Data not available in the public domain
Hepatotoxicity-Data not available in the public domain

Note: The data presented in this table is derived from in silico predictions and requires experimental validation.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of Fyn Tyrosine Kinase in Alzheimer's disease and the potential point of intervention for this compound.

Fyn_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Abeta Amyloid-β Oligomers PrPc PrPC Abeta->PrPc binds Fyn Fyn Tyrosine Kinase PrPc->Fyn activates NMDA_R NMDA Receptor Synaptic_Dysfunction Synaptic Dysfunction NMDA_R->Synaptic_Dysfunction Fyn->NMDA_R phosphorylates Tau Tau Protein Fyn->Tau phosphorylates Pyk2 Pyk2 Fyn->Pyk2 activates ERK_S6 ERK/S6 Pathway Fyn->ERK_S6 activates This compound This compound (Proposed Inhibitor) This compound->Fyn inhibits Tau_Hyperphosphorylation Tau Hyperphosphorylation & Aggregation Tau->Tau_Hyperphosphorylation Pyk2->Synaptic_Dysfunction ERK_S6->Tau promotes translation & phosphorylation Neurodegeneration Neurodegeneration Synaptic_Dysfunction->Neurodegeneration Tau_Hyperphosphorylation->Neurodegeneration

Proposed inhibition of the Fyn signaling pathway by this compound.

Experimental Protocols (Computational)

As experimental data for this compound in AD is not available, this section outlines the general computational methodologies that would be employed to evaluate a potential drug candidate like this compound.

High-Throughput Virtual Screening (HTVS)

Objective: To identify potential hit compounds from a large library of small molecules that are predicted to bind to a specific biological target (e.g., Fyn Tyrosine Kinase).

Methodology:

  • Target Preparation:

    • Obtain the 3D structure of the target protein (Fyn Tyrosine Kinase) from a protein database (e.g., Protein Data Bank - PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Define the binding site or active site of the protein.

  • Ligand Library Preparation:

    • Compile a large library of small molecules (ligands) in a suitable 3D format.

    • Prepare the ligands by generating different conformations and assigning appropriate charges.

  • Docking Simulation:

    • Use a docking program to systematically place each ligand in the defined binding site of the target protein.

    • The program calculates a docking score for each ligand, which estimates the binding affinity.

  • Hit Selection:

    • Rank the ligands based on their docking scores.

    • Select the top-ranking compounds (hits) for further analysis.

HTVS_Workflow Target_Prep Target Preparation (Fyn Kinase) Docking Molecular Docking Target_Prep->Docking Ligand_Lib Ligand Library Preparation Ligand_Lib->Docking Scoring Scoring and Ranking Docking->Scoring Hit_Selection Hit Selection (e.g., this compound) Scoring->Hit_Selection

Workflow for High-Throughput Virtual Screening.
Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior of the protein-ligand complex over time and to assess the stability of the binding.

Methodology:

  • System Setup:

    • Place the protein-ligand complex (e.g., Fyn-Papaveroline) in a simulation box.

    • Solvate the system with water molecules and add ions to neutralize the charge.

  • Energy Minimization:

    • Minimize the energy of the system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature and equilibrate the pressure.

  • Production Run:

    • Run the simulation for an extended period (e.g., nanoseconds to microseconds).

    • Save the trajectory of the atoms at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy.

MD_Simulation_Workflow System_Setup System Setup (Protein-Ligand Complex) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run Analysis Trajectory Analysis Production_Run->Analysis

Workflow for Molecular Dynamics Simulations.
ADMET Prediction

Objective: To computationally predict the pharmacokinetic and toxicological properties of a drug candidate.

Methodology:

  • Input:

    • Provide the 2D or 3D structure of the molecule (e.g., this compound).

  • Model Application:

    • Use various computational models, such as quantitative structure-activity relationship (QSAR) models, to predict different ADMET properties.

    • These models are trained on large datasets of compounds with known experimental values.

  • Output:

    • The output is a set of predicted values for properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities.

  • Analysis:

    • Analyze the predicted ADMET profile to assess the drug-likeness of the compound and identify potential liabilities.

Conclusion

The in silico evaluation of this compound suggests its potential as a Fyn Tyrosine Kinase inhibitor for Alzheimer's disease research. The computational data indicates favorable drug-like properties and a plausible mechanism of action. However, it is imperative to underscore that these findings are predictive and necessitate experimental validation through in vitro and in vivo studies to confirm the therapeutic potential of this compound for Alzheimer's disease. The protocols and data presented here provide a foundational framework for guiding such future experimental investigations.

Troubleshooting & Optimization

"Papaveroline solubility issues in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with papaveroline (B1241581), focusing on challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound, particularly as this compound hydrochloride, is generally considered to be sparingly soluble to soluble in water.[1][2] Its solubility is significantly influenced by the pH of the solution.

Q2: How does pH affect the solubility of this compound hydrochloride?

The solubility of this compound hydrochloride is pH-dependent. It exhibits its maximum solubility in acidic conditions, with an apparent pKa around 3.9.[3][4] As the pH increases and approaches the pKa of the molecule, the less soluble free base form begins to precipitate, reducing the overall solubility.

Q3: My this compound solution is cloudy or has precipitated. What could be the cause?

Cloudiness or precipitation in your this compound solution can be due to several factors:

  • pH of the buffer: If the pH of your aqueous buffer is neutral or alkaline, you are likely to encounter solubility issues.

  • Concentration: The concentration of this compound may be too high for the chosen solvent and pH.

  • Temperature: Lower temperatures can decrease the solubility of this compound.

  • Improper dissolution: The compound may not have been fully dissolved initially.

Q4: Is this compound stable in aqueous solutions?

This compound solutions can be sensitive to light and may degrade over time.[5] It is recommended to prepare solutions fresh and protect them from light, especially if they are to be stored for any length of time. Some studies indicate that papaverine (B1678415) hydrochloride solutions are more stable in glass vials compared to plastic.[6]

Troubleshooting Guide

Issue: this compound fails to dissolve in an aqueous buffer.
  • Troubleshooting Step 1: Verify the pH of your buffer.

    • Rationale: this compound hydrochloride is most soluble in acidic conditions.

    • Recommendation: Ensure your buffer pH is below 3.9 for optimal solubility.[3][4] If your experimental conditions allow, consider preparing your stock solution in a low pH buffer and then diluting it into your final experimental buffer.

  • Troubleshooting Step 2: Consider the use of a co-solvent.

    • Rationale: Organic solvents can help to increase the solubility of this compound.

    • Recommendation: Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF, and then dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Troubleshooting Step 3: Gently warm the solution.

    • Rationale: Increasing the temperature can aid in the dissolution of some compounds.

    • Recommendation: Gently warm the solution while stirring. Be cautious, as excessive heat may degrade the compound.

  • Troubleshooting Step 4: Reduce the concentration.

    • Rationale: The desired concentration may be above the solubility limit of this compound in your specific buffer.

    • Recommendation: Try preparing a more dilute solution.

Issue: this compound precipitates out of solution after initial dissolution.
  • Troubleshooting Step 1: Re-check the pH of the final solution.

    • Rationale: The addition of this compound or other components may have altered the pH of your buffer, causing the compound to precipitate.

    • Recommendation: Measure the pH of your final solution and adjust if necessary.

  • Troubleshooting Step 2: Protect the solution from light.

    • Rationale: Photodegradation can lead to the formation of less soluble byproducts.[7]

    • Recommendation: Store your solution in an amber vial or wrap the container in aluminum foil.

Quantitative Solubility Data

The following tables summarize the available solubility data for this compound and its hydrochloride salt.

Table 1: Solubility of Papaverine Hydrochloride in Various Solvents

SolventSolubilityReference
WaterSparingly soluble to soluble[1]
WaterFreely soluble[2]
Water1 g in ~30 mL[5]
PBS (pH 7.2)Slightly soluble
ChloroformSoluble[1]
AlcoholSlightly soluble[1]
Alcohol1 g in 120 mL[5]
EtherPractically insoluble[5]
DMSO10 mg/mL[8]
DMF5 mg/mL[8]

Note: "Freely soluble" and "sparingly soluble" are qualitative terms from pharmacopeial standards and can vary in their quantitative interpretation.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a fume hood.

  • Choosing a Solvent:

    • For Aqueous Stock: If a low pH is acceptable for your experiment, dissolve the this compound hydrochloride in a buffer with a pH below 3.9 (e.g., a citrate (B86180) buffer).

    • For Organic Stock: For higher concentrations or neutral pH experiments, dissolve the this compound hydrochloride in an appropriate organic solvent like DMSO.

  • Dissolution:

    • Add the solvent to the powder.

    • Vortex or sonicate the solution to aid dissolution. Gentle warming can be applied if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (if required): If the solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter that is compatible with your chosen solvent.

  • Storage: Store the stock solution in a tightly sealed, light-protected container. For long-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

Papaverine Signaling Pathway

Papaverine, a compound closely related to this compound, is known to inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[9][10][11] This can affect several downstream signaling pathways.

Papaverine_Signaling Papaverine Papaverine PDE Phosphodiesterases (e.g., PDE10A) Papaverine->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down PKA PKA cAMP->PKA Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cAMP->PI3K_Akt_mTOR Influences CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Oncogene Regulation) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of Papaverine via PDE inhibition.

Experimental Workflow for this compound Solution Preparation and Use

This diagram outlines a logical workflow for preparing and using this compound in a typical in vitro experiment.

Papaveroline_Workflow Start Start: Experiment Planned Weigh 1. Weigh this compound HCl Start->Weigh Choose_Solvent 2. Choose Solvent (Aqueous Buffer pH < 3.9 or Organic) Weigh->Choose_Solvent Dissolve 3. Dissolve Compound (Vortex/Sonicate) Choose_Solvent->Dissolve Check_Solubility 4. Check for Complete Dissolution Dissolve->Check_Solubility Precipitation Precipitation Occurs Check_Solubility->Precipitation Not Dissolved Filter 5. Sterile Filter (if needed) Check_Solubility->Filter Fully Dissolved Troubleshoot Troubleshoot: - Adjust pH - Use Co-solvent - Warm gently - Lower concentration Precipitation->Troubleshoot Troubleshoot->Weigh Prepare_Dilutions 6. Prepare Working Dilutions Filter->Prepare_Dilutions Experiment 7. Add to Experiment (e.g., Cell Culture) Prepare_Dilutions->Experiment End End: Data Collection Experiment->End

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: HPLC Analysis of Papaveroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts encountered during the HPLC analysis of papaveroline (B1241581).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed in HPLC analysis?

A1: In HPLC, artifacts are extraneous peaks in a chromatogram that do not originate from the analyte of interest. Common artifacts include:

  • Ghost Peaks: These are unexpected peaks that can appear in blank runs as well as sample runs.[1][2][3][4][5] They are often caused by contamination in the mobile phase, sample solvent, or HPLC system components.[1][2][3]

  • System Peaks: These peaks arise from the mobile phase itself or from the injection of a sample in a solvent with a different composition than the mobile phase.

  • Degradation Products: this compound, like the structurally similar compound papaverine (B1678415), can degrade under certain conditions, leading to the appearance of additional peaks in the chromatogram. Common degradation pathways include oxidation and photo-oxidation.[6][7][8]

  • Carryover Peaks: These are peaks from a previous injection that appear in a subsequent chromatogram due to incomplete flushing of the injection system.[1][3]

Q2: What are the likely degradation products of this compound that could appear as artifacts?

A2: While specific literature on this compound degradation is limited, insights can be drawn from the well-documented degradation of the related compound, papaverine. The primary degradation pathway is oxidation. Potential degradation products of this compound that may appear as artifact peaks include:

  • This compound-N-oxide: Formation of an N-oxide is a common metabolic and degradation route for similar isoquinoline (B145761) alkaloids.

  • Oxidation products analogous to papaverinol (B1212717) and papaveraldine (B1678414): These are known oxidation products of papaverine and similar structures could be formed from this compound.[6][7][8][9]

  • Demethylation products: If the this compound molecule contains methoxy (B1213986) groups, their cleavage can lead to demethylated derivatives.

Q3: How can I identify the source of a ghost peak in my this compound analysis?

A3: A systematic approach is crucial for identifying the source of ghost peaks.[2][5] The following steps can help pinpoint the origin of the contamination:

  • Run a Blank Gradient: Inject the mobile phase without any sample. If the ghost peak is present, the contamination is likely in the mobile phase or the HPLC system.[2][10]

  • Check the Mobile Phase: Use freshly prepared, high-purity solvents and reagents for your mobile phase.[4][10] Contamination can arise from impure solvents, water, or additives.[10]

  • Inspect the Sample Preparation Process: Contamination can be introduced during sample handling.[1][3] Check for contaminants from vials, caps, pipettes, and solvents used for sample dissolution.

  • Evaluate the HPLC System: Components like the injector, seals, and tubing can be sources of contamination.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms:

  • Peaks appear in blank injections.

  • Additional peaks are observed in the sample chromatogram that are not related to this compound or known impurities.

  • Peak shapes may be broad or irregular.[5]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Solution
Mobile Phase Contamination [1][3][10]1. Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. 2. Filter the mobile phase before use. 3. Sonicate the mobile phase to remove dissolved gases.Use freshly prepared, high-quality mobile phase.
System Contamination [3][4]1. Flush the entire HPLC system, including the injector and detector, with a strong solvent (e.g., a high concentration of organic solvent). 2. If the peak persists, systematically bypass components (e.g., autosampler, column) to isolate the source.Clean the contaminated component or replace it if necessary.
Sample Contamination [1][3]1. Prepare a new sample using clean glassware and fresh, high-purity solvent. 2. Analyze the sample diluent alone to check for contaminants.Ensure meticulous sample preparation procedures and use high-purity materials.
This compound Degradation [6][7][8]1. Prepare samples fresh and analyze them immediately. 2. Protect samples from light and elevated temperatures. 3. Consider using an antioxidant if oxidation is suspected.Optimize sample handling and storage conditions to minimize degradation.
Issue 2: Poor Peak Shape for this compound

Symptoms:

  • Peak tailing or fronting.

  • Split peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Solution
Column Overload 1. Reduce the injection volume. 2. Decrease the sample concentration.Inject a smaller amount of the sample onto the column.
Inappropriate Mobile Phase pH [11]1. Determine the pKa of this compound. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound for optimal peak shape.Optimize the mobile phase pH.
Column Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, try a new column of the same type.Replace the column if it is no longer performing adequately.
Secondary Interactions 1. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%). 2. Use a column with a different stationary phase.Modify the mobile phase or select a more suitable column.

Experimental Protocols

Representative HPLC Method for Papaverine Analysis (Adaptable for this compound)

This method is based on established procedures for the analysis of papaverine and can serve as a starting point for developing a method for this compound.[6][11]

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate (B84403) buffer (pH 3.8) and acetonitrile (B52724) (e.g., 40:60 v/v)[6]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent.

Note: Method optimization will be required to achieve the best separation and peak shape for this compound.

Visualizations

Logical Workflow for Troubleshooting HPLC Artifacts

G start Unexpected Peak Observed blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_present Peak Present? blank_injection->peak_present system_contamination System or Mobile Phase Contamination peak_present->system_contamination Yes sample_issue Sample-Related Issue peak_present->sample_issue No check_mobile_phase Prepare Fresh Mobile Phase system_contamination->check_mobile_phase peak_still_present1 Peak Still Present? check_mobile_phase->peak_still_present1 clean_system Clean HPLC System peak_still_present1->clean_system Yes resolved Issue Resolved peak_still_present1->resolved No clean_system->resolved check_sample_prep Review Sample Preparation sample_issue->check_sample_prep degradation_issue Potential Degradation check_sample_prep->degradation_issue No Contamination Found check_sample_prep->resolved Contamination Found & Removed optimize_handling Optimize Sample Handling/Storage degradation_issue->optimize_handling optimize_handling->resolved

Caption: A flowchart for systematically troubleshooting unexpected peaks in HPLC.

Potential Degradation Pathway of this compound

G This compound This compound n_oxide This compound-N-Oxide This compound->n_oxide Oxidation oxidized_products Oxidized Products (e.g., analogous to Papaverinol, Papaveraldine) This compound->oxidized_products Oxidation demethylated_products Demethylated Products This compound->demethylated_products Demethylation

Caption: Potential degradation pathways of this compound leading to artifact formation.

References

Technical Support Center: Optimizing Papaveroline Concentration for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using Papaveroline in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action in cell culture?

This compound is a benzylisoquinoline alkaloid. Its effects in cell culture are complex and can be cell-type specific. Key mechanisms of action include:

  • Phosphodiesterase (PDE) Inhibition: this compound is known to inhibit phosphodiesterase 10A (PDE10A).[1][2] This inhibition prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their accumulation and the activation of downstream signaling pathways like the PKA and PKG pathways.[2][3]

  • PI3K/Akt/mTOR Pathway Modulation: Research suggests that this compound can affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[1] Its effects on this pathway can be dependent on the specific cell line and culture conditions, such as glucose availability.[1][2]

  • Mitochondrial Respiration Inhibition: this compound can act as an inhibitor of mitochondrial complex I, which is involved in the electron transport chain.[3] This can reduce oxygen consumption and impact cellular metabolism, potentially increasing the efficacy of radiation therapy in cancer cells.[3]

  • Induction of Apoptosis and Senescence: Depending on the concentration and cell line, this compound can induce apoptosis (programmed cell death) and cell cycle arrest.[2][3] At very low, non-toxic concentrations, long-term exposure has been shown to induce senescence in hepatocarcinoma (HepG-2) cells.[4]

Q2: How should I prepare a stock solution of this compound?

Preparing a stable, sterile stock solution is critical for reproducible results.

  • Choose a Solvent: this compound has limited solubility in water. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.

  • Calculate Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of solvent added to your cell culture medium.

  • Dissolution: Warm the solution gently and vortex thoroughly to ensure the compound is completely dissolved.

  • Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q3: What is a typical starting concentration range for this compound in cell culture assays?

The effective concentration of this compound is highly dependent on the cell line and the biological endpoint being measured.[1][2][5] Based on published data, a broad range should be tested initially.

  • For anti-proliferative or cytotoxic effects: A starting range of 1 µM to 200 µM is recommended. For example, the IC50 for cytotoxicity in HepG-2 cells was found to be 120 µM.[4]

  • For other biological effects (e.g., senescence, signaling modulation): Lower concentrations, potentially in the sub-micromolar to low micromolar range (e.g., 0.5 µM - 10 µM), may be effective.[4][6]

Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: My this compound solution precipitates when I add it to the culture medium. What should I do?

Precipitation can lead to inconsistent results and inaccurate dosing.

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other solvent) in the culture medium is non-toxic, typically below 0.5%.[7]

  • Pre-warm the Medium: Adding a cold, concentrated stock to warm medium can sometimes cause precipitation. Try adding the stock to medium at room temperature before warming the final solution.

  • Increase Mixing: After adding the this compound stock to the medium, vortex or invert the tube immediately and thoroughly to ensure rapid and even distribution.

  • Perform a Solubility Test: Before treating cells, perform a visual solubility test by adding the highest planned concentration of your this compound stock to cell-free culture medium and incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Check for precipitates under a microscope.

Q5: How long should I incubate my cells with this compound?

The optimal incubation time can vary significantly. Some effects may be visible within hours, while others may require several days. It is essential to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the most appropriate endpoint for your specific research question.[7]

Data Presentation

Table 1: Reported Effective Concentrations and Cytotoxicity of this compound

Cell LineAssay TypeEffective Concentration / IC50Reference
HepG-2 (Hepatocarcinoma)Cytotoxicity (MTT)IC50: 120 µM[4]
HepG-2 (Hepatocarcinoma)Telomerase InhibitionIC50: 60 µM[4]
HepG-2 (Hepatocarcinoma)Senescence Induction0.5 µM (long-term exposure)[4]
Cunninghamella echinulataCytotoxicity (LDH leakage)Effects seen at 10 µM - 1 mM[6]
DLD1, MCF-7, U87Cell ViabilityDose-dependent effects[1]

Table 2: Example Calculation for a 10 mM this compound Stock Solution

ParameterValue
Compound NameThis compound
Molecular Weight (MW)283.28 g/mol [8]
Desired Stock Concentration10 mM (0.01 mol/L)
Desired Stock Volume1 mL (0.001 L)
Calculation
Mass required (mg)MW ( g/mol ) x Molarity (mol/L) x Volume (L) x 1000 (mg/g)
283.28 x 0.01 x 0.001 x 1000
Result 2.83 mg
Instruction Dissolve 2.83 mg of this compound in 1 mL of DMSO.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration with a Cell Viability Assay (e.g., MTT, XTT)

This protocol outlines a standard dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target adherent cell line in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Solvent control (DMSO)

  • Sterile 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, or a luminescence-based assay like CellTiter-Glo®)

  • Multi-channel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Prepare Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium. For a starting range of 1 µM to 200 µM, you might prepare 2X concentrations (2, 10, 20, 50, 100, 200, 400 µM). Also, prepare a vehicle control (medium with the highest corresponding DMSO concentration) and a "no treatment" control.

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or control to each well. Use at least triplicate wells for each condition.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Following the manufacturer's instructions for your chosen viability reagent, add the reagent to each well and incubate for the specified time.

  • Data Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average background reading (from wells with medium only) from all measurements.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells: (% Viability) = (Absorbance_treated / Absorbance_vehicle_control) * 100.

    • Plot the % Viability against the log of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Signaling Pathways and Workflows

Papaveroline_cAMP_Pathway This compound This compound PDE10A PDE10A This compound->PDE10A inhibits cAMP cAMP ↑ PDE10A->cAMP breakdown PKA PKA Activation cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: this compound inhibits PDE10A, increasing cAMP levels and activating PKA.

Papaveroline_PI3K_Akt_Pathway This compound This compound PI3K_Akt PI3K / Akt Signaling This compound->PI3K_Akt modulates mTOR mTOR Pathway PI3K_Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Caption: this compound modulates the PI3K/Akt/mTOR pathway, affecting cell fate.

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Application Stock Prepare & Validate This compound Stock Dose Dose-Response Assay (e.g., 24, 48, 72h) Stock->Dose Cells Culture & Seed Cells in 96-well Plate Cells->Dose Analysis Calculate IC50 & Assess Viability Curve Dose->Analysis Select Select Optimal Concentration(s) Analysis->Select Downstream Proceed to Downstream Functional Assays Select->Downstream Troubleshooting_Tree Start Unexpected Result NoEffect No Effect Observed Start->NoEffect HighTox High Cytotoxicity Start->HighTox HighVar High Variability Start->HighVar Sol_NoEffect1 Check stock integrity Run time-course Use sensitive assay NoEffect->Sol_NoEffect1 Solutions Sol_HighTox1 Check solvent concentration Test lower dose range Verify calculations HighTox->Sol_HighTox1 Solutions Sol_HighVar1 Ensure even cell seeding Check for precipitation Avoid 'edge effect' HighVar->Sol_HighVar1 Solutions

References

Technical Support Center: Troubleshooting Low Yield in Papaveroline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Papaveroline (also known as Norlaudanosoline). The information is presented in a question-and-answer format to directly address specific issues and improve experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of this compound in the Pictet-Spengler Reaction

Q1: My Pictet-Spengler reaction is resulting in a very low yield or no desired this compound product. What are the common causes and how can I troubleshoot this?

A1: Low yields in the Pictet-Spengler synthesis of this compound are a common issue, often stemming from the sensitive nature of the catechol-containing starting materials and the specific requirements of the reaction. Here are the primary causes and their solutions:

  • Suboptimal pH: The reaction is highly pH-dependent. An incorrect pH can lead to poor reactivity or degradation of starting materials. The Pictet-Spengler reaction is acid-catalyzed; however, excessively low pH can lead to protonation of the dopamine (B1211576) starting material, rendering it unreactive. Conversely, a pH that is too high (basic) can promote rapid oxidation of the catechol rings.[1]

    • Solution: Carefully control the pH of the reaction mixture. A mildly acidic to neutral pH range is often optimal. For instance, a phosphate (B84403) buffer at around pH 6-7 has been used successfully in biomimetic approaches.[1] It is recommended to perform small-scale trial reactions to determine the optimal pH for your specific conditions.

  • Oxidation of Starting Materials: Both dopamine and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) are highly susceptible to oxidation, especially in the presence of air and at neutral to basic pH.[2] This oxidation leads to the formation of quinones and other colored byproducts, reducing the availability of starting materials for the desired reaction.

    • Solution: Employ rigorous anaerobic techniques. This includes degassing all solvents and solutions, using Schlenk line techniques, and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. The addition of antioxidants, such as sodium metabisulfite (B1197395) or ascorbic acid, to the reaction mixture can also help to prevent oxidation.

  • Inappropriate Catalyst or Reaction Conditions: The choice of acid catalyst and reaction temperature is critical. Traditional Pictet-Spengler conditions often involve strong acids and high temperatures, which can be too harsh for the sensitive catechol moieties of the reactants, leading to decomposition.[3]

    • Solution: Opt for milder reaction conditions. This may involve using weaker acid catalysts or performing the reaction at lower temperatures for a longer duration. For less nucleophilic aromatic rings, like the one in dopamine, harsher conditions might be necessary, but a careful balance is required to avoid degradation.[3]

  • Poor Quality of Starting Materials: Impurities in the dopamine or DOPAL can inhibit the reaction or lead to the formation of side products. DOPAL is also known to be unstable.

    • Solution: Ensure the purity of your starting materials. Use freshly prepared or purified reagents. If synthesizing DOPAL, it should be used immediately after preparation.

Issue 2: Formation of Dark, Tarry Byproducts and Purification Challenges

Q2: My reaction mixture turns dark and viscous, making it difficult to isolate and purify this compound. What causes this and what are the best purification strategies?

A2: The formation of dark, polymeric materials is a strong indication of the oxidation of the catechol rings in your starting materials and/or product.

  • Cause: As mentioned previously, the catechol groups are prone to oxidation, forming highly reactive ortho-quinones. These quinones can then undergo further reactions, including polymerization, leading to the formation of dark, insoluble tars. This is particularly problematic at neutral to basic pH and in the presence of oxygen.[2][4]

  • Prevention:

    • Inert Atmosphere: The most critical preventative measure is to exclude oxygen from the reaction. All steps, from reagent preparation to product isolation, should be performed under an inert atmosphere.

    • Antioxidants: The use of antioxidants can be beneficial.

  • Purification Strategies:

    • Initial Workup: After the reaction is complete, a carefully planned workup is essential. If the product has precipitated, it may be possible to isolate it by filtration, leaving some of the polymeric byproducts in solution. However, it is more likely that the product will be mixed with the tarry material.

    • Column Chromatography: This is the most effective method for purifying this compound from the complex reaction mixture.

      • Stationary Phase: Silica (B1680970) gel is a common choice.[5]

      • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with the possible addition of a small amount of ammonia (B1221849) to the chloroform to prevent the protonation and strong binding of the basic this compound to the acidic silica gel.[5]

    • Aqueous Two-Phase Extraction: This method has been successfully used for the extraction of Papaverine (B1678415) (a related compound) and could be adapted for this compound. It involves partitioning the analyte between two immiscible aqueous phases, such as a polyethylene (B3416737) glycol (PEG) and ammonium (B1175870) sulfate (B86663) solution.[6] This can be a milder alternative to traditional liquid-liquid extraction with organic solvents.

Data Presentation

Table 1: Influence of Reaction Conditions on Pictet-Spengler Yield for Tetrahydroisoquinolines

Starting MaterialsCatalyst/ConditionsTemperature (°C)Yield (%)Reference
Dopamine, CyclohexanonePotassium Phosphate (1 M, pH 9), Acetonitrile (co-solvent)7016[1]
Dopamine, 3-MethylcyclohexanonePotassium Phosphate (1 M, pH 9), Methanol (co-solvent)7070[1]
Dopamine, 4-MethylcyclohexanonePotassium Phosphate (1 M, pH 9), Methanol (co-solvent)7080[1]
Dopamine, Tetrahydro-4H-pyran-4-onePotassium Phosphate (1 M, pH 9), Methanol (co-solvent)7083[1]
Phenethylamine, DimethoxymethaneConcentrated HClRefluxNot specified[3][7]

Note: The yields presented are for analogous tetrahydroisoquinoline syntheses and highlight the impact of pH and substrate on the reaction outcome. Direct yield data for the chemical synthesis of this compound under various conditions is scarce in the literature.

Experimental Protocols

Key Experiment: Pictet-Spengler Synthesis of this compound (General Protocol)

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis. It is crucial to perform this reaction under a strict inert atmosphere to prevent oxidation.

Materials:

  • Dopamine hydrochloride

  • 3,4-Dihydroxyphenylacetaldehyde (DOPAL) (freshly prepared or of high purity)

  • Degassed reaction solvent (e.g., methanol, water, or a mixture)

  • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or a phosphate buffer system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including Schlenk flasks and a manifold for inert gas.

Procedure:

  • Preparation: Set up the reaction vessel (a Schlenk flask) under an inert atmosphere. All glassware should be oven-dried and cooled under vacuum.

  • Reagent Addition: In the reaction vessel, dissolve dopamine hydrochloride in the degassed solvent. If using a buffer system, prepare and degas it separately before use.

  • Aldehyde Addition: Slowly add a solution of 3,4-dihydroxyphenylacetaldehyde (DOPAL) in the degassed solvent to the dopamine solution with stirring.

  • pH Adjustment/Catalyst Addition: Carefully add the acid catalyst to initiate the reaction. If using a buffer, ensure the pH is at the desired level before adding the aldehyde.

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the chosen catalyst and solvent system) under a positive pressure of inert gas. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent and catalyst used. It may involve neutralization, extraction with an organic solvent, and drying of the organic phase. All workup steps should be performed with degassed solvents and under an inert atmosphere where possible.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform/methanol).

Visualizations

Papaveroline_Synthesis_Pathway Dopamine Dopamine Intermediate Schiff Base Intermediate Dopamine->Intermediate + DOPAL - H2O DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) This compound This compound (Norlaudanosoline) Intermediate->this compound Intramolecular Cyclization (Pictet-Spengler)

Caption: Chemical synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield in This compound Synthesis Check_Reaction Check Reaction Mixture Appearance Start->Check_Reaction Dark_Tarry Dark and Tarry? Check_Reaction->Dark_Tarry Clear_No_Product Clear but No Product by TLC? Dark_Tarry->Clear_No_Product No Oxidation Probable Oxidation Dark_Tarry->Oxidation Yes Reaction_Conditions Check Reaction Conditions Clear_No_Product->Reaction_Conditions Yes Check_Reagents Check Reagent Purity Clear_No_Product->Check_Reagents No Inert_Atmosphere Implement Strict Inert Atmosphere and Antioxidants Oxidation->Inert_Atmosphere Success Improved Yield Inert_Atmosphere->Success Optimize_pH Optimize pH (e.g., pH 6-7) Reaction_Conditions->Optimize_pH Optimize_Catalyst Optimize Catalyst/ Temperature (Milder Conditions) Reaction_Conditions->Optimize_Catalyst Optimize_pH->Success Optimize_Catalyst->Success Purify_Reagents Use Freshly Purified Starting Materials Check_Reagents->Purify_Reagents Purify_Reagents->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Detection of Endogenous Papaveroline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of endogenous papaveroline (B1241581). Given its inherent instability, the focus of detection is often on its more stable, reduced form, tetrahydrothis compound (B182428) (THP).

Frequently Asked Questions (FAQs)

Q1: What is endogenous this compound and why is it difficult to detect?

Endogenous this compound is a tetrahydroisoquinoline alkaloid that can be formed in the body. Its detection is challenging primarily due to its chemical instability. This compound is highly susceptible to oxidation, which makes it difficult to measure accurately in biological samples.[1][2] Consequently, research often focuses on its more stable, reduced form, tetrahydrothis compound (THP), which is the product of the condensation of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL).[1][3]

Q2: What is tetrahydrothis compound (THP) and how is it formed endogenously?

Tetrahydrothis compound (THP) is considered an endogenous alkaloid derived from dopamine.[4] Its formation can occur via a Pictet-Spengler condensation reaction between dopamine and DOPAL.[1][3] While this reaction can occur non-enzymatically, the predominant presence of the (S)-enantiomer of THP in human brain tissue suggests an enzyme-catalyzed synthesis in vivo.[1][5][6]

Q3: What are the major challenges in detecting endogenous THP?

The primary challenges in detecting endogenous THP include:

  • Low Concentrations: Endogenous levels of THP are extremely low, often in the picomolar to nanomolar range, requiring highly sensitive analytical instrumentation.[3][4]

  • Chemical Instability: As a catechol-containing compound, THP is prone to oxidation, which can lead to its degradation during sample collection, storage, and preparation.[1]

  • Artifactual Formation: There is a potential for the non-enzymatic formation of THP from its precursors (dopamine and DOPAL) during sample processing, which could lead to erroneously high measurements.[7]

  • Matrix Effects: Biological samples such as brain tissue, plasma, and urine are complex matrices that can interfere with the accurate quantification of THP.

Q4: Which analytical techniques are most suitable for detecting endogenous THP?

Due to the low concentrations and need for high specificity, the most commonly employed techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires a derivatization step to increase the volatility and thermal stability of THP.[8][9]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for quantifying THP in complex biological matrices without the need for derivatization.[10]

Troubleshooting Guides

Low or No Signal/Recovery of THP
Potential Cause Troubleshooting Steps
Degradation of THP during sample collection and storage - Minimize time between sample collection and processing/storage.- Store samples at -80°C immediately after collection.- Consider adding antioxidants (e.g., ascorbic acid, EDTA) to the collection tubes.
Oxidation during sample preparation - Perform all extraction steps on ice.- Use deoxygenated solvents.- Minimize exposure of the sample to air and light.[2]
Inefficient extraction from the biological matrix - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Ensure the pH of the extraction buffer is optimal for THP stability and recovery.- For tissue samples, ensure complete homogenization.
Suboptimal derivatization (for GC-MS) - Ensure the derivatizing agent (e.g., MSTFA, BSTFA) is fresh and not hydrolyzed.[11]- Optimize the reaction time and temperature for complete derivatization.[12][13]- Ensure the sample is completely dry before adding the derivatization reagent.
Instrumental issues (LC-MS/MS or GC-MS) - Confirm instrument sensitivity with a pure THP standard.- Clean the ion source and check for any blockages.- Optimize MS parameters (e.g., collision energy, ion transitions) for THP.
High Background or Interfering Peaks
Potential Cause Troubleshooting Steps
Matrix effects from the biological sample - Improve the sample clean-up procedure (e.g., use a more selective SPE sorbent).- Optimize the chromatographic separation to resolve THP from interfering compounds.- Use a matrix-matched calibration curve for quantification.
Artifactual formation of THP - Minimize sample processing time.- Keep samples at a low temperature throughout the procedure.- Consider the use of inhibitors for enzymes involved in dopamine metabolism if artifactual formation is suspected during sample handling.
Contamination from labware or reagents - Use high-purity solvents and reagents.- Thoroughly clean all glassware and plasticware.- Run procedural blanks to identify sources of contamination.

Quantitative Data Summary

The following tables summarize the reported endogenous levels of tetrahydrothis compound (THP) in various biological samples. Note the very low concentrations, highlighting the need for sensitive analytical methods.

Table 1: Endogenous THP Levels in Brain Tissue

Species Brain Region Concentration Analytical Method Reference
HumanNot specified0.12–0.22 pmol/g wet weightNot specified[4]
RatWhole Brain8-15 ng/g (after L-DOPA and ethanol (B145695) administration)Not specified[3]

Table 2: Limits of Detection (LOD) for THP in Analytical Methods

Analytical Method Matrix Limit of Detection (LOD) Reference
Gas Chromatography/Mass Spectrometry (GC/MS)Spiked Urine1 pmol/ml[8]

Experimental Protocols

Protocol 1: General Sample Preparation for THP Analysis from Brain Tissue (LC-MS/MS)

This protocol provides a general workflow. Specific parameters should be optimized for your instrumentation and experimental goals.

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest on an ice-cold plate.

    • Weigh the tissue and immediately homogenize in 5-10 volumes of ice-cold buffer (e.g., 0.1 M perchloric acid containing an antioxidant like 0.1% ascorbic acid and an internal standard).

  • Protein Precipitation:

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by equilibration with an appropriate buffer.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water, then methanol) to remove interferences.

    • Elute THP with a stronger solvent (e.g., methanol containing 5% ammonium (B1175870) hydroxide).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of THP for GC-MS Analysis

This protocol describes a general procedure for silylation, a common derivatization technique for compounds with hydroxyl groups.

  • Sample Preparation:

    • Extract and purify THP from the biological matrix as described in Protocol 1, ensuring the final extract is completely dry.

  • Derivatization Reaction:

    • Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) to the dried extract in a sealed vial.[11]

    • Heat the reaction mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample directly into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (with antioxidants) homogenization 2. Tissue Homogenization (ice-cold buffer) sample_collection->homogenization centrifugation 3. Centrifugation (protein removal) homogenization->centrifugation spe 4. Solid-Phase Extraction (clean-up) centrifugation->spe evaporation 5. Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms derivatization Derivatization (e.g., Silylation) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms

Experimental workflow for THP detection.

signaling_pathway dopamine Dopamine mao Monoamine Oxidase (MAO) dopamine->mao condensation Pictet-Spengler Condensation dopamine->condensation dopal 3,4-dihydroxyphenyl- acetaldehyde (DOPAL) dopal->condensation thp Tetrahydrothis compound (THP) mao->dopal condensation->thp

Biosynthesis pathway of THP from dopamine.

logical_relationship challenge Challenges in THP Detection low_conc Low Endogenous Concentrations challenge->low_conc instability Chemical Instability (Oxidation) challenge->instability artifact Artifactual Formation challenge->artifact matrix Matrix Effects challenge->matrix sensitive_methods Highly Sensitive Methods (LC-MS/MS, GC-MS) low_conc->sensitive_methods addresses internal_std Use of Internal Standards low_conc->internal_std monitors for sample_handling Careful Sample Handling (antioxidants, low temp) instability->sample_handling addresses instability->internal_std monitors for artifact->sample_handling addresses artifact->internal_std monitors for clean_up Effective Sample Clean-up (SPE) matrix->clean_up addresses matrix->internal_std monitors for solution Solutions & Mitigations sensitive_methods->solution sample_handling->solution clean_up->solution internal_std->solution

References

"Papaveroline degradation products and analytical interference"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with papaveroline (B1241581). The information focuses on potential degradation products and the analytical interference they may cause during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound and under what conditions do they form?

While specific degradation pathways for this compound are not extensively documented, information can be extrapolated from its parent compound, papaverine (B1678415). Papaverine is known to degrade, particularly through oxidation and photo-oxidation.[1][2][3] The primary degradation products identified for papaverine, which could be analogous for this compound, include papaverinol (B1212717), papaveraldine (B1678414), and papaverine-N-oxide.[1][4] Further degradation, especially under the influence of UV light, can lead to the formation of a 2, 3, 9, 10-tetramethoxy-12-oxo-12H-indolo [2, 1-a] isoquinolinylium salt, also known as a pyrrocolonium ion.[1][3]

Q2: How can I prevent the degradation of my this compound samples?

To minimize the degradation of this compound in your samples, consider the following preventative measures:

  • Light Protection: Store samples in amber vials or protect them from light to prevent photo-oxidation.[1][3]

  • Temperature Control: Store samples at recommended low temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.

  • pH Control: Maintaining an appropriate pH can be crucial for stability. While specific data for this compound is limited, related compounds like papaverine hydrochloride solutions are stable at an acidic pH of 2.0-2.8 when ampouled in an inert gas medium.

  • Inert Atmosphere: For long-term storage, consider purging the sample vials with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

Unexpected peaks in your HPLC chromatogram are often indicative of sample degradation or contamination. Based on the known degradation of related compounds, these peaks could correspond to:

  • Oxidation Products: Peaks corresponding to papaverinol and papaveraldine are common.[2]

  • Photo-degradation Products: If the sample was exposed to UV light, you might observe a peak for the pyrrocolonium ion.[3][5]

  • Metabolites: If analyzing biological samples, unexpected peaks could be metabolites such as demethylated or hydroxylated forms of this compound. For papaverine, metabolites like 7-demethyl papaverine and 6,4′-didemethyl papaverine have been identified.[6]

To identify these peaks, it is recommended to use a mass spectrometer in line with your HPLC system (LC-MS) to obtain mass-to-charge ratios of the unknown peaks and compare them with the expected masses of potential degradation products.

Troubleshooting Guides

Guide 1: Investigating Unexpected Analytical Results

This guide provides a workflow for troubleshooting unexpected peaks or inconsistent quantification in this compound analysis.

G start Unexpected Analytical Result (e.g., extra peaks, low recovery) check_sample Review Sample Handling and Storage Conditions start->check_sample check_method Evaluate Analytical Method Parameters start->check_method degradation Hypothesize Degradation - Was sample exposed to light/heat/air? check_sample->degradation contamination Consider Contamination - Solvents, glassware, etc. check_sample->contamination optimize_method Optimize Method for Better Resolution/Stability check_method->optimize_method forced_degradation Perform Forced Degradation Study (see Protocol section) degradation->forced_degradation ms_analysis Analyze by LC-MS to Identify Unknown Peaks forced_degradation->ms_analysis compare_spectra Compare Mass Spectra with Known Degradation Products ms_analysis->compare_spectra compare_spectra->optimize_method reanalyze Re-analyze Samples with Optimized Method optimize_method->reanalyze conclusion Identify Source of Interference and Implement Corrective Actions reanalyze->conclusion

Caption: Troubleshooting workflow for unexpected analytical results.

Data Summary

Table 1: Mass Spectrometry Data for Papaverine and Potential Degradation Products

Since this compound is a metabolite of papaverine, the fragmentation patterns can be similar. This table provides mass-to-charge ratios (m/z) for papaverine and its known degradation products, which can be a reference for identifying analogous this compound degradation products.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
PapaverineC₂₀H₂₁NO₄340.1324, 202, 171[7]
PapaverinolC₂₀H₂₁NO₅356.1165[8]
PapaveraldineC₂₀H₁₉NO₅354.1165[8]
Papaverine-N-oxideC₂₀H₂₁NO₅356.1-[1]
Pyrrocolonium IonC₂₀H₁₈NO₅⁺352.1-[3]

Note: This data is for papaverine and its degradation products. Researchers should expect different [M+H]⁺ values for this compound and its corresponding degradation products, but the fragmentation patterns may show similarities.

Table 2: Kinetic Data for Papaverine Photo-oxidation

This table summarizes the kinetic data for the photo-oxidation of papaverine and its primary oxidation products when exposed to UV254 light in a chloroform (B151607) solution. This illustrates the relative stability of these compounds under photochemical stress.[3]

CompoundReaction OrderHalf-life (t₁/₂)Specific Quantum Yield (Φ)
Papaverine HClPseudo first-order-0.28
PapaverinolPseudo first-order2.4x shorter than Papaverine HCl0.30
PapaveraldineZero-order31x longer than Papaverinol0.10

Note: This data highlights the lability of papaverinol, suggesting that if it is formed as a degradation product, it may quickly convert to other species.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method. This is based on general principles outlined in ICH guidelines.[9][10]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and validate the analytical method's ability to separate these from the parent compound.

Materials:

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated UV chamber for photostability

  • Calibrated oven for thermal stress

  • Validated HPLC-UV or HPLC-MS method

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mild buffer).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix this compound stock with 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix this compound stock with 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: Mix this compound stock with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store this compound stock solution and solid material in an oven at a temperature above the accelerated stability condition (e.g., 70°C) for 24 and 48 hours.

    • Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) for defined periods.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples if necessary.

    • Dilute all samples to the target concentration for the analytical method.

    • Analyze the samples using a validated HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Determine the retention times and mass spectra of the degradation products.

    • Assess the resolution between this compound and its degradation products to confirm the method is "stability-indicating."

G start Prepare this compound Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Various Time Points stress_conditions->sampling neutralize_dilute Neutralize (if needed) and Dilute Samples sampling->neutralize_dilute analysis Analyze by HPLC-PDA-MS neutralize_dilute->analysis data_eval Evaluate Data: - % Degradation - Identify Degradants - Check Peak Purity & Resolution analysis->data_eval

References

"preventing oxidation of Papaveroline during sample storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Papaveroline to prevent oxidative degradation. Given that this compound is the demethylated precursor to Papaverine, it is inherently more susceptible to oxidation due to the presence of free hydroxyl groups on its aromatic rings. The information provided for Papaverine should be considered a baseline, with the understanding that this compound requires even more stringent protective measures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is oxidation. Its phenolic hydroxyl groups are highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation), elevated temperatures, and non-optimal pH conditions.

Q2: What are the likely degradation products of this compound?

A2: Based on studies of the structurally similar compound Papaverine, the initial oxidation products of this compound are expected to be Papaverinol (B1212717) and Papaveraldine.[1][2][3] Further degradation can lead to more complex polymeric products, often indicated by a discoloration of the sample.

Q3: How can I visually detect potential degradation of my this compound sample?

A3: A visual indication of this compound degradation is a change in the color of the solid sample or solution, often appearing as a yellowing or browning. However, significant degradation can occur before any color change is visible. Therefore, analytical methods are necessary for accurate assessment.

Q4: What are the ideal storage conditions for solid this compound?

A4: To minimize oxidation, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C.

Q5: What is the best way to store this compound in solution?

A5: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C, protected from light, and in a tightly sealed container. For long-term storage, it is recommended to flash-freeze aliquots of the solution in an inert atmosphere and store them at -80°C. It is advisable to use degassed solvents for preparing solutions.

Q6: Can I use antioxidants to protect my this compound samples?

A6: Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. Common antioxidants used for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be validated for compatibility with your specific application and analytical methods.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solutions
Discoloration (yellowing/browning) of solid this compound. Exposure to air (oxygen) and/or light.1. Confirm the integrity of your storage container seal. 2. For future storage, flush the container with an inert gas (argon or nitrogen) before sealing. 3. Store in a dark location or use amber vials. 4. For critical applications, purify the material if discoloration is significant.
Unexpected or inconsistent results in biological assays. Degradation of this compound in stock solutions.1. Prepare fresh solutions immediately before each experiment. 2. If using a stock solution, ensure it has been stored correctly (frozen, protected from light) and for a minimal duration. 3. Perform a quick purity check of your stock solution using a suitable analytical method like HPLC.
Appearance of new peaks in HPLC chromatograms. Formation of oxidation products (e.g., Papaverinol, Papaveraldine).1. This is a strong indicator of degradation. Quantify the extent of degradation. 2. If the level of impurities is unacceptable, the sample may need to be repurified or discarded. 3. Immediately implement more stringent storage and handling protocols.
Precipitate formation in frozen solutions upon thawing. Poor solubility of this compound or its degradation products at lower temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, it may consist of insoluble degradation products. Consider centrifugation or filtration before use, and re-quantify the concentration of the supernatant. 3. For future preparations, consider using a different solvent system or a lower concentration.

Quantitative Data on Storage Conditions

The following table summarizes recommended storage conditions and their impact on sample stability. The purity decline is an illustrative estimate for this compound, which is expected to be more rapid than that of Papaverine.

Storage ConditionInert AtmosphereContainerTemperatureEstimated Purity after 6 Months (%)Appearance
Ideal Yes (Argon/Nitrogen)Amber Glass-80°C>99%Colorless
Good Yes (Argon/Nitrogen)Amber Glass-20°C98-99%Colorless
Acceptable (Short-term) NoAmber Glass2-8°C95-98%Faint Yellow
Not Recommended NoClear GlassRoom Temperature<90%Yellow to Brown

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the solid this compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and a phosphate (B84403) buffer is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Protocol for Evaluating Antioxidant Efficacy

This protocol provides a framework for assessing the effectiveness of an antioxidant in preventing this compound degradation in solution.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare a stock solution of the antioxidant to be tested (e.g., BHT at 1 mg/mL).

  • Prepare three sets of samples in amber vials:

    • Control: this compound solution without antioxidant.

    • Test: this compound solution with the desired concentration of the antioxidant (e.g., 100 ppm).

    • Blank: Solvent with the antioxidant.

2. Storage and Sampling:

  • Store all vials under accelerated degradation conditions (e.g., 40°C, exposed to air) to observe changes in a shorter timeframe.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial for analysis.

3. Analysis:

  • Analyze the samples by HPLC to quantify the remaining concentration of this compound.

  • Compare the degradation rate of this compound in the control and test samples. A significantly slower degradation rate in the test sample indicates that the antioxidant is effective.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_handling Handling for Experiment cluster_analysis Analysis prep_solid Solid this compound store_solid Store at ≤ -20°C Inert Atmosphere Amber Vial prep_solid->store_solid prep_solution This compound Solution store_solution Store at -80°C Inert Atmosphere Amber Vial prep_solution->store_solution handle_solution Use Degassed Solvents Prepare Fresh prep_solution->handle_solution handle_solid Weigh under Inert Gas store_solid->handle_solid analyze HPLC Purity Check store_solution->analyze Before Use handle_solid->prep_solution handle_solution->analyze Before Use

Caption: Workflow for preventing this compound oxidation.

signaling_pathway This compound This compound intermediates Reactive Intermediates This compound->intermediates Oxidation oxidants Oxidizing Agents (O₂, Light, Heat) oxidants->intermediates degradation_products Degradation Products (Papaverinol, Papaveraldine) intermediates->degradation_products antioxidants Antioxidants (e.g., BHT) antioxidants->intermediates Scavenges stable_products Stable Products antioxidants->stable_products

Caption: this compound oxidation pathway and antioxidant intervention.

References

Technical Support Center: Refining Solid-Phase Extraction of Papaveroline from Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of Papaveroline from urine.

Troubleshooting Guide

This section addresses specific issues that may arise during the solid-phase extraction of this compound, a metabolite of Papaverine.

Q1: I am experiencing low recovery of this compound. How can I identify the source of the loss?

Low recovery is a common issue in SPE and can occur at any stage of the process. A systematic approach is crucial to pinpoint the problem. The first step is to perform a mass balance study by processing a standard solution of this compound through your entire SPE protocol. Collect and analyze each fraction separately: the initial sample load, the wash solvent(s), and the elution solvent.[1] This will help determine where the analyte is being lost.[1]

  • If this compound is in the load/wash fraction: This indicates poor retention on the SPE sorbent.

  • If this compound remains on the cartridge after elution: This suggests incomplete elution.

  • If this compound is not found in any fraction: This could point to degradation of the analyte or irreversible binding to the sorbent.[1]

  • If recovery is inconsistent: This indicates a reproducibility problem.

Q2: My mass balance study shows this compound in the load or wash fractions. How can I improve its retention on the SPE cartridge?

Poor retention, also known as breakthrough, occurs when the analyte does not adequately bind to the sorbent.[1] Consider the following adjustments:

  • pH Adjustment: The pH of the sample is critical for the retention of ionizable compounds like this compound. For reversed-phase SPE, adjust the sample pH to be at least two units above the pKa of this compound to ensure it is in its neutral, less polar form, thereby increasing its affinity for the nonpolar sorbent.[1] Conversely, for cation exchange SPE, the sample pH should be adjusted to at least two units below the pKa to ensure this compound is protonated (positively charged) for effective binding to the negatively charged sorbent.

  • Sorbent Selection: If pH optimization is insufficient, you may be using an inappropriate sorbent. For a compound like this compound, consider polymeric reversed-phase or mixed-mode cation exchange sorbents, which can offer stronger retention for alkaloids.[1]

  • Sample Loading Flow Rate: A high flow rate during sample application can prevent sufficient interaction between this compound and the sorbent.[1][2][3] Try reducing the flow rate to approximately 1-2 mL/min.[4]

  • Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound.[1][5] Decrease the organic content or strength of your wash solvent.

Q3: this compound seems to be retained on the cartridge but is not eluting completely. How can I improve elution?

Incomplete elution results in significant analyte loss. Here are some strategies to improve elution efficiency:

  • Elution Solvent Strength: The elution solvent may be too weak to disrupt the interactions between this compound and the sorbent.[6][7] For reversed-phase sorbents, increase the percentage of organic solvent in your elution mixture.[1] For cation exchange sorbents, the elution solvent should neutralize the charge of the analyte to release it from the sorbent. This is often achieved by adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to the organic elution solvent.[8]

  • Elution Solvent pH: The pH of the elution solvent is crucial. For cation exchange, increasing the pH will neutralize the positive charge on the this compound molecule, breaking the ionic bond with the sorbent.[1] For reversed-phase, sometimes acidifying the elution solvent can enhance the solubility of the protonated alkaloid in the elution solvent.[1]

  • Elution Volume and Soak Time: An insufficient volume of elution solvent can lead to incomplete recovery.[3][4] Ensure you are using an adequate volume. Additionally, allowing the elution solvent to soak in the sorbent bed for a few minutes can improve the interaction and desorption of the analyte.[2]

  • Secondary Interactions: this compound may have secondary interactions with the sorbent material that hinder its elution. Adding a different solvent to the elution mixture can help disrupt these interactions.[6][7]

Q4: My this compound recovery rates are inconsistent between samples. What could be causing this poor reproducibility?

Poor reproducibility can undermine your results.[1] Here are potential causes and solutions:

  • Inconsistent Sample Pre-treatment: Ensure all samples are treated identically before SPE. This includes pH adjustment and the addition of any internal standards.

  • Variable Flow Rates: Manual processing can introduce variability in flow rates.[3] Using a vacuum manifold or an automated SPE system can help maintain consistent flow rates during each step.[3]

  • Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can negatively affect retention and reproducibility.[3][4]

  • Matrix Effects: The composition of urine samples can vary significantly, leading to inconsistent matrix effects that can suppress or enhance the analytical signal.[1] Using a stable isotope-labeled internal standard for every sample can help correct for this variability.[1]

  • Instrumental Errors: Before extensive troubleshooting of the SPE method, verify that your analytical instrument (e.g., LC-MS) is functioning correctly.[1][6][7]

Troubleshooting Decision Tree

G start Start: Low this compound Recovery mass_balance Perform Mass Balance Study Analyze Load, Wash, and Elution Fractions start->mass_balance in_load_wash Is this compound in Load or Wash Fraction? mass_balance->in_load_wash retained_on_column Is this compound Retained on Column After Elution? in_load_wash->retained_on_column No poor_retention Poor Retention: - Check sample pH & pKa - Incorrect sorbent choice? - Flow rate too high? - Wash solvent too strong? in_load_wash->poor_retention Yes missing_from_all Is this compound Missing From All Fractions? retained_on_column->missing_from_all No incomplete_elution Incomplete Elution: - Elution solvent too weak? - Insufficient solvent volume? - Secondary interactions? - Incorrect elution pH? retained_on_column->incomplete_elution Yes degradation Possible Degradation: - Check pH and temperature stability - Irreversible binding? missing_from_all->degradation Yes improved Recovery Improved poor_retention->improved incomplete_elution->improved degradation->improved

Caption: A decision tree for troubleshooting low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What type of SPE sorbent is best for this compound extraction from urine?

The optimal sorbent depends on the physicochemical properties of this compound. As an alkaloid, this compound is a basic compound. Therefore, a mixed-mode sorbent with both reversed-phase and cation-exchange properties is often a good starting point. Alternatively, a polymeric reversed-phase sorbent can provide good retention. The choice should be confirmed through experimental validation.

Q2: How should I prepare my urine sample before SPE?

Sample pre-treatment is a critical step. For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is often necessary to liberate the free form of the drug.[8] Following hydrolysis, pH adjustment is crucial for optimal retention on the chosen SPE sorbent.[9] It is also recommended to centrifuge or filter the urine sample to remove particulate matter that could clog the SPE cartridge.[10]

Q3: What are the best storage conditions for urine samples containing this compound?

To ensure the stability of this compound in urine, samples should be stored at low temperatures. For long-term storage, -20°C is recommended.[11][12] Some studies have shown that many drugs of abuse are relatively stable in urine when stored frozen.[11][12] Avoid repeated freeze-thaw cycles.[13]

Q4: What is a typical recovery rate for this compound using SPE?

While specific recovery data for this compound is not abundant in the provided search results, a well-optimized SPE method for similar compounds can achieve high recovery rates. For many drugs of abuse, recovery rates greater than 70% are often desired for method validation.[1] With careful optimization, it is possible to achieve recoveries of 90% or higher.[4]

Q5: Can I automate the SPE process for this compound?

Yes, automated SPE systems can significantly improve throughput and reproducibility.[8][14][15] Automation helps to ensure consistent flow rates and reduces the potential for human error.[14]

Experimental Protocols

General Protocol for Solid-Phase Extraction of this compound from Urine

This protocol is a general guideline and should be optimized for your specific application and analytical instrumentation.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate internal standard.

    • If analyzing for total this compound, perform enzymatic hydrolysis using β-glucuronidase according to the enzyme manufacturer's instructions. A typical procedure involves adding the enzyme and incubating at an elevated temperature (e.g., 60°C) for a specified time.[8]

    • Adjust the sample pH according to the chosen SPE sorbent (see Q2 in the troubleshooting guide).

    • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol (B129727), followed by 2 mL of deionized water.[4] Do not allow the sorbent bed to dry.[3][4]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[4]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Wash with 2 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences. The strength of this wash may need to be optimized to avoid premature elution of this compound.

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove any residual water.[4]

  • Elution:

    • Elute this compound from the cartridge by passing 2 mL of an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture such as ethyl acetate:isopropanol with 5% ammonium hydroxide) through the cartridge.[4][8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Data Presentation

Table 1: Troubleshooting Low this compound Recovery
Symptom Potential Cause Recommended Solution
Analyte in Load/Wash FractionPoor retention- Adjust sample pH- Select a more retentive sorbent- Decrease sample loading flow rate- Use a weaker wash solvent
Analyte Retained on CartridgeIncomplete elution- Increase elution solvent strength- Adjust elution solvent pH- Increase elution volume- Add a soak step during elution- Use a different elution solvent to disrupt secondary interactions
Analyte Missing from All FractionsDegradation or irreversible binding- Check sample stability at different pH and temperatures- Investigate a different sorbent type
Inconsistent RecoveryPoor reproducibility- Standardize sample pre-treatment- Use an automated SPE system for consistent flow rates- Ensure sorbent bed does not dry out- Use an internal standard to correct for matrix effects
Table 2: Recommended SPE Parameters for this compound (Starting Points for Method Development)
Parameter Recommendation Rationale
Sorbent Type Mixed-mode (Reversed-Phase + Cation Exchange) or Polymeric Reversed-PhaseProvides multiple retention mechanisms for basic compounds like this compound.
Sample pH (for loading) For Mixed-Mode: pH ~6 (below pKa)For Reversed-Phase: pH > pKaTo ensure positive charge for cation exchange or neutrality for reversed-phase retention.
Conditioning Solvents 1. Methanol2. Water/BufferTo activate the sorbent and equilibrate it to the sample conditions.
Wash Solvents 1. Water/Aqueous Buffer2. Weak organic solvent (e.g., 5% Methanol in water)To remove polar and weakly retained interferences without eluting the analyte.
Elution Solvent Organic solvent (e.g., Methanol, Acetonitrile) with a modifier (e.g., 5% Ammonium Hydroxide for mixed-mode)To disrupt the retention mechanism and elute the analyte of interest.
Flow Rate (Loading) 1-2 mL/minTo allow sufficient interaction time between the analyte and the sorbent.

Visualizations

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Post-Extraction urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (if required) add_is->hydrolysis ph_adjust pH Adjustment hydrolysis->ph_adjust centrifuge Centrifuge/Filter ph_adjust->centrifuge prepped_sample Pre-treated Sample centrifuge->prepped_sample load 2. Load Sample prepped_sample->load condition 1. Condition Cartridge (Methanol, Water) condition->load wash 3. Wash (Water, Weak Organic) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute this compound (Strong Organic +/- Modifier) dry->elute eluate Eluate elute->eluate evaporate Evaporate to Dryness eluate->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: A general workflow for the solid-phase extraction of this compound from urine.

References

Technical Support Center: Addressing Papaveroline Non-Specific Binding in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) of Papaveroline in immunoassays.

Troubleshooting Guide

High background, poor signal-to-noise ratio, and inconsistent replicates are common indicators of non-specific binding. The following guide addresses these specific issues in a question-and-answer format.

Problem Potential Cause Recommended Solution
High background signal in blank or zero-analyte wells. [1][2][3]1. Insufficient Blocking: Unoccupied sites on the microplate surface bind the detection antibody or this compound itself.[2][4] 2. Hydrophobic/Ionic Interactions: this compound, a benzylisoquinoline alkaloid, may exhibit hydrophobic or ionic interactions with the polystyrene plate surface.[5][6][7][8] 3. Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific adherence.[4]1. Optimize Blocking: Increase blocking incubation time or try a different blocking agent (see Table 1).[2] 2. Improve Washing: Increase the number, duration, or vigor of wash steps. Add a non-ionic detergent like Tween-20 (0.05%) to wash buffers to disrupt hydrophobic interactions.[2][9][10] 3. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.
High variability between replicate wells. [1]1. Inconsistent Pipetting or Washing: Uneven liquid handling leads to variable binding and washing efficiency. 2. Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates during incubation. 3. Analyte Aggregation: this compound may not be fully solubilized in the assay buffer, leading to inconsistent coating or binding.1. Standardize Technique: Ensure consistent pipetting technique and that all wells are washed uniformly.[1] Use multichannel pipettes where appropriate. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate or incubate the plate in a humidified chamber to ensure even temperature distribution. 3. Check Solubility: Confirm this compound's solubility in the chosen assay buffer. Consider using a carrier protein or a different buffer system if necessary.
Poor standard curve fit (Low R² value). [1][3]1. Compressed Dynamic Range: High non-specific binding elevates the low-end of the curve, reducing the signal window between the lowest and highest standards. 2. Improper Standard Preparation: Errors in serial dilutions can lead to a non-linear response.[1] 3. Suboptimal Assay Conditions: Incubation times, temperatures, or buffer pH may not be optimal for the specific antibody-antigen interaction.1. Reduce Background: Implement the solutions for "High background signal" to increase the dynamic range of the assay.[3] 2. Verify Dilutions: Carefully prepare fresh standards for each assay. Use calibrated pipettes and change tips for each dilution.[1] 3. Systematic Optimization: Methodically optimize one parameter at a time (e.g., blocking agent, antibody concentration, incubation time) to improve assay performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to non-specific binding?

This compound is a benzylisoquinoline alkaloid, a class of compounds known for diverse pharmacological activities.[5][11] Its chemical structure can lead to non-specific binding in immunoassays through several mechanisms:

  • Hydrophobic Interactions: The aromatic rings in its structure can interact non-specifically with the hydrophobic polystyrene surface of standard immunoassay plates.[7][9]

  • Electrostatic Interactions: Depending on the buffer pH, the molecule can carry a charge, leading to electrostatic attraction to charged surfaces on the plate or blocking proteins.[7][8][9]

Q2: What is the general mechanism of non-specific binding in an immunoassay?

Non-specific binding (NSB) occurs when assay components, such as the analyte or antibodies, adhere to the solid phase (e.g., microplate well) through low-affinity, non-covalent forces like hydrophobic or electrostatic interactions, rather than through the specific, high-affinity antibody-antigen binding event.[7][12][13] This leads to a false positive signal and reduces assay sensitivity and accuracy.[12] Blocking agents are used to saturate these non-specific sites to prevent this interference.

cluster_0 Specific Binding (Desired) cluster_1 Non-Specific Binding (Undesired) Plate Plate Surface CaptureAb Capture Antibody Plate->CaptureAb Coated This compound This compound CaptureAb->this compound Specific Binding DetectionAb Detection Antibody This compound->DetectionAb Specific Binding Plate2 Plate Surface Blocker Blocking Agent Plate2->Blocker Blocks Surface Papaveroline2 This compound Plate2->Papaveroline2 NSB to Plastic DetectionAb2 Detection Antibody Blocker->DetectionAb2 NSB to Blocker

Fig. 1: Comparison of desired specific binding versus undesired non-specific binding pathways.

Q3: Which blocking agents are most effective for small molecules like this compound?

There is no single best blocking agent, as the optimal choice depends on the assay components and plate type.[14][15] For small, potentially hydrophobic molecules, a combination of protein-based blockers and non-ionic detergents is often effective. It is crucial to empirically test several options.

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)[16] Readily available, effective for many protein-protein NSB.[17] Can be a source of cross-reactivity; some preparations contain impurities.[17] Not always sufficient for hydrophobic small molecules.
Non-Fat Dry Milk 1-5% (w/v) Inexpensive, effective general blocker. Contains biotin, which interferes with streptavidin-based systems.[16] May contain phosphoproteins that can cause background with certain antibodies.
Normal Serum 1-5% (v/v)[16] Very effective at reducing NSB of secondary antibodies.[17] Must use serum from the same species as the secondary antibody host to avoid cross-reactivity.[16][17]
Commercial/Proprietary Blockers Varies Often protein-free, optimized for low background and high signal-to-noise.[15][16] Generally more expensive.

| Detergents (e.g., Tween-20) | 0.05-0.1% (v/v)[2] | Added to buffers to reduce weak, hydrophobic interactions.[9] | Can disrupt desired antibody-antigen interactions if concentration is too high.[18] |

Q4: How can I create a troubleshooting workflow for my experiments?

A systematic approach is key to identifying and solving NSB issues. The following decision tree illustrates a logical workflow for troubleshooting high background signals in your immunoassay.

cluster_blocking Step 1: Optimize Blocking cluster_washing Step 2: Enhance Washing cluster_reagents Step 3: Adjust Reagents start High Background Signal Detected? inc_time Increase Blocking Time/Temp? start->inc_time Yes change_blocker Test Different Blocker? (e.g., BSA, Milk, Commercial) inc_time->change_blocker No Improvement end_node Problem Resolved inc_time->end_node Improvement inc_wash Increase Wash Steps/Duration? change_blocker->inc_wash No Improvement change_blocker->end_node Improvement add_tween Add 0.05% Tween-20 to Wash Buffer? inc_wash->add_tween No Improvement inc_wash->end_node Improvement titrate_ab Titrate Primary & Secondary Antibodies? add_tween->titrate_ab No Improvement add_tween->end_node Improvement check_buffer Adjust Buffer pH or Salt Concentration? titrate_ab->check_buffer No Improvement titrate_ab->end_node Improvement check_buffer->end_node If still unresolved, consider alternative plate types or assay formats.

Fig. 2: A decision-tree workflow for troubleshooting high background signals.

Key Experimental Protocol

This section provides a detailed protocol for a competitive ELISA, a common format for detecting small molecules like this compound, optimized to minimize non-specific binding.

Protocol: Optimized Competitive ELISA for this compound Quantification

Principle: This assay measures the concentration of this compound in a sample by its ability to compete with a known amount of labeled or plate-bound this compound for binding to a limited amount of anti-Papaveroline antibody. The resulting signal is inversely proportional to the amount of this compound in the sample.

Materials:

  • High-bind 96-well polystyrene plates

  • This compound-BSA conjugate (for coating)

  • Free this compound standards

  • Primary anti-Papaveroline antibody

  • HRP-conjugated secondary antibody (host species must not cross-react with BSA)

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 3% BSA in PBST)

  • Assay Diluent (e.g., 1% BSA in PBST)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Workflow Diagram:

s1 1. Coat Plate Coat wells with this compound-BSA conjugate. Incubate overnight at 4°C. s2 2. Wash Wash 3x with PBST to remove unbound conjugate. s1->s2 s3 3. Block Add Blocking Buffer to saturate non-specific sites. Incubate 1-2 hours at RT. s2->s3 s4 4. Compete Add standards/samples AND primary antibody. Incubate 1-2 hours at RT. s3->s4 s5 5. Wash Wash 5x with PBST to remove unbound reagents. s4->s5 s6 6. Detect Add HRP-conjugated secondary antibody. Incubate 1 hour at RT. s5->s6 s7 7. Wash Wash 5x with PBST to remove unbound secondary Ab. s6->s7 s8 8. Develop Add TMB Substrate. Incubate in dark. s7->s8 s9 9. Stop & Read Add Stop Solution. Read absorbance at 450 nm. s8->s9

Fig. 3: Step-by-step workflow for a competitive ELISA to detect this compound.

Detailed Methodology:

  • Coating:

    • Dilute this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL per well.

    • Incubate overnight at 4°C.

  • Washing (Post-Coating):

    • Empty the plate and wash 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT) or 37°C. This step is critical for preventing NSB.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards and your unknown samples in Assay Diluent.

    • In a separate dilution plate, pre-mix 50 µL of each standard/sample with 50 µL of diluted primary anti-Papaveroline antibody.

    • Transfer 100 µL of this mixture to the corresponding wells of the blocked assay plate.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Washing (Post-Competition):

    • Empty the plate and wash 5 times with Wash Buffer. Increase soak time to 30 seconds per wash if high background persists.[1]

  • Secondary Antibody Incubation:

    • Add 100 µL of appropriately diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at RT.

  • Final Washing:

    • Empty the plate and wash 5 times with Wash Buffer. Ensure final wash is thorough to remove all unbound secondary antibody.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at RT for 15-30 minutes, monitoring color development.

  • Stopping and Reading:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.[1]

References

Validation & Comparative

Papaveroline vs. Salsolinol: A Comparative Guide to their Neurotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic potential of two dopamine-derived tetrahydroisoquinolines: papaveroline (B1241581) and salsolinol (B1200041). Both compounds have been implicated in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease, due to their structural similarities to known neurotoxins and their endogenous presence in the brain. This document summarizes key experimental findings, presents detailed methodologies for cited experiments, and visualizes implicated signaling pathways to offer a comprehensive and objective overview for the scientific community.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the neurotoxic effects of this compound, its related compound tetrahydrothis compound (B182428), and salsolinol.

Table 1: In Vitro Neurotoxicity Data

CompoundCell LineInsult/ConcentrationOutcome MeasureResultReference
This compound Ventral Mesencephalic-Striatal Co-culture10 µMTyrosine Hydroxylase (TH)-positive neuron survival~50% decrease in TH-positive neurons[1]
Tetrahydrothis compound Ventral Mesencephalic-Striatal Co-culture10 µMTyrosine Hydroxylase (TH)-positive neuron survival~30% decrease in TH-positive neurons[1]
Salsolinol SH-SY5Y Human Neuroblastoma10-250 µMLactate Dehydrogenase (LDH) releaseNo significant increase in LDH release[2][3]
SH-SY5Y Human Neuroblastoma500 µMReactive Oxygen Species (ROS) productionSignificant increase in ROS[2]
SH-SY5Y Human Neuroblastoma500 µMGlutathione (GSH) levelsSignificant decrease in GSH[2]
SH-SY5Y Human Neuroblastoma250 µMCaspase-3/7 activitySignificant reduction in H₂O₂- and 6-OHDA-induced apoptosis[2]
BV2 Microglial CellsVariedCell Viability (MTT assay)Dose- and time-dependent cytotoxicity[1]
BV2 Microglial CellsHigh concentrationsReactive Oxygen Species (ROS) productionSudden surge in ROS production[1]
N-methyl-(R)-salsolinol SH-SY5Y Human NeuroblastomaNot specifiedDNA Damage (Comet Assay)Significant induction of DNA damage[4][5]

Table 2: In Vivo Neurotoxicity Data

CompoundAnimal ModelAdministration Route & DoseKey FindingsReference
Papaverine (B1678415) Human (Clinical Case)Intra-arterial infusionNeurological decline, selective gray matter injury[6]
N-methyl-(R)-salsolinol RatIntrastriatal injectionInduced parkinsonism-like behavioral changes, selective reduction of TH-positive neurons in the substantia nigra[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Neurotoxicity Assessment in Ventral Mesencephalic-Striatal Co-culture
  • Objective: To determine the neurotoxic effects of this compound and tetrahydrothis compound on dopaminergic neurons.

  • Cell Culture: Primary ventral mesencephalic and striatal tissues were dissected from embryonic day 14-15 Wistar rats. The tissues were dissociated and plated as co-cultures.

  • Treatment: After 7 days in culture, the cells were exposed to varying concentrations of this compound, tetrahydrothis compound, or MPP+ (as a positive control) for 48 hours.

  • Outcome Measures: The number of tyrosine hydroxylase (TH)-positive neurons was quantified using immunocytochemistry to assess the survival of dopaminergic neurons.[1]

Assessment of Salsolinol-Induced Cytotoxicity and Oxidative Stress in SH-SY5Y Cells
  • Objective: To evaluate the cytotoxic and oxidative effects of salsolinol on a human dopaminergic neuroblastoma cell line.

  • Cell Culture: SH-SY5Y cells were maintained in standard culture conditions.

  • Treatment: Cells were treated with a range of salsolinol concentrations (10-500 µM) for various time points.

  • Outcome Measures:

    • Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium was measured to quantify cell membrane damage.

    • Oxidative Stress: Intracellular reactive oxygen species (ROS) levels were determined using fluorescent probes like DCFH-DA. Glutathione (GSH) levels were measured using commercially available kits.[2]

Evaluation of Apoptosis Induction by Salsolinol
  • Objective: To investigate the role of apoptosis in salsolinol-induced cell death.

  • Cell Culture: SH-SY5Y cells or BV2 microglial cells were used.

  • Treatment: Cells were exposed to salsolinol, with or without other stressors like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Outcome Measures:

    • Caspase Activity: The activity of key executioner caspases, such as caspase-3 and caspase-7, was measured using luminometric or fluorometric assays.

    • DNA Damage: The Comet assay (single-cell gel electrophoresis) was used to detect DNA strand breaks, a hallmark of apoptosis.[2][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for this compound and salsolinol neurotoxicity and a general workflow for their comparative assessment.

Papaveroline_Neurotoxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Complex_I Complex I Inhibition Mitochondria->Complex_I ATP_Depletion ATP Depletion Complex_I->ATP_Depletion ROS_Production Increased ROS Production Complex_I->ROS_Production Neuronal_Cell_Death Dopaminergic Neuronal Cell Death ATP_Depletion->Neuronal_Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Cell_Death

Caption: Proposed neurotoxicity pathway of this compound.

Salsolinol_Neurotoxicity_Pathway Salsolinol Salsolinol (High Concentrations) Mitochondrial_Dysfunction Mitochondrial Dysfunction (Complex II Inhibition) Salsolinol->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Salsolinol->Oxidative_Stress Neuronal_Cell_Death Neuronal Cell Death Mitochondrial_Dysfunction->Neuronal_Cell_Death ROS_Increase Increased ROS Oxidative_Stress->ROS_Increase GSH_Depletion Decreased GSH Oxidative_Stress->GSH_Depletion Apoptosis_Induction Apoptosis Induction ROS_Increase->Apoptosis_Induction GSH_Depletion->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation DNA_Damage DNA Damage Apoptosis_Induction->DNA_Damage Caspase_Activation->Neuronal_Cell_Death DNA_Damage->Neuronal_Cell_Death

Caption: Salsolinol's multifaceted neurotoxicity pathway.

Neurotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Compound_Treatment Treatment with this compound or Salsolinol (Dose-Response and Time-Course) Cell_Culture->Compound_Treatment Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Compound_Treatment->Cytotoxicity_Assays Mechanism_Assays Mechanistic Assays (ROS, Caspase Activity, Mitochondrial Potential) Compound_Treatment->Mechanism_Assays Data_Analysis Comparative Data Analysis Cytotoxicity_Assays->Data_Analysis Mechanism_Assays->Data_Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Compound_Administration Compound Administration (e.g., Intrastriatal, Systemic) Animal_Model->Compound_Administration Behavioral_Analysis Behavioral Analysis (e.g., Motor Function) Compound_Administration->Behavioral_Analysis Histological_Analysis Post-mortem Histological Analysis (e.g., TH-staining, Neuronal Count) Behavioral_Analysis->Histological_Analysis Histological_Analysis->Data_Analysis

Caption: Experimental workflow for comparing neurotoxicity.

Comparative Analysis

Mechanisms of Neurotoxicity:

Both this compound and salsolinol appear to exert their neurotoxic effects through mechanisms involving mitochondrial dysfunction and oxidative stress. Papaverine and its analogue, tetrahydrothis compound, have been shown to be toxic to dopaminergic neurons, with their toxicity correlating with the inhibition of mitochondrial respiration, specifically Complex I.[1] This inhibition leads to ATP depletion and increased production of reactive oxygen species (ROS), culminating in neuronal cell death.

Salsolinol's neurotoxicity is more complex and appears to be concentration-dependent. At higher concentrations, it induces cytotoxicity in various neuronal cell types, including dopaminergic and microglial cells.[1][2] The mechanisms are multifaceted and include the induction of oxidative stress through increased ROS production and depletion of endogenous antioxidants like glutathione.[2] Furthermore, salsolinol and its derivatives, particularly N-methyl-(R)-salsolinol, can trigger apoptotic cell death pathways, characterized by caspase activation and DNA damage.[4][5] Some studies also suggest that salsolinol can inhibit mitochondrial Complex II.[2]

Neurotoxic Potential:

Direct comparative studies on the neurotoxic potency of this compound and salsolinol are scarce. However, available data allows for an indirect comparison. In a study using ventral mesencephalic-striatal co-cultures, papaverine was found to be more toxic to dopaminergic neurons than tetrahydrothis compound and was comparable in toxicity to the well-established neurotoxin MPP+.[1]

Salsolinol exhibits a dual role. While high concentrations are clearly neurotoxic, lower concentrations have been reported to have neuroprotective effects in some experimental models, rescuing cells from other toxic insults.[2][3] This biphasic nature complicates a straightforward comparison of its neurotoxic potential with this compound. The neurotoxicity of salsolinol is also influenced by its enantiomeric form and its N-methylation, with N-methyl-(R)-salsolinol often cited as a particularly potent endogenous neurotoxin.[4][5]

Conclusion

Both this compound and salsolinol demonstrate significant neurotoxic potential, particularly towards dopaminergic neurons, which are centrally implicated in Parkinson's disease. Their mechanisms of action converge on mitochondrial dysfunction and oxidative stress, key pathways in neurodegeneration. This compound appears to be a potent mitochondrial toxin, comparable to MPP+. Salsolinol's neurotoxicity is more nuanced, with a documented dual role that is dependent on concentration and metabolic transformation.

Further head-to-head comparative studies are warranted to definitively rank their neurotoxic potency and to fully elucidate the signaling pathways involved. A deeper understanding of the structure-activity relationships and the factors that govern their neurotoxic versus neuroprotective effects will be crucial for the development of therapeutic strategies targeting these endogenous compounds in neurodegenerative diseases.

References

A Comparative Analysis of Papaveroline and Its Methylated Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of papaveroline (B1241581) and its key methylated derivatives: laudanosine, thebaine, and oripavine. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these benzylisoquinoline alkaloids. This document summarizes their receptor binding affinities, functional activities, and underlying signaling pathways, supported by experimental data and detailed methodologies.

Introduction

This compound is a precursor in the biosynthesis of papaverine (B1678415), a non-narcotic opium alkaloid. Its methylated derivatives, including laudanosine, thebaine, and oripavine, exhibit diverse and potent pharmacological activities, primarily through interactions with various neurotransmitter systems. Understanding the structure-activity relationships within this class of compounds is crucial for the development of novel therapeutics.

Data Presentation

Table 1: Comparative Receptor Binding Affinities

This table summarizes the in vitro binding affinities (Ki or IC50) of this compound and its methylated derivatives at key central nervous system receptors.

CompoundReceptor SubtypeBinding Affinity (Ki/IC50)SpeciesReference
Papaverine Opioid ReceptorsNo significant affinityNot Specified[1]
Nicotinic ReceptorsAnti-nicotinic effects observedNot Specified[2]
Phosphodiesterase 10A (PDE10A)IC50 = 17 nMNot Specified[3]
Phosphodiesterase 3A (PDE3A)IC50 = 284 nMNot Specified[3]
Laudanosine µ1-OpioidKi = 2.7 µMRat[4]
µ2-OpioidKi = 13 µMRat[4]
δ-OpioidKi = 5.5 µMRat[4]
κ1-OpioidKi = 21 µMRat[4]
κ3-OpioidKi = 24 µMRat[4]
Low-Affinity GABAIC50 = 10 µMRat[4]
High-Affinity GABAIC50 = 100 µM (ineffective)Rat[4]
Nicotinic Acetylcholine (α4β2, α3β4)Inhibition in the micromolar rangeHuman
Thebaine µ-OpioidAntagonist activityNot Specified[5]
δ-OpioidAntagonist activityNot Specified[5]
Oripavine Opioid ReceptorsAnalgesic potency comparable to morphineMouse, Rat[3][6]
Table 2: Comparative In Vivo Functional Activity

This table presents the in vivo functional effects of the compounds, highlighting their primary physiological responses.

CompoundFunctional AssayEffectSpeciesReference
Papaverine AnalgesiaLacks analgesic effectsNot Specified[7]
Laudanosine Analgesia (Tail-Flick)Dose-dependent analgesiaMouse[4]
ConvulsionsConvulsions and hind limb extension at 10-20 mg/kg (i.v.)Mouse, Rat[8]
Thebaine ConvulsionsNeuromuscular excitation, muscle spasm, rigidity, and convulsionsHuman, Animals[9]
Oripavine Analgesia (Hot Plate)Analgesic potency similar to morphineMouse, Rat[3][6]
ToxicityLow therapeutic index, tonic-clonic convulsions followed by deathMouse, Rat[3][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Papaverine (PDE10A Inhibition)

Papaverine is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, papaverine increases intracellular levels of these second messengers, leading to the activation of downstream signaling cascades, including the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways.

Papaverine_Signaling cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Degrades cGMP cGMP PDE10A->cGMP Degrades PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates Downstream Downstream Cellular Effects (e.g., smooth muscle relaxation) PKA->Downstream PKG->Downstream Laudanosine_Signaling cluster_opioid Opioid System cluster_gaba GABAergic System cluster_nicotinic Cholinergic System Laudanosine Laudanosine Opioid_Receptors μ, δ, κ Opioid Receptors Laudanosine->Opioid_Receptors Binds to GABA_Receptor Low-Affinity GABA Receptor Laudanosine->GABA_Receptor Inhibits nAChR Nicotinic Acetylcholine Receptors (α4β2, α3β4) Laudanosine->nAChR Inhibits Analgesia Analgesia Opioid_Receptors->Analgesia Neuronal_Inhibition Modulation of Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Channel_Modulation Ion Channel Modulation nAChR->Channel_Modulation InVivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurement acclimatization->baseline administration Compound Administration baseline->administration observation Behavioral Observation (e.g., Hot Plate, Tail Flick) administration->observation data_collection Data Collection observation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tetrahydropapaveroline (B182428) (THP) with established pharmacotherapies for alcohol use disorder (AUD), namely naltrexone (B1662487) and acamprosate (B196724). We delve into the experimental data supporting the link between THP and alcohol consumption, detail the underlying signaling pathways, and provide methodologies for key experiments.

Introduction

Tetrahydrothis compound (THP), also known as norlaudanosoline, is a benzylisoquinoline alkaloid and a dopamine-derived compound that has been implicated in the reinforcing effects of alcohol. It is formed in the brain through the condensation of dopamine (B1211576) with its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). Notably, THP is the reduced form of this compound. Research suggests that an increase in alcohol consumption can lead to elevated levels of THP in the brain, which in turn may drive further alcohol intake. This guide will explore the preclinical evidence for this association and compare the mechanistic profile of THP with that of FDA-approved drugs for AUD.

Comparative Analysis of Efficacy

To date, direct comparative preclinical or clinical trials between tetrahydrothis compound and approved AUD medications like naltrexone or acamprosate are lacking. However, existing preclinical data for THP and extensive clinical data for naltrexone and acamprosate allow for a mechanistic and indirect comparison.

Table 1: Quantitative Data from Preclinical and Clinical Studies

CompoundStudy TypeModelKey FindingsReference
Tetrahydrothis compound (THP) PreclinicalSprague-Dawley RatsIntracerebroventricular (ICV) infusion of THP induced a significant increase in voluntary alcohol consumption.[1]
Naloxone (B1662785) (Opioid Antagonist) PreclinicalSprague-Dawley Rats with THP-induced high alcohol intakeNaloxone (1.5-3.0 mg/kg, s.c.) reduced mean alcohol intake from 6.2 g/kg/day to 3.7 g/kg/day in "high-drinking" rats.[2]
Naltrexone Meta-analysis of Clinical TrialsHumans with AUDNaltrexone (50 mg/day) was associated with a significant reduction in the risk of returning to heavy drinking compared to placebo.[3]
Acamprosate Meta-analysis of Clinical TrialsHumans with AUDAcamprosate was associated with a significant increase in the percentage of abstinent days compared to placebo.[4][5]
Topiramate vs. Naltrexone Clinical TrialHumans with AUDTopiramate was at least as effective as naltrexone in reducing heavy alcohol consumption and superior in reducing some clinical outcomes like cravings.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited research.

1. Induction of Alcohol Consumption via Tetrahydrothis compound Infusion

  • Objective: To induce a preference for and consumption of alcohol in a preclinical model.

  • Animal Model: Male Sprague-Dawley or Long-Evans rats.

  • Procedure:

    • Surgical Implantation: Rats are anesthetized and stereotaxically implanted with a permanent cannula in the lateral cerebral ventricle (intracerebroventricular, ICV).

    • THP Infusion: Tetrahydrothis compound (THP) is infused directly into the cerebral ventricle. This can be done chronically using an osmotic minipump for continuous delivery or via acute, repeated injections.

    • Two-Bottle Choice Paradigm: Following the infusion period, rats are housed individually and given free access to two bottles: one containing water and the other an ethanol (B145695) solution. The concentration of the ethanol solution is typically increased incrementally over several days (e.g., from 3% to 30% v/v) to assess the development of alcohol preference.[2]

    • Measurement: The volume of fluid consumed from each bottle is measured daily to calculate total alcohol intake (g/kg of body weight) and alcohol preference (ratio of alcohol solution consumed to total fluid intake).[7][8]

2. Two-Bottle Choice Paradigm for Alcohol Consumption

  • Objective: To measure voluntary alcohol consumption and preference in rodents.

  • Procedure:

    • Housing: Rodents are individually housed to allow for accurate measurement of individual fluid intake.

    • Fluid Access: Animals are provided with two drinking bottles. One bottle contains water, and the other contains an alcohol solution (e.g., 20% ethanol v/v).[9][10]

    • Bottle Position: The positions of the two bottles are alternated daily to control for any side preferences.[9]

    • Measurement: The amount of liquid consumed from each bottle is measured daily by weighing the bottles. Spillage is accounted for by using control bottles in an empty cage.

    • Calculation:

      • Alcohol Intake (g/kg): (Volume of alcohol solution consumed in ml * alcohol concentration * 0.789 g/ml) / animal's body weight in kg.

      • Alcohol Preference (%): (Volume of alcohol solution consumed / Total volume of fluid consumed) * 100.

Signaling Pathways and Mechanisms of Action

Tetrahydrothis compound (THP) and Alcohol Consumption

Chronic alcohol consumption is believed to alter dopamine metabolism, leading to an accumulation of DOPAL. This, in conjunction with dopamine, facilitates the synthesis of THP in the brain.[11] THP is thought to perpetuate alcohol-seeking behavior through its actions on the dopaminergic and opioid systems. It has been shown to inhibit the dopamine transporter (DAT), which would lead to increased synaptic dopamine levels.[12] The observation that the opioid antagonist naloxone can reduce THP-induced alcohol consumption suggests an interaction with the endogenous opioid system.[2]

THP_Signaling_Pathway Alcohol Alcohol Consumption Dopamine_Metabolism Altered Dopamine Metabolism Alcohol->Dopamine_Metabolism leads to DOPAL Increased DOPAL Dopamine_Metabolism->DOPAL THP Tetrahydrothis compound (THP) Synthesis DOPAL->THP condensation with Dopamine Dopamine Dopamine->THP DAT Dopamine Transporter (DAT) Inhibition THP->DAT Opioid_System Opioid System Interaction THP->Opioid_System Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine results in Reinforcement Reinforcement of Alcohol Seeking Synaptic_Dopamine->Reinforcement Opioid_System->Reinforcement Reinforcement->Alcohol drives further

Figure 1. Proposed signaling pathway of THP in alcohol consumption.

Naltrexone: An Opioid Receptor Antagonist

Naltrexone is a competitive antagonist of opioid receptors, particularly the mu-opioid receptor.[9] By blocking these receptors, naltrexone is thought to reduce the rewarding and pleasurable effects of alcohol, which are mediated in part by the release of endogenous opioids.[10] This blockade indirectly modulates the mesolimbic dopamine pathway, reducing the reinforcing properties of alcohol and decreasing cravings.[9]

Naltrexone_Mechanism Alcohol Alcohol Endogenous_Opioids Endogenous Opioid Release Alcohol->Endogenous_Opioids stimulates Mu_Opioid_Receptor Mu-Opioid Receptor Endogenous_Opioids->Mu_Opioid_Receptor activates Dopamine_Pathway Mesolimbic Dopamine Pathway Mu_Opioid_Receptor->Dopamine_Pathway modulates Naltrexone Naltrexone Naltrexone->Mu_Opioid_Receptor blocks Reward Reduced Reward & Pleasure Dopamine_Pathway->Reward mediates

Figure 2. Mechanism of action of Naltrexone in AUD.

Acamprosate: A Modulator of Glutamatergic and GABAergic Systems

The precise mechanism of acamprosate is not fully elucidated, but it is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which is disrupted by chronic alcohol use.[5][11] Acamprosate is a structural analog of GABA and is believed to act as a weak NMDA receptor antagonist and a positive modulator of GABA-A receptors.[13] This helps to alleviate the negative reinforcement associated with alcohol withdrawal, such as anxiety and dysphoria, thereby reducing the motivation to drink.

Acamprosate_Mechanism Chronic_Alcohol Chronic Alcohol Use Glutamate_System Glutamate System (NMDA Receptors) Chronic_Alcohol->Glutamate_System upregulates GABA_System GABA System (GABA-A Receptors) Chronic_Alcohol->GABA_System downregulates Hyperexcitability Neuronal Hyperexcitability Glutamate_System->Hyperexcitability GABA_System->Hyperexcitability Acamprosate Acamprosate Acamprosate->Glutamate_System antagonizes Acamprosate->GABA_System positively modulates Balance Restored Neurotransmitter Balance Acamprosate->Balance Withdrawal_Symptoms Reduced Withdrawal Symptoms Balance->Withdrawal_Symptoms

Figure 3. Mechanism of action of Acamprosate in AUD.

Experimental Workflow

The validation of a potential therapeutic agent like THP follows a structured preclinical workflow.

Experimental_Workflow Hypothesis Hypothesis Formulation: THP modulates alcohol consumption Animal_Model Animal Model Selection: Sprague-Dawley Rats Hypothesis->Animal_Model Surgery Surgical Procedure: ICV Cannula Implantation Animal_Model->Surgery Drug_Admin Drug Administration: THP Infusion (ICV) Surgery->Drug_Admin Behavioral_Test Behavioral Testing: Two-Bottle Choice Paradigm Drug_Admin->Behavioral_Test Comparator_Study Comparator Arm (Optional): Administer Naltrexone/Acamprosate Drug_Admin->Comparator_Study Data_Collection Data Collection: Alcohol Intake & Preference Behavioral_Test->Data_Collection Analysis Data Analysis: Statistical Comparison Data_Collection->Analysis Comparator_Study->Behavioral_Test Conclusion Conclusion & Further Studies Analysis->Conclusion

References

A Comparative Guide to ELISA and LC-MS for the Quantification of Papaveroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of small molecules like papaveroline (B1241581), a key intermediate in the biosynthesis of papaverine (B1678415) and a potential therapeutic agent itself, selecting the appropriate analytical method is critical for generating accurate and reliable data. The two most prominent techniques for such quantification are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these two methods for the measurement of this compound, offering supporting data based on established analytical principles and findings for structurally related compounds.

At a Glance: ELISA vs. LC-MS for this compound Analysis

Performance MetricEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Antigen-antibody recognitionPhysicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody cross-reactivity. A study on a papaverine ELISA showed less than 1% cross-reactivity with a methoxy-papaveroline derivative, suggesting high specificity is achievable but requires a dedicated antibody for this compound.[1][2]High, based on chromatographic retention time and specific precursor-to-product ion transitions.
Sensitivity (LOD) Typically in the low ng/mL to pg/mL range. For papaverine, an LOD of 0.25 ng/mL in serum has been reported.[1][2]High, often in the pg/mL to fg/mL range. For related alkaloids, LOQs are in the low ng/mL range.[3]
Linear Range Narrower, typically 2-3 orders of magnitude. A papaverine ELISA showed a linear range of 0.1-1000 ng/mL.[1][2]Wide, often spanning 4-5 orders of magnitude.
Throughput High, suitable for screening large numbers of samples in parallel (96-well plates).Lower to moderate, samples are analyzed sequentially.
Matrix Effects Can be significant, requiring careful sample dilution and buffer optimization.Can be significant (ion suppression/enhancement), often mitigated by extensive sample cleanup and use of internal standards.
Method Development Requires development and characterization of a specific antibody, which can be time-consuming and costly.Requires optimization of chromatographic and mass spectrometric conditions. Can be complex but is generally faster than antibody development.
Cost per Sample Generally lower for established assays.Higher due to instrumentation and reagent costs.
Instrumentation Standard plate reader.Complex and expensive LC-MS/MS system.

Experimental Methodologies

Below are detailed, representative experimental protocols for the quantification of this compound using both a hypothetical competitive ELISA and a typical LC-MS/MS method.

Competitive ELISA Protocol for this compound

This protocol is based on the principles of a competitive immunoassay for a small molecule hapten.

  • Coating: A 96-well microplate is coated with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Standards of known this compound concentration and unknown samples are mixed with a specific anti-papaveroline primary antibody and added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing free this compound in the sample/standard to compete with the coated this compound for antibody binding.

  • Washing: The plate is washed three times.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color development.

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal and is calculated from a standard curve.

LC-MS/MS Protocol for this compound

This protocol is based on established methods for the analysis of papaverine and other benzylisoquinoline alkaloids.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound or a structural analog). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion. For papaverine, a transition of m/z 340.3 → 202.1 is often used.[3]

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Visualizing the Workflow and Biological Context

To better illustrate the relationship between these methods and the biological context of this compound, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 ELISA Workflow cluster_2 LC-MS Workflow cluster_3 Cross-Validation Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Standards Sample->Spike Aliquots Create Aliquots Spike->Aliquots ELISA_Prep Sample Dilution Aliquots->ELISA_Prep LCMS_Prep Protein Precipitation & Evaporation Aliquots->LCMS_Prep ELISA_Assay Competitive ELISA ELISA_Prep->ELISA_Assay ELISA_Read Plate Reader (OD) ELISA_Assay->ELISA_Read ELISA_Data Concentration (ng/mL) ELISA_Read->ELISA_Data Comparison Statistical Comparison (e.g., Bland-Altman, Regression) ELISA_Data->Comparison LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis LCMS_Data Peak Area Ratio LCMS_Analysis->LCMS_Data LCMS_Result Concentration (ng/mL) LCMS_Data->LCMS_Result LCMS_Result->Comparison

Caption: Experimental workflow for the cross-validation of ELISA and LC-MS methods.

G Dopamine Dopamine This compound Tetrahydrothis compound (this compound) Dopamine->this compound DHPA 3,4-Dihydroxyphenylacetaldehyde DHPA->this compound Reticuline (S)-Reticuline This compound->Reticuline Series of enzymatic steps Laudanine (S)-Laudanine Reticuline->Laudanine Methylation Laudanosine Laudanosine Laudanine->Laudanosine Methylation Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-demethylation Papaverine Papaverine Tetrahydropapaverine->Papaverine Aromatization

Caption: Simplified biosynthetic pathway of papaverine highlighting this compound.

Conclusion and Recommendations

The choice between ELISA and LC-MS for this compound quantification depends heavily on the specific requirements of the study.

  • ELISA is the method of choice for high-throughput screening of a large number of samples where cost-effectiveness is a major consideration. However, this is contingent on the availability of a highly specific and sensitive antibody, which would likely need to be custom-developed for this compound.

  • LC-MS/MS stands as the gold standard for applications demanding high specificity, accuracy, and the ability to measure a wide range of concentrations. It is particularly well-suited for regulatory submissions, pharmacokinetic studies, and when definitive, unambiguous quantification is required.

For a comprehensive research and development program involving this compound, an ideal strategy would involve using LC-MS/MS for the initial method development, validation, and for studies requiring high precision. Subsequently, a well-characterized ELISA could be developed and cross-validated against the LC-MS/MS method for use in larger-scale or routine screening applications. This dual-methodology approach leverages the strengths of both techniques, ensuring both high-quality data and operational efficiency.

References

A Comparative Analysis of Papaveroline and MPTP as Neurotoxins in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of papaveroline (B1241581) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) as neurotoxins in the context of mouse models of neurodegenerative disease. While MPTP is a well-established and widely utilized tool to induce Parkinson's-like pathology, data on the primary neurotoxic effects of this compound in vivo are limited. This comparison synthesizes the available experimental data to highlight their distinct mechanisms and effects.

Executive Summary

MPTP is a potent and selective neurotoxin that reliably induces the degeneration of dopaminergic neurons in the substantia nigra of mice, making it a cornerstone of Parkinson's disease research. Its mechanism of action is well-characterized and involves metabolic activation to the toxic metabolite MPP+. In stark contrast, this compound is primarily investigated for its neuroprotective and anti-inflammatory properties. While a singular in vitro study suggests a direct toxic potential to dopaminergic neurons comparable to MPP+, there is a notable absence of in vivo studies confirming this compound as a primary neurotoxin in mouse models. Therefore, this guide presents a comparison based on the extensive in vivo data for MPTP and the available in vitro and neuroprotective in vivo data for this compound.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences between MPTP and this compound based on available experimental data. It is critical to note that the data for this compound's neurotoxicity are derived from in vitro studies, as in vivo studies have focused on its neuroprotective capacity.

ParameterMPTPThis compoundSource
Neurotoxicity
Dopaminergic Neuron Loss (in vivo)Significant loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and their striatal terminals.No in vivo data available for standalone administration. In vitro, this compound is as toxic as MPP+ to dopaminergic neurons.[1][2]
Striatal Dopamine (B1211576) Depletion (in vivo)80-90% reduction in striatal dopamine levels.No in vivo data available for standalone administration.[1]
Mechanism of Action
Primary TargetMitochondrial Complex IPhosphodiesterase 10A (PDE10A)[3]
Metabolic ActivationRequires conversion to MPP+ by monoamine oxidase B (MAO-B).Does not require metabolic activation to exert its primary effect.[3]
Behavioral Effects (in vivo)
Locomotor ActivityInduces profound and lasting deficits in motor coordination and activity.No data on primary effects; has been shown to ameliorate MPTP-induced motor deficits.[4]
Toxicity Profile
LD50 (intraperitoneal, mouse)~43 mg/kg66 mg/kg[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated using the Graphviz (DOT language).

Signaling Pathway of MPTP-Induced Neurotoxicity

MPTP_Pathway MPTP MPTP BBB Blood-Brain Barrier MPTP->BBB MAOB MAO-B MPTP->MAOB Metabolized by Astrocyte Astrocyte BBB->Astrocyte Crosses MPDP MPDP+ MAOB->MPDP MPP MPP+ MPDP->MPP Oxidation DAT Dopamine Transporter (DAT) MPP->DAT Uptake via ComplexI Mitochondrial Complex I MPP->ComplexI Inhibits DopaminergicNeuron Dopaminergic Neuron Mitochondrion Mitochondrion ATP_Depletion ATP Depletion ComplexI->ATP_Depletion Leads to ROS_Production ROS Production ComplexI->ROS_Production Leads to Neuronal_Death Neuronal Death ATP_Depletion->Neuronal_Death ROS_Production->Neuronal_Death

Caption: MPTP crosses the blood-brain barrier and is metabolized to MPP+, which selectively enters dopaminergic neurons via DAT, leading to mitochondrial dysfunction and cell death.

Signaling Pathway of this compound's Primary Action and Neuroprotective Effects

Papaveroline_Pathway cluster_neurotoxicity In Vitro Neurotoxicity cluster_neuroprotection In Vivo Neuroprotection Papaveroline_Toxicity This compound ComplexI_Toxicity Mitochondrial Complex I Papaveroline_Toxicity->ComplexI_Toxicity Inhibits Mitochondrion_Toxicity Mitochondrion Neuronal_Death_Toxicity Dopaminergic Neuron Death ComplexI_Toxicity->Neuronal_Death_Toxicity Leads to Papaveroline_Protection This compound PDE10A PDE10A Papaveroline_Protection->PDE10A Inhibits cAMP ↑ cAMP PDE10A->cAMP Leads to PKA ↑ PKA cAMP->PKA CREB ↑ pCREB PKA->CREB Anti_inflammatory_Effects Anti-inflammatory Effects PKA->Anti_inflammatory_Effects Neuroprotective_Factors Neuroprotective Factors (e.g., BDNF) CREB->Neuroprotective_Factors Neuronal_Survival Neuronal Survival Neuroprotective_Factors->Neuronal_Survival Anti_inflammatory_Effects->Neuronal_Survival

Caption: this compound shows in vitro neurotoxicity by inhibiting mitochondrial complex I, while its in vivo effects are primarily neuroprotective through PDE10A inhibition.

Experimental Workflow for MPTP-Induced Neurotoxicity in Mice

MPTP_Workflow start Start acclimatization Acclimatization of Mice start->acclimatization baseline Baseline Behavioral Testing acclimatization->baseline mptp_admin MPTP Administration (e.g., 20-30 mg/kg, i.p., 4 doses, 2h intervals) baseline->mptp_admin post_lesion_period Post-Lesion Period (e.g., 7-21 days) mptp_admin->post_lesion_period behavioral_testing Post-Lesion Behavioral Testing (Rotarod, Open Field, Pole Test) post_lesion_period->behavioral_testing euthanasia Euthanasia and Tissue Collection behavioral_testing->euthanasia biochemical_analysis Biochemical Analysis (Striatal Dopamine - HPLC) euthanasia->biochemical_analysis histological_analysis Histological Analysis (TH Immunohistochemistry in SNpc and Striatum) euthanasia->histological_analysis end End biochemical_analysis->end histological_analysis->end

Caption: Standard workflow for inducing and assessing Parkinson's-like pathology in mice using MPTP.

Experimental Protocols

MPTP-Induced Neurotoxicity Model

Objective: To induce a consistent and significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum, mimicking key pathological features of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Appropriate personal protective equipment (PPE) for handling MPTP

Procedure:

  • Acclimatization: Mice are housed for at least one week prior to the experiment with ad libitum access to food and water.

  • MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline to a final concentration of 2-3 mg/mL. The solution should be freshly prepared and protected from light.

  • Administration: Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg. A common acute regimen involves four injections at 2-hour intervals.

  • Post-Injection Monitoring: Mice are closely monitored for any adverse reactions.

  • Post-Lesion Period: A period of 7 to 21 days is allowed for the full development of the dopaminergic lesion.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test for motor coordination, the open field test for locomotor activity, and the pole test for bradykinesia.

  • Tissue Collection and Analysis:

    • Biochemical: Following euthanasia, the striata are dissected, and dopamine and its metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Histological: Brains are fixed, sectioned, and stained for tyrosine hydroxylase (TH) using immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the SNpc and the density of their fibers in the striatum.

This compound Administration (for Neuroprotection Studies)

Objective: To evaluate the potential of this compound to mitigate MPTP-induced neurotoxicity.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • This compound (or Papaverine) hydrochloride (Sigma-Aldrich)

  • Vehicle for this compound (e.g., saline, DMSO)

  • Sterile 0.9% saline

Procedure:

  • Acclimatization and Baseline: As described for the MPTP model.

  • This compound Pre-treatment: this compound is administered (e.g., 20 mg/kg, i.p.) daily for a set period (e.g., 3-7 days) prior to MPTP administration.

  • MPTP Administration: The MPTP protocol is carried out as described above. This compound administration may continue during and after the MPTP injections.

  • Post-Lesion Period and Assessments: The post-lesion period, behavioral testing, and subsequent biochemical and histological analyses are conducted as in the standard MPTP protocol to determine if this compound treatment attenuated the MPTP-induced deficits.

Conclusion

MPTP stands as a robust and reproducible tool for modeling Parkinson's disease in mice, with a well-defined neurotoxic profile. This compound, in contrast, emerges from the literature primarily as a neuroprotective agent. The single in vitro study demonstrating its direct toxicity to dopaminergic neurons is intriguing and warrants further in vivo investigation to ascertain if it could serve as a primary neurotoxin under specific conditions. At present, a direct comparison of their neurotoxic potential in vivo is hampered by the lack of dedicated studies on this compound. Future research should aim to address this knowledge gap to fully elucidate the neurotoxic capabilities of this compound in mouse models.

References

Endogenous Papaveroline in Human CSF: A Review of the Evidence and Analytical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The direct detection of endogenous papaveroline (B1241581) in human cerebrospinal fluid (CSF) has not been definitively confirmed in peer-reviewed literature to date. However, compelling evidence points to the presence of its immediate precursor, tetrahydrothis compound (B182428) (THP), also known as norlaudanosoline, in the human brain. This guide provides a comparative overview of the existing data on endogenous THP and the analytical methodologies employed for the detection of related isoquinoline (B145761) alkaloids in human biological samples.

The potential for endogenous production of this compound, a benzylisoquinoline alkaloid, stems from the established presence of its precursor, (S)-tetrahydrothis compound, in the human brain. This suggests the possibility of in vivo conversion, although this has yet to be directly observed. Research into endogenous alkaloids is a significant area of interest, particularly concerning their potential roles in neurological function and disease.

Comparative Analysis of Endogenous Tetrahydrothis compound (THP) Detection

While data on this compound in human CSF is absent, studies have successfully identified and quantified its precursor, THP, in human brain tissue. The following table summarizes the key findings from a pivotal study in this area.

AnalyteMatrixConcentration RangeAnalytical MethodReference
(S)-Tetrahydrothis compoundHuman Brain0.12–0.22 pmol/g wet weightNot specified in abstract[Sango et al., 2000]

Alternative Analytes: Other Endogenous Isoquinoline Alkaloids

In the absence of direct evidence for this compound in human CSF, researchers often turn to the analysis of other related and confirmed endogenous isoquinoline alkaloids. These compounds can serve as potential biomarkers or indicators of shared metabolic pathways.

AnalyteMatrixConcentration RangeAnalytical MethodReference
MorphineHuman CSF2 to 339 fmol/mlNot specified in abstract[Cardinale et al., 1987]
CodeineHuman CSF2 to 339 fmol/mlNot specified in abstract[Cardinale et al., 1987]
NorlaudanosolineHuman Pancreas Carcinoma Cells (DAN-G)DetectedGC/tandem MS (MS/MS)[Poeaknapo et al., 2004]
ReticulineHuman Pancreas Carcinoma Cells (DAN-G) and Human Neuroblastoma Cells (SH-SY5Y)DetectedGC/tandem MS (MS/MS)[Poeaknapo et al., 2004]

Experimental Protocols for Isoquinoline Alkaloid Detection

The sensitive and specific detection of isoquinoline alkaloids in complex biological matrices like CSF requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with various detectors is a commonly employed method.

HPLC Method for Tetrahydrothis compound Identification

A method for the identification of THP using the Pictet-Spengler condensation reaction followed by HPLC has been described. This approach leverages a chemical reaction to create a derivative that can be readily detected.

  • Sample Preparation: Specific details on sample preparation from biological fluids were not available in the provided abstract.

  • Chromatography: High-Performance Liquid Chromatography (HPLC).

  • Detection: Electrochemical detection.

  • Reference: [Geraghty & Cashaw, 1989]

General HPLC Method for Monoamine Metabolite Analysis in CSF

While not specific to this compound, the following protocol for the analysis of monoamine metabolites in CSF provides a relevant framework for the type of methodology required.

  • Sample Preparation: CSF samples are typically centrifuged to remove any cellular debris. For some analytes, a deproteinization step may be necessary.

  • Chromatography: Reversed-phase HPLC is commonly used.

  • Mobile Phase: An aqueous buffer, often with an organic modifier like methanol (B129727) or acetonitrile.

  • Detection: Electrochemical detection is highly sensitive for electroactive compounds like catecholamines and their metabolites.

  • Reference: [Hyland, 1993]

Visualizing the Endogenous Alkaloid Landscape

The following diagrams illustrate the biosynthetic pathway leading to papaverine (B1678415) and a general workflow for the analysis of endogenous compounds in CSF.

Dopamine (B1211576) Dopamine THP Tetrahydrothis compound (Norlaudanosoline) Dopamine->THP DOPAL 3,4-Dihydroxyphenylacetaldehyde DOPAL->THP Papaverine Papaverine THP->Papaverine Oxidation

Biosynthetic pathway from dopamine to papaverine.

cluster_sample Sample Collection & Preparation cluster_analysis Analytical Detection cluster_data Data Analysis CSF CSF Collection Centrifugation Centrifugation CSF->Centrifugation Deproteinization Deproteinization Centrifugation->Deproteinization HPLC HPLC Separation Deproteinization->HPLC ECD Electrochemical Detection HPLC->ECD MS Mass Spectrometry Detection HPLC->MS Quantification Quantification ECD->Quantification Identification Identification MS->Identification

Workflow for CSF endogenous compound analysis.

Conclusion

The definitive confirmation of endogenous this compound in human CSF remains an open area of research. However, the detection of its precursor, tetrahydrothis compound, in the human brain provides a strong rationale for further investigation. Advances in analytical techniques, particularly high-sensitivity mass spectrometry, will be crucial in exploring the full spectrum of endogenous isoquinoline alkaloids in human CSF and elucidating their potential physiological and pathological roles.

Papaveroline in Focus: A Comparative Analysis of its Efficacy Against Other PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative efficacy of Papaveroline, a notable phosphodiesterase 10A (PDE10A) inhibitor, reveals a nuanced landscape of potency and selectivity when benchmarked against other significant players in its class. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by experimental data and detailed methodologies, to inform future research and development in neuropharmacology.

Phosphodiesterase 10A (PDE10A) is a critical enzyme in the regulation of cyclic nucleotide signaling pathways, primarily within the medium spiny neurons of the striatum. Its role in modulating both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels has positioned it as a key therapeutic target for a range of neurological and psychiatric disorders, most notably schizophrenia.[1][2] this compound, a benzylisoquinoline alkaloid, has been identified as a potent inhibitor of PDE10A.[3] This guide provides a comparative analysis of this compound's efficacy relative to other well-characterized PDE10A inhibitors, including TAK-063, TP-10, MP-10 (PF-02545920), and PQ-10.

Quantitative Comparison of Inhibitor Potency and Selectivity

The in vitro potency of a PDE10A inhibitor is a crucial determinant of its potential therapeutic efficacy. This is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of this compound and its counterparts against PDE10A, as well as their selectivity over other phosphodiesterase (PDE) families.

InhibitorPDE10A IC50 (nM)Selectivity over other PDEsReference(s)
This compound17 - 19Preferential for PDE10A, but also inhibits other PDEs (e.g., PDE3A IC50 = 284 nM)[3][4]
TAK-0630.30>15,000-fold selective over other PDE families[1][5]
TP-100.8Highly selective for PDE10A[6]
MP-10 (PF-02545920)0.37>1000-fold selectivity over other PDEs[7]
PQ-104.6 (for PDE10A)Highly selective for PDE10A[4][8]

In Vivo Efficacy in Preclinical Models of Schizophrenia

The therapeutic potential of PDE10A inhibitors is often evaluated in animal models that mimic certain aspects of schizophrenia. This compound has demonstrated efficacy in various preclinical paradigms. For instance, it has been shown to reverse deficits in attentional set-shifting induced by subchronic phencyclidine (PCP) in rats, a model relevant to the cognitive deficits of schizophrenia.[4][5] Furthermore, this compound has shown activity in models of positive symptoms, such as antagonizing apomorphine-induced climbing in mice and inhibiting conditioned avoidance responding.[2]

However, its efficacy profile is not without controversy. Some studies have reported that while this compound can reduce amphetamine-induced hyperlocomotion, it fails to reverse apomorphine- and amphetamine-induced deficits in prepulse inhibition (PPI), a measure of sensorimotor gating disrupted in schizophrenia.[6] In contrast, other, more selective PDE10A inhibitors like TAK-063 have demonstrated potent antipsychotic-like effects in multiple rodent models, including the reversal of methamphetamine- and MK-801-induced hyperactivity and PPI deficits.[9][10] MP-10 has also shown efficacy in conditioned avoidance responding models.[2]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols used to assess the efficacy of PDE10A inhibitors.

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This assay determines the in vitro potency (IC50) of a compound by measuring its ability to inhibit the enzymatic activity of PDE10A.

  • Reagents and Materials: Recombinant human PDE10A enzyme, fluorescein-labeled cAMP or cGMP substrate, assay buffer, test compounds (e.g., this compound), and a plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the test compound, the fluorescently labeled substrate, and the PDE10A enzyme.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the fluorescence polarization. The degree of polarization is inversely proportional to the amount of substrate hydrolyzed by the enzyme.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.[11]

Animal Models of Schizophrenia: Prepulse Inhibition (PPI) Test

This test assesses sensorimotor gating, which is deficient in schizophrenia patients.

  • Animals: Typically, rats or mice are used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Acclimate the animal to the startle chamber.

    • Administer the test compound (e.g., this compound) or vehicle.

    • After a set pretreatment time, induce a PPI deficit using a dopamine (B1211576) agonist (e.g., apomorphine) or an NMDA receptor antagonist (e.g., MK-801).

    • Present a series of trials consisting of a startling pulse alone or a weak prepulse followed by the startling pulse.

  • Data Analysis: Calculate the percentage of PPI for each animal and compare the effects of the test compound to the vehicle and a positive control (e.g., a known antipsychotic).[6]

Western Blot Analysis of DARPP-32 Phosphorylation

This technique is used to measure the phosphorylation state of DARPP-32, a key downstream effector of PDE10A signaling, in response to inhibitor treatment.

  • Sample Preparation: Homogenize striatal tissue from treated and control animals in a lysis buffer containing phosphatase and protease inhibitors. Determine protein concentration using a standard assay.

  • Gel Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of DARPP-32 (e.g., phospho-Thr34).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated DARPP-32 to the total DARPP-32 levels.[7][12]

Signaling Pathways and Mechanism of Action

PDE10A inhibitors exert their effects by preventing the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers within medium spiny neurons.[1][2] This, in turn, activates downstream signaling cascades mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). A crucial downstream target of PKA in this pathway is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). When phosphorylated at Threonine-34 (Thr34) by PKA, DARPP-32 becomes a potent inhibitor of protein phosphatase-1 (PP1).[11][13] This inhibition of PP1 amplifies the signaling cascade initiated by the increase in cAMP.

PDE10A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_inhibitor Pharmacological Intervention Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR AC Adenylyl Cyclase D1R->AC + A2AR->AC + cAMP cAMP AC->cAMP ATP -> PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA + AMP AMP PDE10A->AMP Hydrolysis DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 PP-1 pDARPP32->PP1 - This compound This compound & Other PDE10A Inhibitors This compound->PDE10A Inhibition

Figure 1. Simplified PDE10A signaling pathway and the point of inhibition by this compound and other inhibitors.
Experimental Workflow for Efficacy Assessment

The evaluation of a PDE10A inhibitor's efficacy typically follows a structured workflow, from initial in vitro screening to in vivo behavioral studies.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Evaluation cluster_downstream Mechanism of Action IC50 IC50 Determination (e.g., Fluorescence Polarization) Selectivity Selectivity Profiling (vs. other PDE families) IC50->Selectivity PK Pharmacokinetic Studies Selectivity->PK PD Pharmacodynamic Studies (cAMP/cGMP levels) PK->PD Behavior Behavioral Models (e.g., PPI, Hyperlocomotion) PD->Behavior Signaling Signaling Pathway Analysis (e.g., DARPP-32 phosphorylation) Behavior->Signaling

Figure 2. General experimental workflow for evaluating the efficacy of PDE10A inhibitors.

Conclusion

This compound stands as a significant, albeit less selective, inhibitor of PDE10A. While it demonstrates efficacy in certain preclinical models of schizophrenia, its broader therapeutic potential may be limited by its off-target effects compared to more recently developed, highly selective inhibitors like TAK-063. The data presented in this guide underscore the importance of a multifaceted approach to evaluating PDE10A inhibitors, encompassing not only in vitro potency but also in vivo efficacy across a range of relevant behavioral and signaling endpoints. Future research should continue to explore the nuanced differences in the pharmacological profiles of these compounds to guide the development of novel and more effective treatments for schizophrenia and other debilitating neurological disorders.

References

A Comparative Toxicological Assessment: Papaveroline vs. Norlaudanosoline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the toxicological profiles of Papaveroline and Norlaudanosoline. This document synthesizes available experimental data to facilitate a comprehensive understanding of their respective toxicities.

This guide presents a comparative toxicological overview of two benzylisoquinoline alkaloids, this compound and Norlaudanosoline (also known as Tetrahydrothis compound). While a direct, comprehensive comparative study evaluating all toxicological parameters under identical conditions is not available in the current literature, this document compiles and contrasts existing data from various sources to provide a valuable resource for researchers. The information presented herein is derived from in vitro and in vivo studies, with a focus on cytotoxicity, neurotoxicity, and the underlying molecular mechanisms.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound (often studied in the context of its parent compound, Papaverine) and Norlaudanosoline. It is crucial to note that the experimental conditions, such as cell lines and animal models, vary between studies, which may influence the observed values.

Table 1: In Vitro Cytotoxicity and Neurotoxicity Data

CompoundAssay TypeCell LineEndpointValueCitation
PapaverineMTT AssayHepG-2 (Human Hepatocarcinoma)IC50 (Cytotoxicity)120 µM[1][2]
PapaverineTelomerase Activity AssayHepG-2 (Human Hepatocarcinoma)IC50 (Inhibition)60 µM[1][2]
PapaverineNeurotoxicity AssayVentral Mesencephalic-Striatal Co-culture (Rat)Reduction in Tyrosine Hydroxylase (TH)-positive neuronsMore toxic than Tetrahydrothis compound[3]
Norlaudanosoline (Tetrahydrothis compound)Neurotoxicity AssayVentral Mesencephalic-Striatal Co-culture (Rat)Reduction in Tyrosine Hydroxylase (TH)-positive neuronsLess toxic than Papaverine[3]
Norlaudanosoline (Tetrahydrothis compound)Dopamine Uptake InhibitionHEK293 cells expressing DATKi ~41 µM[4]
Norlaudanosoline (Tetrahydrothis compound)Tyrosine Hydroxylase InhibitionBovine AdrenalIC50 153.9 µM[5]

Table 2: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Citation
Papaverine HydrochlorideRatOral68.8 mg/kg[1][2]
Papaverine HydrochlorideMouseOral130 mg/kg[1][2]
This compound --No data available -
Norlaudanosoline --No data available -

Mechanisms of Toxicity and Signaling Pathways

The available evidence suggests that this compound and Norlaudanosoline exert their toxic effects through distinct, yet partially overlapping, mechanisms primarily centered on mitochondrial function and the induction of cell death.

This compound-Induced Apoptosis:

This compound has been shown to induce apoptosis in various cell types.[6][7] This programmed cell death is often linked to mitochondrial dysfunction. Papaverine, its parent compound, is a known inhibitor of mitochondrial complex I, leading to a decrease in cellular respiration.[8] This inhibition can trigger the intrinsic apoptotic pathway. Furthermore, this compound has been associated with the downregulation of the NF-κB and PI3K/Akt signaling pathways, both of which are crucial for cell survival.[7]

Papaveroline_Toxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt NFkB NF-κB Pathway (Inhibition) This compound->NFkB ComplexI Complex I Inhibition Mitochondria->ComplexI CytochromeC Cytochrome c Release Mitochondria->CytochromeC ROS ↑ ROS ComplexI->ROS Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellSurvival ↓ Cell Survival PI3K_Akt->CellSurvival NFkB->CellSurvival Norlaudanosoline_Toxicity_Pathway Norlaudanosoline Norlaudanosoline Mitochondria Mitochondria Norlaudanosoline->Mitochondria DAT Dopamine Transporter (Inhibition) Norlaudanosoline->DAT TH Tyrosine Hydroxylase (Inhibition) Norlaudanosoline->TH MitochondrialRespiration Mitochondrial Respiration Inhibition Mitochondria->MitochondrialRespiration ATP_Depletion ↓↓ ATP MitochondrialRespiration->ATP_Depletion EnergyCrisis Cellular Energy Crisis ATP_Depletion->EnergyCrisis Necrosis Necrosis EnergyCrisis->Necrosis DopamineHomeostasis Disrupted Dopamine Homeostasis DAT->DopamineHomeostasis TH->DopamineHomeostasis MTT_Assay_Workflow Start Start CellSeeding Seed cells in a 96-well plate Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat with various concentrations of This compound or Norlaudanosoline Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 1-4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement Analysis Calculate cell viability and IC50 Measurement->Analysis End End Analysis->End

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Papaveroline Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensuring a safe working environment and preventing environmental contamination. Papaveroline (B1241581), an isoquinoline (B145761) alkaloid, requires careful management throughout its lifecycle, including its final disposal. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in established safety protocols for similar chemical compounds.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect against spills.

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.[1][2]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3][4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][5][6]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound, contaminated weighing papers, and other solid materials in a dedicated, clearly labeled hazardous waste container.[6] The container must be made of a compatible material and have a secure lid.

    • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[6] Do not mix with incompatible waste streams.

    • Contaminated Materials: Any items such as gloves, pipette tips, and vials that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste in the same container as the solid waste.[3][5]

  • Containerization and Labeling:

    • Use robust, leak-proof containers for all this compound waste.

    • All containers must be clearly and accurately labeled with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department or local regulations.[5][7]

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • This storage area should be away from incompatible materials and have secondary containment to manage any potential leaks or spills.[5][7]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[5] These companies are equipped to handle and dispose of chemical waste in an environmentally responsible manner, often through high-temperature incineration.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Small Spills:

  • If the spilled material is a solid, carefully dampen it with water to prevent dust from becoming airborne.[1]

  • Use an absorbent paper dampened with water to clean up the spill.[1]

  • For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Place all cleanup materials into a sealed, vapor-tight plastic bag or a designated hazardous waste container.[1]

  • Thoroughly wash the contaminated surface with a strong soap and water solution.[1]

  • Contaminated clothing should be removed immediately and sealed in a plastic bag for proper disposal.[1][4]

Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional EHS department immediately.

  • Only personnel trained in hazardous material cleanup should address large spills.

Quantitative Data Summary
ParameterValue/InstructionSource
Oral Toxicity Harmful if swallowed.[4]
Environmental Hazard Potentially hazardous to the aquatic environment.[3]
Storage Temperature Store in a cool, well-ventilated area.[2][5]
Spill Isolation (Small) Isolate spill or leak area for at least 25 meters (75 feet) for solids.[1]
Waste Disposal Method Engage a licensed hazardous waste disposal company.[5]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the following represents a standard operating procedure (SOP) based on best practices for handling and disposing of similar isoquinoline alkaloids.

Protocol: Collection and Segregation of this compound Waste

  • Objective: To safely collect and segregate solid and liquid this compound waste for proper disposal.

  • Materials:

    • Designated hazardous waste containers (one for solids, one for liquids)

    • Personal Protective Equipment (PPE) as specified above

    • Waste labels

  • Procedure:

    • Prior to beginning any experiment that will generate this compound waste, ensure that the appropriate hazardous waste containers are available and properly labeled in the designated satellite accumulation area.

    • For solid waste (e.g., unused this compound, contaminated weighing paper), place it directly into the solid hazardous waste container.

    • For liquid waste (e.g., this compound solutions), pour it carefully into the liquid hazardous waste container, using a funnel if necessary to avoid spills.

    • Dispose of all contaminated consumables (e.g., gloves, pipette tips) in the solid hazardous waste container.

    • Once the experiment is complete, or the waste container is full, securely seal the container.

    • Ensure the label on the container is complete and accurate, including the date the container was filled.

    • Follow institutional procedures to have the full waste container removed by the EHS department or a licensed waste contractor.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

PapaverolineDisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_containerization Containerization & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_items Contaminated Items (Gloves, Pipettes, etc.) waste_type->contaminated_items Consumables collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contaminated_items->collect_solid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

PapaverolineSpillResponse cluster_spill Spill Response cluster_small_spill_actions Small Spill Actions cluster_large_spill_actions Large Spill Actions spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill assess_spill->large_spill Large dampen Dampen Solid Spill with Water small_spill->dampen evacuate Evacuate Area large_spill->evacuate absorb Use Absorbent Material dampen->absorb collect Collect Cleanup Materials in Sealed Container absorb->collect clean Wash Surface with Soap and Water collect->clean dispose Dispose of as Hazardous Waste clean->dispose alert Alert Supervisor and EHS evacuate->alert professional_cleanup Await Professional Cleanup alert->professional_cleanup

Caption: Decision tree for responding to a this compound spill.

References

Navigating the Safe Handling of Papaveroline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent chemical compounds. This guide provides essential, immediate safety and logistical information for handling Papaveroline, including detailed operational and disposal plans.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following safety recommendations are based on the data for the closely related compound, Papaverine. Given the structural similarities, it is prudent to handle this compound with the same level of caution as Papaverine.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection GlovesChemically compatible, impervious gloves. Inspect before use and dispose of contaminated gloves properly.
Lab CoatFire/flame resistant and impervious clothing.
Full SuitRecommended for large spills.
BootsRecommended for large spills.
Respiratory Protection Dust RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced. An approved/certified respirator or equivalent is necessary.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is vital to ensure a safe laboratory environment when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all handling procedures.[1]

  • Employ process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.

General Handling Practices:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Keep containers securely sealed when not in use.[2]

  • Ground all equipment containing the material.

  • Launder contaminated clothing separately before reuse.[2]

Emergency First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical advice.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Classification:

  • Waste containing this compound should be classified as hazardous waste.

Disposal Methods:

  • Product: Dispose of contents/container to an approved waste disposal plant.[1][3] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.

  • Contaminated Packaging: Triple rinse (or equivalent) containers and offer for recycling or reconditioning. Dispose of this container to a hazardous or special waste collection point.

Spill Management

In case of a spill, follow these procedures to contain and clean up the material safely.

Personal Precautions:

  • Wear appropriate personal protective equipment as outlined in the PPE section.

  • Avoid dust formation.

  • Ensure adequate ventilation.

Containment and Cleaning:

  • Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[4]

  • Avoid generating dust during clean-up.[4]

  • Wash the spill site after material pickup is complete.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Disposal cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) B Verify Fume Hood is Operational A->B C Weigh/Handle this compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E J Spill Occurs D->J K Personal Exposure D->K F Segregate Waste E->F G Dispose of Liquid Waste in Designated Hazardous Waste Container F->G H Dispose of Solid Waste in Designated Hazardous Waste Container F->H I Dispose of Sharps in Sharps Container F->I L Evacuate Area (if large spill) J->L P Follow First-Aid Measures (Ingestion, Inhalation, Skin, Eye) K->P M Don Additional PPE (Full Suit, Boots) L->M N Contain and Clean Up Spill M->N O Dispose of Spill Debris as Hazardous Waste N->O Q Seek Immediate Medical Attention P->Q

Caption: Workflow for the safe handling and disposal of this compound, including emergency procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.